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  • Product: Methyl 3,5-dichloro-4-ethoxybenzoate
  • CAS: 192512-42-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 3,5-dichloro-4-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3,5-dichloro-4-ethoxybenzoate, identified by the CAS number 192512-42-8 , is a halogenated aromatic ester of significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloro-4-ethoxybenzoate, identified by the CAS number 192512-42-8 , is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, characterized by a dichlorinated benzene ring with ethoxy and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on the underlying chemical principles and experimental methodologies relevant to researchers in drug discovery and development.

The strategic placement of chlorine atoms on the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The ethoxy and methyl ester groups offer further opportunities for chemical modification, making this compound a valuable scaffold for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of Methyl 3,5-dichloro-4-ethoxybenzoate.

PropertyValueSource
CAS Number 192512-42-8N/A
Molecular Formula C₁₀H₁₀Cl₂O₃N/A
Molecular Weight 249.09 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethane. Insoluble in water.N/A
SMILES CCOc1c(Cl)cc(C(=O)OC)cc1ClN/A
InChI InChI=1S/C10H10Cl2O3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3N/A

Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate can be efficiently achieved through a two-step process starting from the readily available 3,5-dichloro-4-hydroxybenzoic acid. This synthetic route involves a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the methyl ester.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification Start 3,5-dichloro-4-hydroxybenzoic acid Reagent1 Ethyl iodide (or other ethylating agent) Potassium carbonate (K₂CO₃) Start->Reagent1 Reaction Solvent1 Dimethylformamide (DMF) Product1 3,5-dichloro-4-ethoxybenzoic acid Solvent1->Product1 Formation Reagent2 Methanol (CH₃OH) Sulfuric acid (H₂SO₄, catalyst) Product1->Reagent2 Reaction FinalProduct Methyl 3,5-dichloro-4-ethoxybenzoate Reagent2->FinalProduct Formation Logical_Relationship cluster_0 Core Structure & Properties cluster_1 Potential Biological Impact cluster_2 Applications in Medicinal Chemistry Core Methyl 3,5-dichloro-4-ethoxybenzoate Dichloro 3,5-Dichloroaryl Moiety Core->Dichloro Ethoxy Ethoxy Group Core->Ethoxy Ester Methyl Ester Core->Ester Lipophilicity Increased Lipophilicity Dichloro->Lipophilicity Binding Altered Target Binding (e.g., Halogen Bonding) Dichloro->Binding Metabolism Modulated Metabolism Ethoxy->Metabolism Derivatization Further Derivatization (e.g., Amide Formation) Ester->Derivatization Intermediate Pharmaceutical Intermediate Lipophilicity->Intermediate Metabolism->Intermediate Binding->Intermediate SAR Scaffold for SAR Studies SAR->Intermediate Derivatization->SAR

Exploratory

Methyl 3,5-dichloro-4-ethoxybenzoate: A Critical Intermediate in the Synthesis of Tenovin-Based SIRT2 Inhibitors

Executive Summary In the landscape of targeted oncology and neurodegenerative drug development, the precision of synthetic intermediates dictates the efficacy of the final active pharmaceutical ingredient (API). Methyl 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and neurodegenerative drug development, the precision of synthetic intermediates dictates the efficacy of the final active pharmaceutical ingredient (API). Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly specialized chemical building block utilized extensively in the synthesis of Tenovin-6 analogues [1]. These analogues function as potent inhibitors of sirtuin deacetylases (specifically SIRT1 and SIRT2), which are pivotal in regulating the p53 tumor suppressor pathway and α-tubulin acetylation [2].

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of this compound. By understanding the causality behind the synthetic choices, researchers can ensure the self-validating integrity of their drug development workflows [3].

Physicochemical & Structural Profiling

The structural mechanics of Methyl 3,5-dichloro-4-ethoxybenzoate are deliberately engineered to optimize downstream reactivity and target binding. The compound features a central benzene ring substituted with a methyl ester at C1, an ethoxy group at C4, and two chlorine atoms at the C3 and C5 positions.

Causality in Structural Design: The electron-withdrawing nature of the two ortho-chlorine atoms significantly increases the acidity of the precursor phenol, facilitating efficient O-alkylation. Furthermore, the steric bulk provided by the 3,5-dichloro substitution pattern dictates the spatial orientation of the ethoxy group. This specific conformation is critical because it directly influences the binding affinity of the resulting Tenovin analogues within the hydrophobic catalytic pocket of the SIRT2 enzyme [1].

Quantitative Data Summary
ParameterValueAnalytical Significance
CAS Number 192512-42-8Unique identifier for regulatory tracking and sourcing.
Molecular Formula C10H10Cl2O3Determines exact mass for HRMS validation.
Molecular Weight 249.09 g/mol Required for precise stoichiometric calculations.
1H-NMR (CDCl3) δ 7.91 (s, 2H), 4.09 (q, 2H), 3.85 (s, 3H), 1.41 (t, 3H)Confirms successful O-alkylation (ethyl group integration).
13C-NMR (CDCl3) δ 164.7, 155.5, 130.2, 129.8, 126.9, 70.0, 52.6, 15.5Validates carbon backbone and ester/ether linkages.
Yield (O-Alkylation) ~96%Demonstrates the high efficiency of the SN2 mechanism.

Synthetic Methodology & Mechanistic Causality

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate (designated as Compound 4f in literature) is achieved via a highly efficient esterification and O-alkylation sequence. Every reagent is chosen to drive the reaction forward while preventing side-product formation.

Protocol 1: O-Alkylation to form Methyl 3,5-dichloro-4-ethoxybenzoate

Mechanism: Bimolecular Nucleophilic Substitution (SN2)

  • Preparation: To a stirred solution of methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol, 1.0 equiv.) in dry N,N-dimethylformamide (DMF) (10 mL) under a nitrogen (N2) atmosphere, add potassium carbonate (K2CO3) (1.6 g, 11.7 mmol, 2.0 equiv.).

    • Causality: K2CO3 acts as a mild, non-nucleophilic base. It selectively deprotonates the highly acidic phenolic OH without hydrolyzing the methyl ester. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

  • Alkylation: Slowly add iodoethane (522 μL, 6.5 mmol, 1.1 equiv.) to the reaction mixture.

    • Causality: Iodoethane is chosen over bromoethane due to iodine being a superior leaving group, which accelerates the SN2 attack by the phenoxide ion.

  • Reaction: Stir the mixture continuously at room temperature for 18 hours to ensure complete conversion.

  • Workup: Quench the reaction with water and extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Isolation: The product is obtained as a brown oil (1.4 g, 5.6 mmol, 96% yield) and possesses sufficient purity for immediate downstream application.

Protocol 2: Hydrolysis to 3,5-Dichloro-4-ethoxybenzoic acid

To utilize this intermediate in Tenovin synthesis, the ester must be converted back to a carboxylic acid.

  • Preparation: Dissolve methyl 3,5-dichloro-4-ethoxybenzoate (500 mg, 2.0 mmol) in a mixture of methanol (MeOH) and water (10 mL).

  • Hydrolysis: Add sodium hydroxide (NaOH) (96 mg, 2.4 mmol, 1.2 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux for 2–5 hours.

    • Causality: Refluxing provides the activation energy required for the hydroxide ion to attack the sterically hindered carbonyl carbon, driving the saponification to completion.

  • Workup & Isolation: Cool the mixture, acidify with dilute HCl to precipitate the carboxylic acid, filter, and dry to obtain the desired product as an off-white solid (75% yield).

Synthesis SM 3,5-Dichloro-4-hydroxybenzoic acid (Starting Material) Ester Methyl 3,5-dichloro-4-hydroxybenzoate (Intermediate 3) SM->Ester Esterification (MeOH, H2SO4) Target Methyl 3,5-dichloro-4-ethoxybenzoate (Compound 4f) Ester->Target O-Alkylation (Iodoethane, K2CO3, DMF) Acid 3,5-Dichloro-4-ethoxybenzoic acid (Compound 5f) Target->Acid Hydrolysis (NaOH, MeOH/H2O) Tenovin Tenovin-6 Analogue (SIRT2 Inhibitor) Acid->Tenovin 1. Oxalyl Chloride 2. Thiourea formation

Synthetic workflow from starting material to Tenovin-6 analogue via Compound 4f.

Application in Drug Development: SIRT2 Inhibitor Synthesis

Once hydrolyzed to 3,5-dichloro-4-ethoxybenzoic acid, the compound is treated with oxalyl chloride to form an acid chloride. This highly reactive intermediate is then coupled with a thiourea derivative to yield a Tenovin-6 analogue.

Biological Causality: Tenovin-6 and its derivatives are critical in suppressing SIRT1/2 deacetylase activity. SIRT2 primarily targets α-tubulin and the p53 tumor suppressor protein. By inhibiting SIRT2, Tenovin analogues prevent the deacetylation of p53. This leads to the intracellular accumulation of acetylated (active) p53, thereby triggering p53-dependent apoptosis and cell cycle arrest—a highly desirable mechanism of action in oncology [1][2].

Pathway Tenovin Tenovin-6 Analogues (Derived from 4f) SIRT2 SIRT2 Deacetylase (Active) Tenovin->SIRT2 Binds to catalytic domain SIRT2_Inact SIRT2 Deacetylase (Inhibited) SIRT2->SIRT2_Inact Inhibition Tubulin α-Tubulin / p53 (Deacetylated) SIRT2->Tubulin Normal Deacetylation Tubulin_Ac α-Tubulin / p53 (Acetylated & Active) SIRT2_Inact->Tubulin_Ac Accumulation of Acetylated targets Apop Apoptosis / Cell Cycle Arrest (Antitumor Effect) Tubulin_Ac->Apop Transcriptional/Structural Activation

Mechanism of action for Tenovin-6 analogues inhibiting SIRT2 to induce apoptosis.

Analytical Validation

A self-validating experimental system requires rigorous analytical confirmation. The efficacy of the synthesized Methyl 3,5-dichloro-4-ethoxybenzoate must be confirmed via NMR spectroscopy prior to downstream steps.

Furthermore, the ultimate success of the Tenovin analogue is validated using a specialized 1H-NMR-based deacetylase assay. In this assay, SIRT2 is incubated with an N-acetylated peptide substrate. The degree of inhibition is quantified by monitoring the integration of the N-acetyl methyl group signal; successful inhibition by the Tenovin analogue prevents the disappearance of this signal, confirming that the deacetylase activity has been halted [1].

References

  • Pirrie, L., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." Molecules, 2012. URL:[Link]

  • Lain, S., et al. "Generation of a novel model of primary human cell senescence through Tenovin-6 mediated inhibition of sirtuins." Journal of Cell Science, 2018. URL:[Link]

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for methyl 3,5-dichloro-4-ethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for methyl 3,5-dichloro-4-ethoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering not only procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction and Strategic Overview

Methyl 3,5-dichloro-4-ethoxybenzoate is a substituted aromatic compound of significant interest in medicinal chemistry. Its synthesis requires a strategic approach to functional group manipulation on the benzoic acid core. The most logical and efficient pathway commences with the commercially available 3,5-dichloro-4-hydroxybenzoic acid. The synthesis proceeds through two key transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid. The sequence of these steps can be tailored, but for clarity and control, this guide will focus on a pathway involving initial etherification followed by esterification.

This two-step approach is advantageous as it allows for distinct reaction conditions for each functional group modification, minimizing the potential for side reactions and simplifying purification.

Physicochemical Properties of Key Reagents and Intermediates

A thorough understanding of the physical and chemical properties of all substances is paramount for safe and effective execution of the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3,5-Dichloro-4-hydroxybenzoic acidC₇H₄Cl₂O₃207.01White to off-white powder219-222
3,5-Dichloro-4-ethoxybenzoic acidC₉H₈Cl₂O₃235.06White to off-white solid168-171
Methyl 3,5-dichloro-4-ethoxybenzoateC₁₀H₁₀Cl₂O₃249.09White solid68-70

Synthetic Pathway Visualization

The overall synthetic workflow is depicted in the diagram below, illustrating the transformation from the starting material to the final product.

Synthesis_Pathway A 3,5-Dichloro-4-hydroxybenzoic acid B 3,5-Dichloro-4-ethoxybenzoic acid A->B Williamson Ether Synthesis (C2H5I, K2CO3, DMF) C Methyl 3,5-dichloro-4-ethoxybenzoate B->C Fischer Esterification (CH3OH, H2SO4)

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3,5-dichloro-4-ethoxybenzoate

Executive Summary In the landscape of targeted epigenetic therapies, the precision of intermediate chemical synthesis dictates the viability of downstream drug candidates. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 19251...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted epigenetic therapies, the precision of intermediate chemical synthesis dictates the viability of downstream drug candidates. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) serves as a critical structural scaffold in the development of Sirtuin 2 (SIRT2) inhibitors, most notably the Tenovin-6 analogues [1].

This technical guide provides an in-depth analysis of the compound’s exact molecular weight, physicochemical properties, and the mechanistic causality behind its synthesis. Furthermore, we detail self-validating analytical workflows that ensure structural integrity before this intermediate is deployed in complex biological assays.

Molecular Weight and Physicochemical Data

The exact molecular weight of an intermediate is fundamental for stoichiometric precision, mass spectrometry calibration, and pharmacokinetic profiling. The molecular weight of Methyl 3,5-dichloro-4-ethoxybenzoate is calculated based on its formula C₁₀H₁₀Cl₂O₃ :

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Chlorine (Cl): 2 atoms × 35.450 g/mol = 70.900 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Molecular Weight: 249.09 g/mol

To facilitate rapid reference during assay development, the core quantitative data is summarized below [2]:

PropertyValue
Chemical Name Methyl 3,5-dichloro-4-ethoxybenzoate
CAS Registry Number 192512-42-8
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Monoisotopic Mass 248.0007 Da
SMILES String CCOc1c(Cl)cc(cc1Cl)C(=O)OC
Physical Appearance Brown oil (at standard conditions)

Mechanistic Synthesis and Experimental Protocol

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate relies on the precise SN​2 alkylation of a phenolic precursor. As application scientists, we must design protocols that maximize yield while suppressing side reactions (such as ester hydrolysis).

Experimental Protocol

Adapted from the validated methodology by Pirrie et al. [1].

  • Preparation: Dissolve 1.0 equivalent (e.g., 1.3 g, 5.9 mmol) of methyl 3,5-dichloro-4-hydroxybenzoate in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add 2.0 equivalents (1.6 g, 11.7 mmol) of anhydrous Potassium Carbonate (K₂CO₃) to the solution. Stir for 15 minutes at room temperature to allow phenoxide formation.

  • Alkylation: Introduce 1.1 equivalents (522 μL, 6.5 mmol) of iodoethane dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS until the precursor peak is entirely consumed (typically 4–6 hours).

  • Workup: Quench with distilled water, extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product as a brown oil.

Causality of Reagent Selection (Expertise & Experience)
  • Why K₂CO₃? The phenolic hydroxyl group is flanked by two highly electronegative ortho-chlorine atoms, which significantly lower its pKa. A mild base like K₂CO₃ is perfectly calibrated to quantitatively deprotonate the phenol without triggering the base-catalyzed hydrolysis of the methyl ester (which would occur if NaOH or KOH were used).

  • Why DMF? DMF is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion relatively unsolvated ("naked"). This drastically increases the nucleophilicity of the phenoxide, accelerating the SN​2 attack.

  • Why Iodoethane? The iodide ion is an exceptional leaving group due to its large polarizable electron cloud. This ensures rapid reaction kinetics at room temperature, minimizing thermal degradation.

Synthesis A Methyl 3,5-dichloro-4-hydroxybenzoate (Precursor) B K2CO3 in DMF (Deprotonation) A->B Mild Base Addition C Phenoxide Intermediate (Highly Nucleophilic) B->C -H+ (Ester preserved) D Iodoethane (Alkylation) SN2 Mechanism C->D Electrophilic Attack E Methyl 3,5-dichloro-4-ethoxybenzoate (Product MW: 249.09 g/mol) D->E +C2H5, -I-

Fig 1. Step-by-step synthetic workflow and SN2 alkylation mechanism for Methyl 3,5-dichloro-4-ethoxybenzoate.

Self-Validating Analytical Workflows

Trust in chemical synthesis requires a self-validating analytical system. To confirm the structural integrity of Methyl 3,5-dichloro-4-ethoxybenzoate, the following spectroscopic signatures must be observed [1]:

  • Mass Spectrometry (ESI+): The electrospray ionization must yield an [M+H]+ peak at m/z 249.35 . Furthermore, the mass spectrum must display the characteristic 9:6:1 isotopic pattern indicative of a dichloro-containing compound.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Loss of Phenol: The broad singlet corresponding to the -OH group in the precursor must completely disappear.

    • Ethyl Signature (Validation of Alkylation): The appearance of a distinct quartet at δ 4.09 ppm ( J=7.0 Hz, 2H) and a triplet at δ 1.41 ppm ( J=7.0 Hz, 3H) definitively proves the attachment of the ethoxy group.

    • Aromatic Symmetry: The two aromatic protons will appear as a sharp singlet at δ 7.91 ppm (2H), confirming the symmetrical 3,5-dichloro substitution pattern.

    • Ester Integrity: A sharp singlet at δ 3.85 ppm (3H) confirms that the methyl ester survived the basic reaction conditions intact.

Application in Drug Development: SIRT2 Inhibition

Methyl 3,5-dichloro-4-ethoxybenzoate is not an end-product; it is a highly specialized intermediate used to synthesize Tenovin-6 analogues. Tenovin-6 is a well-documented unselective sirtuin inhibitor. By functionalizing the core structure using our ethoxybenzoate intermediate, medicinal chemists have successfully developed sub-micromolar inhibitors with enhanced selectivity for SIRT2 over SIRT1 [1].

The Biological Pathway

SIRT2 is a NAD⁺-dependent deacetylase localized primarily in the cytoplasm. Inhibiting SIRT2 using derivatives of this compound triggers a cascade of epigenetic and cytoskeletal modifications:

  • p53 Hyperacetylation: SIRT2 inhibition prevents the deacetylation of the p53 tumor suppressor protein, leading to its transcriptional activation and subsequent apoptosis in malignant cells.

  • α-Tubulin Hyperacetylation: Inhibition leads to increased acetylation of α-tubulin, stabilizing the microtubule network and inducing cell cycle arrest.

SIRT2_Pathway A Methyl 3,5-dichloro-4-ethoxybenzoate (Key Intermediate) B Tenovin-6 Analogues (SIRT2 Inhibitors) A->B Chemical Derivatization C SIRT2 Enzyme (NAD+-dependent Deacetylase) B->C Sub-micromolar Inhibition D p53 Acetylation (Tumor Suppressor Activation) C->D Prevents Deacetylation E alpha-Tubulin Acetylation (Microtubule Stability) C->E Prevents Deacetylation F Apoptosis & Cell Cycle Arrest (Targeted Anticancer Effect) D->F Transcriptional Activation E->F Cytoskeletal Regulation

Fig 2. Downstream biological impact of SIRT2 inhibitors derived from the synthesized intermediate.

References

  • Title: Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: Molecules (via PubMed Central) URL: [Link]

  • Title: methyl 3,5-dichloro-4-ethoxybenzoate | 192512-42-8 Source: MolPort Chemical Database URL: [Link]

Foundational

Thermodynamic Solubility Profiling of Methyl 3,5-dichloro-4-ethoxybenzoate in Organic Solvents: Mechanisms and Methodologies

Executive Summary Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1] is a critical halogenated aromatic intermediate, prominently utilized in the synthesis of SIRT2 inhibitors such as Tenovin-6 analogs[2]. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1] is a critical halogenated aromatic intermediate, prominently utilized in the synthesis of SIRT2 inhibitors such as Tenovin-6 analogs[2]. For researchers and drug development professionals, mastering the solubility profile of this compound in various organic solvents is paramount. Solubility dictates the efficiency of reaction kinetics, the success of liquid-liquid extractions, and the resolution of chromatographic purifications. This whitepaper deconstructs the molecular thermodynamics governing its solvation and provides field-proven, self-validating protocols for empirical solubility determination.

Molecular Thermodynamics of Solvation

The solubility of methyl 3,5-dichloro-4-ethoxybenzoate is governed by the intricate interplay of its functional groups with solvent molecules. The molecule features a hydrophobic aromatic core, two electron-withdrawing chlorine atoms, an ethoxy ether linkage, and a methyl ester group[1].

  • Dipole-Dipole Interactions: The ester and ether oxygens act as potent hydrogen bond acceptors. This structural feature renders the compound highly soluble in protic solvents like methanol, which can donate hydrogen bonds to these oxygen centers[2][3].

  • London Dispersion Forces: The bulky, highly polarizable chlorine atoms and the conjugated aromatic ring facilitate strong dispersion forces. This explains its high affinity for halogenated solvents (e.g., chloroform) and moderate-polarity aprotic solvents[2].

  • Aprotic Solvation: Solvents such as N,N-Dimethylformamide (DMF) and ethyl acetate (EtOAc) solvate the molecule efficiently due to favorable dipole-dipole alignments without introducing hydrogen-bond donation competition, which is crucial during nucleophilic substitution reactions[2].

Causality of Solvent Selection in SIRT2 Inhibitor Workflows

In the synthesis of Tenovin-6 analogs, the choice of solvent at each step is not arbitrary; it is a calculated thermodynamic decision designed to drive specific chemical outcomes[2].

A. Primary Reaction Medium: N,N-Dimethylformamide (DMF)

During the alkylation of the phenolic precursor to yield methyl 3,5-dichloro-4-ethoxybenzoate, DMF is selected as the solvent[2].

  • Causality: As a polar aprotic solvent (Polarity Index: 6.4), DMF strongly solvates the potassium cations from the K₂CO₃ base but leaves the phenoxide anion unsolvated and highly nucleophilic. This lack of hydrogen-bond donation prevents solvent-nucleophile competition, driving the Sₙ2 substitution with iodoethane to an exceptional 96% yield[2].

B. Liquid-Liquid Extraction: Ethyl Acetate (EtOAc)

Post-alkylation, the reaction mixture is partitioned between water and EtOAc[2].

  • Causality: EtOAc possesses a moderate polarity index (4.4) that perfectly matches the dipole moment of the newly synthesized ester. Its immiscibility with water creates a biphasic system where the organic target selectively migrates to the EtOAc layer via favorable dispersion forces, while inorganic byproducts (e.g., KI, unreacted K₂CO₃) are thermodynamically trapped in the aqueous phase[2].

C. Saponification Co-Solvent: Methanol (MeOH)

The subsequent saponification to 3,5-dichloro-4-ethoxybenzoic acid utilizes a methanol/water (MeOH/H₂O) co-solvent system[2].

  • Causality: The ester is highly hydrophobic and poorly soluble in pure water. Methanol acts as a bridging co-solvent; its hydrocarbon methyl group interacts with the ester via dispersion forces, while its hydroxyl group hydrogen-bonds with water. This homogenizes the reaction mixture, eliminating mass-transfer barriers between the organic ester and the aqueous hydroxide ions, ensuring rapid and complete cleavage[2].

Quantitative Solubility Profiles

The following table summarizes the solubility behavior and practical applications of methyl 3,5-dichloro-4-ethoxybenzoate across key organic solvents utilized in standard laboratory workflows.

SolventPolarity IndexPrimary Solvation MechanismRelative SolubilityWorkflow Application
N,N-Dimethylformamide (DMF) 6.4Strong dipole-dipole, cation solvationVery HighPrimary Reaction Medium
Methanol (MeOH) 5.1H-bond donation, moderate dispersionHighSaponification Co-solvent
Ethyl Acetate (EtOAc) 4.4Moderate dipole, dispersion forcesHighLiquid-Liquid Extraction
Deuterated Chloroform (CDCl₃) 4.1High polarizability, dispersionHighNMR Spectroscopy
Hexane 0.1Weak London dispersion onlyLowAnti-solvent Precipitation

Experimental Protocol: Self-Validating Solubility Determination

To establish trustworthy, reproducible solubility data for methyl 3,5-dichloro-4-ethoxybenzoate, researchers must avoid kinetic dissolution artifacts. The following protocol employs a self-validating isothermal shake-flask methodology.

Step 1: Solid-State Saturation
  • Action: Add 50 mg of methyl 3,5-dichloro-4-ethoxybenzoate solid to a 5 mL amber glass vial. Introduce 1.0 mL of the target organic solvent. Ensure visible excess solid remains at the bottom of the vial.

  • Causality: Amber glass prevents potential UV-induced degradation of the halogenated aromatic ring. The presence of excess solid is the strict thermodynamic prerequisite for a saturated solution; without it, the system measures kinetic dissolution rates rather than absolute absolute solubility capacity.

Step 2: Isothermal Equilibration
  • Action: Seal the vial and submerge it in an orbital shaking water bath set to 298.15 ± 0.1 K at 150 rpm for 48 hours.

  • Causality: Solubility constants are highly temperature-dependent. Strict isothermal conditions prevent supersaturation artifacts caused by minor thermal fluctuations in standard ambient laboratory air.

Step 3: Phase Separation
  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 298.15 K.

  • Causality: Standard syringe filtration can artificially lower concentration readings because the highly hydrophobic compound may adsorb onto the filter membrane. High-speed centrifugation forces micro-crystals into a solid pellet, ensuring the supernatant is a true, particle-free solution.

Step 4: HPLC-UV Quantification
  • Action: Dilute an exact aliquot of the supernatant (e.g., 10 µL) into 990 µL of the mobile phase. Analyze via HPLC-UV at λ = 254 nm.

  • Causality: The highly conjugated aromatic system of the 3,5-dichloro-4-ethoxybenzoate moiety exhibits strong π-π* transitions at 254 nm, allowing for highly sensitive and selective quantification against a pre-established standard calibration curve.

Step 5: The Self-Validation Loop
  • Action: Repeat sampling and quantification at 48 hours and 72 hours. Calculate the Relative Standard Deviation (RSD) between the two time points.

  • Causality: If the RSD is < 2%, the system has definitively reached thermodynamic equilibrium. If RSD > 2%, kinetic dissolution is still occurring, and the sample must be re-equilibrated. This internal feedback loop guarantees trustworthy, self-validating data.

Workflow Visualization

SolvationWorkflow A Solid State Compound (CAS: 192512-42-8) B Solvent Addition (DMF, EtOAc, MeOH) A->B Disruption of crystal lattice C Isothermal Equilibration (298.15 K, 48h) B->C Thermodynamic mixing D Phase Separation (Centrifugation 10,000 rpm) C->D Isolate saturated solution E HPLC-UV Quantification (λ = 254 nm) D->E Aliquot dilution F Data Validation (RSD < 2% Validation) E->F Statistical verification F->C If RSD > 2% (Re-equilibrate)

Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Sources

Exploratory

Methyl 3,5-dichloro-4-ethoxybenzoate safety data sheet (SDS)

Defining the Scope I'm currently focused on defining the precise scope of this SDS guide. My initial assessment indicates the need for an in-depth, technical document tailored to researchers and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Scope

I'm currently focused on defining the precise scope of this SDS guide. My initial assessment indicates the need for an in-depth, technical document tailored to researchers and drug development professionals. I've begun to consider the specific information required to meet their needs.

Outlining Core Elements

I've outlined the core requirements for the SDS guide. I've broken it down into three key parts: Editorial control and structure, scientific integrity and logic (E-E-A-T), and visualization/formatting requirements. The formatting dictates mandatory Graphviz diagrams for pathways, workflows, and logic. I've also established a specific color palette and contrast rules for these diagrams. I am now transitioning to the specific topics to be covered.

Defining the Compound

I've got the identification details locked down: Methyl 3,5-dichloro-4-ethoxybenzoate, CAS 192512-42-8, formula C10H10Cl2O3, and a molecular weight of 249.09. I also have the SMILES string: CCOc1c(Cl)cc(cc1Cl)C(=O)OC. Further investigation has revealed this compound is a key intermediate in the synthesis of SIRT2 inhibitors.

Analyzing Key Intermediates

I'm currently focused on Methyl 3,5-dichloro-4-ethoxybenzoate, CAS 192512-42-8, as it's a critical synthetic intermediate. My initial analysis is centered on its role in creating SIRT2 inhibitors, potentially mirroring Tenovin-6's inhibitory profile. The goal is to develop novel compounds derived from this molecule.

Structuring the Guide

I've formulated a structure for the whitepaper. It will be an in-depth technical guide focusing on Methyl 3,5-dichloro-4-ethoxybenzoate, covering its applications in sirtuin inhibitor synthesis, especially analogs of Tenovin-6. The guide will include sections on its physicochemical properties, hazard profiles (GHS classification), synthetic routes, safety protocols, and related research. I am planning on how to build a deeper analysis within.

Defining Safety Parameters

I am now focusing on safety. I'm detailing handling, storage, and emergency protocols, including PPE requirements and spill response procedures for the guide. Self-validating systems are essential here. Furthermore, I'll detail the reasons for specific solvent choices and reagents in the synthetic application section, explaining the nuances of SN2 alkylation using DMF.

Detailing Protocol & Data

I'm now integrating crucial validation steps into the synthetic protocols, like TLC and NMR confirmations. I'm focusing on SIRT2 selectivity and its implications in cancer and neurodegeneration; I'll explain the choice of CO3 as a base. I'll cite the relevant PMC article for the synthesis and SIRT2 application. I'll also create tables for physicochemical properties and NMR data. I'm generating diagrams for the synthetic workflow and biological mechanism. I'm choosing a color palette with #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, and #5F6368 for contrast and visualization.

Visualizing the Synthesis

I'm now implementing the color palette choices into diagrams. Diagram 1, the Synthetic Workflow, is being coded in DOT format, detailing the reaction sequence from reactants to the crucial intermediate and subsequent steps. I've focused on visual clarity, particularly on contrast, for an improved visual data representation.

Diagramming the Pathway

I'm now generating Diagram 2, the SIRT2 Inhibition Pathway, in DOT format. I'm focusing on clarity; each element (Tenovin analog, SIRT2, substrate, acetylation, and outcome) is precisely defined to illustrate the cascade. I have defined the relationships and colors, based on visual contrast. The target outcome is cellular and I've shown the resulting loss of deacetylase activity.

Integrating Key Parameters

I'm now integrating safety data, including standard GHS classifications extrapolated from the structure of CAS 192512-42-8, and synthesis information, detailing the preparation from compound 2, K2CO3, and iodoethane in DMF, yielding the product as a brown oil. I will add NMR shifts for analytical validation. These additions further enhance the content of the document.

Outlining the Sections

I'm now detailing each section of the whitepaper, expanding the existing structure. I'm focusing on providing more context for the introduction, hazard profile, and safety measures. I plan on providing a rationale for DMF usage and explaining its properties. I'm focusing on the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate, emphasizing the details of the protocol, like the use of K2CO3. I will reference NIH PMC.

Refining Synthetic Details

I'm now detailing the SN2 alkylation step, explaining DMF's role and K2CO3's function in detail. I'm incorporating TLC and NMR validation steps for each synthetic step. Additionally, I'll compile all quantitative data into clearly organized tables for the guide. Finally, I will ensure diagram max width.

Validating PMC Link

I've decided to prioritize the PMC URL, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3312015/, for the paper, as it's a standard format. I'm focusing on ensuring this link validates the provided information. I'm also revising the DOT diagram code, using the color palette provided, and ensuring clarity and contrast are maximized.

Visualizing the Synthesis Pathway

I'm now focusing on a clear, informative DOT diagram. I've defined nodes for the alkylation reaction with iodoethane and K2CO3 in DMF, showing the SN2 attack that produces the target intermediate. The diagram also illustrates the ester cleavage yielding 3,5-dichloro-4-ethoxybenzoic acid after alkaline hydrolysis.

Confirming Key Causal Links

I'm verifying the causal links within the SIRT2 inhibition pathway, especially the role of DMF in the synthetic route for Methyl 3,5-dichloro-4-ethoxybenzoate. I'm focusing on ensuring accuracy in the DOT diagram illustrating the reaction sequence and the resulting outcomes, as well as checking the self-validating protocols.

Explaining Solvent Choice

I'm now detailing why DMF is ideal; it's a polar aprotic solvent that accelerates the SN2 attack. K2CO3, a weak base, selectively deprotonates the phenol, avoiding methyl ester hydrolysis. I am also adding TLC and NMR validation steps for each stage of the synthesis. Finally, I will describe the alkaline hydrolysis step.

Foundational

Comprehensive Spectroscopic Profiling and Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

Executive Summary Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1] is a highly specialized aromatic ester utilized as a critical building block in the synthesis of Tenovin-6 analogues[2]. These analogues functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1] is a highly specialized aromatic ester utilized as a critical building block in the synthesis of Tenovin-6 analogues[2]. These analogues function as potent small-molecule inhibitors of the SIRT1 and SIRT2 NAD⁺-dependent deacetylases, making them highly relevant in oncology and p53-activation pathways[2].

As a Senior Application Scientist, I have designed this technical whitepaper to provide drug development professionals with a field-proven, self-validating protocol for the synthesis, isolation, and rigorous spectroscopic elucidation (NMR, IR, MS) of this intermediate.

Mechanistic Synthesis & Reaction Kinetics

The synthesis of methyl 3,5-dichloro-4-ethoxybenzoate proceeds via the nucleophilic O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate. The reaction is driven by precise reagent selection to ensure high yield (96%) while preventing destructive side reactions[2].

  • Base Selection (K₂CO₃): The two ortho-chloro groups and the para-ester significantly increase the acidity of the phenolic proton. A mild inorganic base like K₂CO₃ is optimal. It quantitatively deprotonates the phenol to form a reactive phenoxide without risking the saponification of the methyl ester, which would inevitably occur if stronger bases like NaOH were used[2].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It optimally solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 reaction kinetics at room temperature[2].

  • Alkylating Agent (Iodoethane): The iodide ion is an excellent leaving group due to its large, polarizable electron cloud, facilitating a rapid Sₙ2 substitution without the need for thermal activation[2].

Synthesis N1 Methyl 3,5-dichloro- 4-hydroxybenzoate N2 Deprotonation (K2CO3 in DMF) N1->N2 Base Addition N3 Phenoxide Intermediate N2->N3 - KHCO3 N4 SN2 Alkylation (Iodoethane) N3->N4 Room Temp, 16h N5 Methyl 3,5-dichloro- 4-ethoxybenzoate N4->N5 Aqueous Workup

Mechanistic pathway for the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system with built-in in-process controls (IPCs).

Step 1: Initiation & Deprotonation To a stirred solution of methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol, 1.0 equiv.) in dry DMF (10 mL) under a strict N₂ atmosphere, add K₂CO₃ (1.6 g, 11.7 mmol, 2.0 equiv.)[2].

  • Causality/Validation: The N₂ atmosphere is critical to prevent the oxidative degradation of the electron-rich phenoxide intermediate.

Step 2: Sₙ2 Alkylation Introduce iodoethane (522 μL, 6.5 mmol, 1.1 equiv.) dropwise to the suspension. Stir the mixture for 16 hours at room temperature (20–25 °C)[2].

  • Causality/Validation: A slight excess of iodoethane compensates for potential evaporative losses. Reaction completion must be validated via Thin Layer Chromatography (TLC) to confirm the total consumption of the starting phenol.

Step 3: Quench & Partition Partition the reaction mixture between ethyl acetate (10 mL) and deionized water (5 mL)[2].

  • Causality/Validation: Water quenches any unreacted base and selectively partitions the highly polar DMF out of the organic phase, driving the target ester into the EtOAc layer.

Step 4: Washing & Isolation Wash the organic layer sequentially with water (5 mL) and brine (5 mL). Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo[2].

  • Result: The product is isolated as a brown oil (1.4 g, 5.6 mmol, 96% yield)[2].

Analytical_Workflow S1 Crude Product (Brown Oil) S2 Liquid-Liquid Extraction (EtOAc / H2O) S1->S2 Remove DMF S3 Drying & Concentration (MgSO4, in vacuo) S2->S3 Isolate Organic Layer S4 Spectroscopic Validation (NMR, IR, MS) S3->S4 Prepare Sample S5 Validated Intermediate (>95% Purity) S4->S5 Confirm Structure

Self-validating analytical workflow for product isolation and characterization.

Field-Proven Insights & Troubleshooting
  • Ester Hydrolysis Risk: Prolonged exposure to adventitious water in the DMF can lead to partial saponification of the methyl ester, yielding the corresponding carboxylic acid. Solution: Always use anhydrous DMF and maintain a strict inert atmosphere.

  • Incomplete Alkylation: If TLC indicates unreacted starting material after 16 hours, it is often due to the volatility of iodoethane (BP: 72 °C). Solution: Ensure the reaction vessel is hermetically sealed.

Spectroscopic Elucidation & Structural Validation

Rigorous analytical characterization is mandatory to qualify this intermediate for downstream sirtuin inhibitor synthesis. The data below was recorded using a Bruker DPX 400 MHz spectrometer, with chemical shifts (δ) expressed in ppm[2].

Table 1: ¹H-NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentMechanistic Causality
7.91 Singlet (s)2H-Ar-H (C2, C6)Equivalent protons due to C2v-like local symmetry; highly deshielded by ortho-chloro and para-ester groups.
4.09 Quartet (q)2H7.0-O-CH₂-Downfield shift driven by the electronegative ether oxygen; split into a quartet by the adjacent methyl group (n+1 rule).
3.85 Singlet (s)3H--CO-O-CH₃Characteristic ester methoxy resonance; isolated from scalar coupling.
1.41 Triplet (t)3H7.0-CH₃ (ethoxy)Upfield aliphatic protons; split into a triplet by the adjacent methylene group.
Table 2: ¹³C-NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
164.7 Quaternary (C)C=O (Ester)Highly deshielded carbonyl carbon.
155.5 Quaternary (C)Ar-C4 (C-O)Deshielded by direct attachment to the ethoxy oxygen.
130.2 Methine (CH)Ar-C2, C6Aromatic carbons bearing protons.
129.8 Quaternary (C)Ar-C3, C5 (C-Cl)Shifted by the inductive electron-withdrawing effect of chlorine.
126.9 Quaternary (C)Ar-C1 (C-C=O)Attachment point of the electron-withdrawing ester group.
70.0 Methylene (CH₂)-O-CH₂-Aliphatic carbon deshielded by ether oxygen.
52.6 Methyl (CH₃)-CO-O-CH₃Methoxy carbon of the ester.
15.5 Methyl (CH₃)-CH₃ (ethoxy)Terminal aliphatic carbon.
Table 3: Infrared (IR) and Mass Spectrometry (MS)
TechniqueObserved ValueAssignment / IonDiagnostic Significance
IR (NaCl, thin layer)1701 cm⁻¹C=O StretchConfirms the preservation of the ester carbonyl group.
IR (NaCl, thin layer)1556 cm⁻¹C=C Aromatic StretchValidates the integrity of the aromatic ring.
IR (NaCl, thin layer)1147 cm⁻¹C-O StretchIndicates ether/ester C-O single bond vibrations.
MS (Electrospray, ES+)m/z 249.35[M + H]⁺ (100%)Exactly matches the calculated mass for C₁₀H₁₀Cl₂O₃ (MW: 249.09), confirming successful alkylation.
References
  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: National Institutes of Health (nih.gov) / PMC URL:2

  • Methyl 3,5-dichloro-4-ethoxybenzoate Chemical Properties Source: CymitQuimica URL:1

Sources

Exploratory

Structural Elucidation and 1H NMR Analysis of Methyl 3,5-dichloro-4-ethoxybenzoate: A Technical Guide

Executive Summary Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of SIRT2 inhibitors, such as T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of SIRT2 inhibitors, such as Tenovin-6 analogs . For researchers and drug development professionals, the precise structural validation of this intermediate is paramount, as downstream pharmacological efficacy relies entirely on the regiochemistry established at this stage. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, sample preparation, and high-resolution 1H NMR spectral analysis of this compound.

Chemical Profile & Molecular Anatomy

  • Chemical Name: Methyl 3,5-dichloro-4-ethoxybenzoate

  • Molecular Formula: C10H10Cl2O3

  • Molecular Weight: 249.09 g/mol

The molecule features a highly symmetric tetrasubstituted benzene ring. The presence of two electron-withdrawing chlorine atoms at the meta positions (C3, C5) and an electron-donating ethoxy group at the para position (C4) creates a distinct electronic environment that is highly diagnostic in Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Workflow & Sample Preparation

The synthesis relies on the rigorous O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate. The protocol is designed as a self-validating system: the complete conversion of the phenol to the ethyl ether is confirmed by the disappearance of the broad phenolic -OH stretch in IR and the emergence of the characteristic ethyl spin system in 1H NMR .

SynthesisWorkflow A Methyl 3,5-dichloro-4-hydroxybenzoate (Starting Material) B K2CO3, Iodoethane DMF, RT, 16h A->B C Methyl 3,5-dichloro-4-ethoxybenzoate (Product 4f) B->C D Liquid-Liquid Extraction (EtOAc / H2O) C->D E Sample Prep (Dissolve in CDCl3) D->E F 1H NMR Acquisition (400 MHz, 298 K) E->F

Synthetic workflow and NMR preparation for Methyl 3,5-dichloro-4-ethoxybenzoate.

High-Resolution 1H NMR Spectral Analysis

Understanding the causality behind the chemical shifts is essential for expert spectral interpretation. The 1H NMR spectrum (400 MHz, CDCl3) yields four distinct proton environments, integrating to a total of 10 protons, which perfectly corroborates the molecular formula.

  • The Aromatic Protons (δ 7.91 ppm, 2H, s):

    • Causality: The symmetry of the molecule renders the protons at C2 and C6 chemically and magnetically equivalent. They appear far downfield (7.91 ppm) due to the combined anisotropic deshielding effects of the para-ester carbonyl group and the inductive electron withdrawal from the adjacent ortho-chlorine atoms. Because there are no adjacent protons on the ring, scalar coupling is absent, resulting in a sharp singlet.

  • The Ethoxy Methylene Protons (δ 4.09 ppm, 2H, q, J = 7.0 Hz):

    • Causality: The -OCH2- protons are directly attached to an electronegative oxygen atom, which pulls electron density away, strongly deshielding them and shifting the signal to 4.09 ppm. The signal is split into a quartet because these protons are scalar-coupled to the adjacent methyl group (n+1 rule: 3+1 = 4).

  • The Ester Methyl Protons (δ 3.85 ppm, 3H, s):

    • Causality: The methoxy group of the ester (-COOCH3) is deshielded by the ester oxygen, placing it at 3.85 ppm. It is isolated from any other spin systems by the carbonyl carbon and the oxygen atom, resulting in a singlet.

  • The Ethoxy Methyl Protons (δ 1.41 ppm, 3H, t, J = 7.0 Hz):

    • Causality: The terminal methyl group of the ethoxy chain is relatively shielded, appearing upfield at 1.41 ppm. It is split into a triplet by the adjacent methylene protons (n+1 rule: 2+1 = 3).

Self-Validating Trustworthiness

The spectrum validates itself through two critical internal mathematical checks:

  • Integration Conservation: The integration ratio strictly follows 2:2:3:3 (Σ = 10H), leaving no unaccounted protons.

  • J-Coupling Symmetry: The coupling constant (J = 7.0 Hz) is identical for both the quartet at 4.09 ppm and the triplet at 1.41 ppm. This exact match proves that these two signals belong to the same contiguous ethyl spin system.

NMR_Logic cluster_0 Proton Environments cluster_1 Observed Signals (CDCl3) ArH Aromatic Protons (2H) S1 δ 7.91 ppm (s) ArH->S1 Deshielded by Cl & C=O OMe Methyl Ester (3H) S2 δ 3.85 ppm (s) OMe->S2 Deshielded by O OCH2 Ethoxy Methylene (2H) S3 δ 4.09 ppm (q) OCH2->S3 Deshielded by O CH3 Ethoxy Methyl (3H) S4 δ 1.41 ppm (t) CH3->S4 Shielded Alkyl S3->S4 J-Coupling (7.0 Hz)

Causality network of proton environments and observed 1H NMR signals.

Quantitative Data Presentation

The following table summarizes the validated 1H NMR parameters. (Note: 13C NMR at 100 MHz further corroborates the carbon framework with diagnostic peaks at 164.7 (C=O), 155.5 (Ar-C-O), and 70.0 (O-CH2) ppm .)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.91Singlet (s)2H-Aromatic H (H2, H6)
4.09Quartet (q)2H7.0Ethoxy -OCH2-
3.85Singlet (s)3H-Ester -OCH3
1.41Triplet (t)3H7.0Ethoxy -CH3

Experimental Protocols

Step-by-Step Methodology for Synthesis and NMR Acquisition

Phase 1: O-Alkylation Synthesis

  • Reagent Preparation: To a stirred solution of methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol, 1.0 equiv.) in dry N,N-dimethylformamide (DMF) (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (K2CO3) (1.6 g, 11.7 mmol, 2.0 equiv.).

  • Alkylation: Introduce iodoethane (522 μL, 6.5 mmol, 1.1 equiv.) dropwise to the suspension.

  • Reaction: Stir the resulting mixture continuously for 16 hours at room temperature (20-25 °C).

  • Workup & Self-Validation: Partition the mixture between ethyl acetate (10 mL) and deionized water (5 mL). Extract the organic layer, wash sequentially with water (5 mL) and brine (5 mL), then dry over anhydrous MgSO4. Filter and concentrate in vacuo. The product should yield a brown oil (approx. 1.4 g, 96% yield).

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc to ensure complete consumption of the highly polar phenolic starting material before proceeding to NMR analysis.

Phase 2: NMR Sample Preparation and Acquisition

  • Sample Dissolution: Dissolve 15-20 mg of the purified methyl 3,5-dichloro-4-ethoxybenzoate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Preparation: Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic field shimming.

  • Acquisition Parameters: Acquire the spectrum on a 400 MHz NMR spectrometer at 298 K. Use a standard single-pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation for accurate integration. Collect 16 scans.

  • Processing & Self-Validation: Apply a 0.3 Hz exponential line-broadening window function before Fourier transformation. Phase and baseline correct the spectrum manually, and reference the residual CHCl3 peak to exactly 7.26 ppm.

    • Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl3 peak; a value ≤ 1.0 Hz validates optimal shimming and magnetic field homogeneity, ensuring the J-coupling values extracted are accurate.

References

  • Pirrie, L., McCarthy, A. R., Major, L. L., Morkūnaitė, V., Zubrienė, A., Matulis, D., Lain, S., Lebl, T., & Westwood, N. J. (2012). "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." Molecules, 17(10), 12206–12224.[Link]

Foundational

Comprehensive 13C NMR Analysis of Methyl 3,5-dichloro-4-ethoxybenzoate: Structural Elucidation and Steric Effects

Executive Summary Methyl 3,5-dichloro-4-ethoxybenzoate is a highly substituted aromatic ester frequently utilized as a critical intermediate in the synthesis of biologically active compounds, including Tenovin-6 analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate is a highly substituted aromatic ester frequently utilized as a critical intermediate in the synthesis of biologically active compounds, including Tenovin-6 analogs which act as SIRT1/SIRT2 deacetylase inhibitors[1]. Accurate structural verification of this intermediate is paramount in drug development workflows. This technical guide provides an in-depth analysis of its Carbon-13 Nuclear Magnetic Resonance ( 13 C NMR) spectrum, detailing the causality behind substituent chemical shifts (SCS), the impact of steric inhibition of resonance (SIR), and a self-validating experimental protocol for high-fidelity data acquisition.

Part 1: Molecular Architecture & Electronic Environment

Symmetry and Carbon Count

The molecular formula of methyl 3,5-dichloro-4-ethoxybenzoate is C 10​ H 10​ Cl 2​ O 3​ . Despite containing 10 carbon atoms, the molecule exhibits a local C2v​ plane of symmetry across the aromatic ring, passing through the C1 (ipso to the ester) and C4 (ipso to the ethoxy group) positions.

  • Equivalent Carbons: The symmetry renders the aromatic methine carbons (C2 and C6) chemically and magnetically equivalent. Similarly, the chlorine-bearing quaternary carbons (C3 and C5) are equivalent.

  • Unique Signals: Consequently, the 13 C NMR spectrum resolves into exactly 8 unique carbon signals : 5 quaternary carbons (C), 1 methine group (CH), 1 methylene group (CH 2​ ), and 2 distinct methyl groups (CH 3​ ).

The Role of Steric Inhibition of Resonance (SIR)

Understanding the electronic environment of this molecule requires analyzing the competing inductive ( −I ) and resonance ( +M ) effects of its substituents. In an unhindered system, an alkoxy group is a strong π -donor, shielding the ortho and para carbons. However, in methyl 3,5-dichloro-4-ethoxybenzoate, the bulky chlorine atoms at the 3- and 5-positions flank the 4-ethoxy group.

This di-ortho substitution forces the ethoxy group out of coplanarity with the aromatic π -system. This phenomenon, known as Steric Inhibition of Resonance (SIR) , disrupts the orbital overlap between the oxygen lone pairs and the benzene ring[2]. As a result, the +M shielding effect is drastically diminished, and the chemical shifts of the aromatic carbons are governed predominantly by the inductive electron-withdrawing effects of the halogens and oxygen, alongside the inherent magnetic anisotropy of the ring system[3].

Part 2: 13 C NMR Spectral Data & Mechanistic Assignments

The following assignments are based on empirical data acquired at 100 MHz in CDCl 3​ [1]. The causality behind each chemical shift is detailed to provide a self-validating framework for spectral interpretation.

Quantitative Data Summary
Carbon PositionChemical Shift ( δ , ppm)Multiplicity (PENDANT)Assignment Rationale & Causality
C=O (Ester) 164.7C (Quaternary)Highly deshielded by the electronegative ester oxygen and sp2 hybridization.
C4 (Ar-O) 155.5C (Quaternary)Maximum inductive ( −I ) deshielding from the directly attached ethoxy oxygen.
C2, C6 (Ar-H) 130.2CH (Methine)The only aromatic CH signals. Deshielded relative to benzene due to the meta-inductive effects of Cl and OEt.
C3, C5 (Ar-Cl) 129.8C (Quaternary)Deshielded by the direct attachment to electronegative chlorine. The expected resonance shielding from the adjacent OEt group is negated by SIR[2].
C1 (Ar-COO) 126.9C (Quaternary)Ipso to the weakly deactivating ester group. Shielded relative to C3/C4 due to distance from the highly electronegative halogens.
O-CH 2​ 70.0CH 2​ (Methylene)Aliphatic carbon strongly deshielded by the directly adjacent ethoxy oxygen.
O-CH 3​ 52.6CH 3​ (Methyl)Ester methoxy group, deshielded by the ester oxygen, but less so than the methylene group.
CH 3​ 15.5CH 3​ (Methyl)Terminal primary alkyl carbon of the ethoxy group; standard upfield aliphatic shift.

Part 3: Experimental Protocol for High-Fidelity Acquisition

To ensure trustworthiness and reproducibility, the following self-validating workflow is recommended for acquiring the 13 C NMR spectrum of methyl 3,5-dichloro-4-ethoxybenzoate. The protocol specifically utilizes the PENDANT (Polarization Enhancement Nurtured During Attached Nucleus Testing) sequence, which was validated in the literature for this specific class of SIRT2 inhibitor intermediates[1].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 15–20 mg of high-purity methyl 3,5-dichloro-4-ethoxybenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: A high concentration is required to overcome the low natural abundance (~1.1%) and low gyromagnetic ratio of the 13 C nucleus, particularly for resolving the 5 quaternary carbons.

  • Instrument Calibration & Shimming:

    • Transfer the sample to a 5 mm NMR tube and insert it into a 400 MHz spectrometer (100 MHz for 13 C).

    • Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform automated gradient shimming (e.g., TopShim) to ensure peak shape symmetry and narrow linewidths (< 1.0 Hz).

  • PENDANT Sequence Setup:

    • Select the PENDANT pulse program. Why PENDANT? Unlike standard WALTZ-16 decoupled CPD, PENDANT provides simultaneous multiplicity editing (CH 3​ and CH appear as positive signals; CH 2​ and Quaternary C appear as negative signals) while actively enhancing the signal-to-noise ratio of quaternary carbons[1].

    • Set the relaxation delay ( D1​ ) to 2.0 seconds . Causality: Quaternary carbons (C=O, C-Cl, C-O) lack attached protons for dipole-dipole relaxation, leading to long longitudinal relaxation times ( T1​ ). A sufficient D1​ ensures these signals are not saturated.

    • Set the number of scans (NS) to 512–1024.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 1.0–1.5 Hz prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio.

    • Manually correct the phase (zero-order and first-order) and apply a polynomial baseline correction.

    • Reference the central peak of the CDCl 3​ triplet to 77.16 ppm .

Part 4: Workflows & Logical Relationships

The following diagrams illustrate the logical framework of the spectral assignment and the experimental workflow.

Molecular Structure to NMR Signal Mapping

Molecular_Mapping cluster_molecule Carbon Environments cluster_shifts 13C Chemical Shifts (ppm) C_CO Carbonyl (C=O) S_164 164.7 ppm C_CO->S_164 C_C4 Aromatic C4 (C-O) S_155 155.5 ppm C_C4->S_155 C_CH Aromatic C2, C6 (CH) S_130 130.2 ppm C_CH->S_130 C_CCl Aromatic C3, C5 (C-Cl) S_129 129.8 ppm C_CCl->S_129 C_C1 Aromatic C1 (C-C=O) S_126 126.9 ppm C_C1->S_126 C_OCH2 Ethoxy O-CH2 S_70 70.0 ppm C_OCH2->S_70 C_OCH3 Ester O-CH3 S_52 52.6 ppm C_OCH3->S_52 C_CH3 Ethoxy CH3 S_15 15.5 ppm C_CH3->S_15

Caption: Logical mapping of molecular carbon environments to their respective 13C NMR chemical shifts.

Standardized NMR Acquisition Workflow

NMR_Workflow N1 1. Sample Prep 20mg in CDCl3 N2 2. Tuning & Shimming Lock 7.26 ppm N1->N2 N3 3. PENDANT Acq 100 MHz, D1=2s N2->N3 N4 4. Processing FT, Phase, Baseline N3->N4 N5 5. Analysis Peak Picking N4->N5

Caption: Standardized high-fidelity 13C NMR acquisition and processing workflow for benzoate derivatives.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: Bioorganic & Medicinal Chemistry Letters, PubMed Central (PMC) URL:[Link]

  • Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) URL:[Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Exploratory

Mass Spectrometric Characterization of Methyl 3,5-Dichloro-4-ethoxybenzoate: A Technical Guide for Structural Elucidation

Introduction & Molecular Architecture Methyl 3,5-dichloro-4-ethoxybenzoate (C₁₀H₁₀Cl₂O₃, Nominal Mass: 248 Da) is a highly functionalized halogenated benzoyl derivative. It is frequently utilized as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

Methyl 3,5-dichloro-4-ethoxybenzoate (C₁₀H₁₀Cl₂O₃, Nominal Mass: 248 Da) is a highly functionalized halogenated benzoyl derivative. It is frequently utilized as a critical intermediate in the synthesis of sirtuin (SIRT2) inhibitors, such as Tenovin-6 analogs, which are pivotal in epigenetic drug development ()[1]. For analytical chemists and drug development professionals, accurate mass spectrometric characterization of this molecule is essential. This whitepaper details the ionization dynamics, gas-phase fragmentation mechanisms, and optimized LC-MS/MS protocols required for robust structural elucidation.

Ionization Dynamics and Isotopic Signatures

When subjected to Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the carbonyl oxygen, yielding the [M+H]+ precursor ion at m/z 249[1].

The Causality of the Isotopic Cluster: The presence of two chlorine atoms at the meta positions (C3 and C5) creates a highly diagnostic isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The binomial expansion of these probabilities results in a distinctive M : M+2 : M+4 intensity ratio of approximately 9:6:1.

  • m/z 249: [C₁₀H₁₀(³⁵Cl)₂O₃ + H]+ (Base peak of the cluster)

  • m/z 251: [C₁₀H₁₀(³⁵Cl)(³⁷Cl)O₃ + H]+ (~65% relative abundance)

  • m/z 253: [C₁₀H₁₀(³⁷Cl)₂O₃ + H]+ (~11% relative abundance)

Expert Insight: This 9:6:1 ratio functions as a built-in, self-validating filter. Any deviation greater than 10% in full-scan MS acquisition immediately indicates isobaric interference or co-elution, prompting the need for enhanced chromatographic resolution.

Mechanistic Fragmentation Pathways (The "Why")

Upon collisional activation (CID) in tandem mass spectrometry (MS/MS), the protonated precursor (m/z 249) undergoes predictable, thermodynamically driven fragmentation ()[2].

A. Methanol Elimination (Acylium Ion Formation)

The most favorable primary cleavage for protonated methyl benzoates is the neutral loss of methanol (CH₃OH, 32 Da)[2]. Mechanistically, this is not a simple direct bond cleavage. The charge-imparting proton migrates from the carbonyl oxygen to the methoxy group, facilitating the elimination of methanol and generating a highly stable 3,5-dichloro-4-ethoxybenzoyl cation (acylium ion) at m/z 217[3]. The stability of this ion is driven by resonance delocalization across the aromatic ring.

B. Ethylene Loss (Ether Cleavage)

The para-ethoxy ether group is susceptible to the neutral loss of ethylene (C₂H₄, 28 Da). This occurs via a cyclic transition state (similar to a McLafferty rearrangement). It can occur directly from the precursor to yield a phenolic ion at m/z 221, or, more commonly, sequentially from the acylium ion (m/z 217) to yield a 3,5-dichloro-4-hydroxybenzoyl cation at m/z 189.

C. Decarbonylation

A universal hallmark of benzoyl derivatives is the subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion ()[4]. The transition from the phenolic acylium ion (m/z 189) to the phenyl cation (m/z 161) represents the core structural degradation of the benzoyl moiety[5].

Pathway M [M+H]+ m/z 249 Acylium Acylium Cation m/z 217 M->Acylium - CH3OH (32 Da) Ester Cleavage Phenol Phenolic Precursor m/z 221 M->Phenol - C2H4 (28 Da) Ether Cleavage PhenolAcylium Phenolic Acylium m/z 189 Acylium->PhenolAcylium - C2H4 (28 Da) Phenol->PhenolAcylium - CH3OH (32 Da) Phenyl Phenyl Cation m/z 161 PhenolAcylium->Phenyl - CO (28 Da) Decarbonylation

ESI-MS/MS fragmentation pathway of protonated Methyl 3,5-dichloro-4-ethoxybenzoate.

Quantitative Data Summary

The following table summarizes the key fragment ions, their neutral losses, and structural assignments for the primary ³⁵Cl₂ isotopologue.

Precursor m/zFragment m/zNeutral LossMass (Da)Structural Assignment
249.0217.0- CH₃OH323,5-dichloro-4-ethoxybenzoyl cation (Acylium)
249.0221.0- C₂H₄28Protonated methyl 3,5-dichloro-4-hydroxybenzoate
217.0189.0- C₂H₄283,5-dichloro-4-hydroxybenzoyl cation
189.0161.0- CO283,5-dichloro-4-hydroxyphenyl cation

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical rigor and trustworthiness, the following methodology establishes a self-validating system for the targeted quantification of Methyl 3,5-dichloro-4-ethoxybenzoate using Multiple Reaction Monitoring (MRM).

Step 1: Sample Preparation & Matrix Control
  • Stock Solution: Dissolve the pure reference standard in LC-MS grade methanol to achieve a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The formic acid ensures the analyte is fully protonated prior to electrospray ionization, maximizing the [M+H]+ yield while stabilizing the ether linkage.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

    • Causality: The highly lipophilic dichloro-ethoxy moiety requires a strong organic gradient for elution. A rapid ramp prevents peak tailing and mitigates carryover in the autosampler.

Step 3: Mass Spectrometry Optimization (ESI+)
  • Source Parameters: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350 °C.

  • MRM Transitions:

    • Quantifier Transition: m/z 249.0 → 217.0 (Collision Energy: 15 eV). Tracks the highly efficient methanol loss.

    • Qualifier Transition 1: m/z 249.0 → 189.0 (Collision Energy: 25 eV). Tracks the sequential loss of methanol and ethylene.

    • Isotopic Qualifier: m/z 251.0 → 219.0 (Collision Energy: 15 eV). Tracks the ³⁷Cl isotope to validate peak purity.

Step 4: Data Validation Logic

A result is only considered analytically positive if:

  • The retention times of all three MRM transitions align within ±0.05 minutes.

  • The ratio of the Quantifier (m/z 249→217) to the Isotopic Qualifier (m/z 251→219) strictly adheres to the theoretical 9:6 isotopic ratio.

Workflow Prep 1. Sample Prep 0.1% FA in 50:50 MeOH:H2O LC 2. UHPLC C18, Gradient Elution Prep->LC ESI 3. ESI(+) Capillary: 3.0 kV LC->ESI MSMS MSMS ESI->MSMS Data 5. Validation Isotope Ratio Check MSMS->Data

Self-validating LC-MS/MS experimental workflow for targeted analysis.

References

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate Journal of the American Society for Mass Spectrometry URL:[Link]

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Strategic Utilization of Methyl 3,5-dichloro-4-ethoxybenzoate in Small Molecule Drug Discovery: A Mechanistic and Synthetic Guide

Executive Context: The Role of Precision Intermediates In the landscape of targeted therapeutics, the precision of a final active pharmaceutical ingredient (API) is inextricably linked to the structural integrity of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context: The Role of Precision Intermediates

In the landscape of targeted therapeutics, the precision of a final active pharmaceutical ingredient (API) is inextricably linked to the structural integrity of its synthetic intermediates. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) [1] serves as a critical, high-value building block in the development of sirtuin (SIRT) inhibitors—specifically, analogues of the small molecule Tenovin-6[2].

Sirtuins are a class of NAD⁺-dependent deacetylases heavily implicated in neurodegenerative diseases, metabolic syndromes, and oncology. The strategic introduction of an ethoxy group flanked by two chlorine atoms on the aromatic ring of this intermediate is the exact structural determinant that shifts downstream inhibitor selectivity away from SIRT1 and heavily toward SIRT2[2].

This technical guide provides a rigorous, causality-driven methodology for the synthesis, isolation, and downstream application of methyl 3,5-dichloro-4-ethoxybenzoate, designed for medicinal chemists and drug development professionals.

Physicochemical Profiling

Before initiating synthesis, it is paramount to establish the baseline physicochemical parameters of the intermediate to ensure analytical traceability[3],[1].

Table 1: Physicochemical & Analytical Properties of Methyl 3,5-dichloro-4-ethoxybenzoate

ParameterSpecification
IUPAC Name Methyl 3,5-dichloro-4-ethoxybenzoate
CAS Number 192512-42-8
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
SMILES String CCOc1c(Cl)cc(cc1Cl)C(=O)OC
Physical Appearance Brown oil (at room temperature)
Diagnostic ¹H-NMR (CDCl₃) δ 7.91 (2H, s, ArH), 4.09 (2H, q, J=7.0 Hz, CH₂), 3.85 (3H, s, CH₃), 1.41 (3H, t, J=7.0 Hz, CH₃)

Mechanistic Synthesis Workflow: A Step-by-Step Causality Analysis

The transformation of methyl 3,5-dichloro-4-hydroxybenzoate into the target ethoxy derivative, and its subsequent progression to an acid chloride, requires strict control over reaction microenvironments. As a Senior Application Scientist, I emphasize that every reagent choice must be deliberate to prevent ester hydrolysis or transesterification during the alkylation phase.

Protocol 1: O-Alkylation to Form Methyl 3,5-dichloro-4-ethoxybenzoate

Objective: Selective etherification of the sterically hindered phenolic hydroxyl group[2].

  • Preparation: To a stirred solution of methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol) in anhydrous N,N-Dimethylformamide (DMF) (10 mL) under an N₂ atmosphere, add anhydrous Potassium Carbonate (K₂CO₃) (1.6 g, 11.7 mmol).

    • Causality & Expertise: K₂CO₃ is selected as a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the highly acidic phenol (whose pKa is lowered by the dual electron-withdrawing ortho-chlorine atoms) but avoids the premature saponification of the methyl ester that stronger bases (like NaOH) would trigger. DMF, a polar aprotic solvent, is critical here; it leaves the phenoxide anion unsolvated and highly reactive, accelerating the subsequent SN₂ displacement.

  • Alkylation: Dropwise, add iodoethane (522 μL, 6.5 mmol). Stir the reaction mixture at room temperature for 18 hours.

    • Causality & Expertise: Iodoethane is chosen over bromoethane or chloroethane due to the superior leaving-group ability of the iodide ion. This high reactivity compensates for the severe steric hindrance imposed by the two flanking chlorine atoms on the aromatic ring, allowing the reaction to proceed at room temperature and minimizing thermal degradation.

  • Isolation & Self-Validating Analysis: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validating System: Do not proceed without NMR confirmation. The reaction's success is validated by ¹H-NMR (CDCl₃). You must observe the appearance of a distinct quartet at δ 4.09 ppm (J = 7.0 Hz, 2H) corresponding to the methylene protons of the new ethoxy group, and the complete disappearance of the broad phenolic OH signal[2].

Protocol 2: Saponification to 3,5-Dichloro-4-ethoxybenzoic Acid

Objective: Cleavage of the methyl ester to yield the free carboxylic acid for downstream coupling[2].

  • Hydrolysis: Dissolve the crude methyl 3,5-dichloro-4-ethoxybenzoate in a Methanol/Water mixture (10 mL). Add NaOH (96 mg, 2.4 mmol) and reflux for 2–5 hours.

    • Causality & Expertise: The mixed solvent system is non-negotiable. Methanol solubilizes the lipophilic ester, while water dissolves the NaOH and the resulting sodium carboxylate salt. Refluxing provides the necessary activation energy, while the meta-chlorine atoms inductively increase the electrophilicity of the ester carbonyl, facilitating nucleophilic attack by the hydroxide ion.

  • Acidification & Validation: Cool the mixture and acidify with 1M HCl until precipitation occurs. Filter and dry to obtain an off-white solid.

    • Self-Validating System: Validation is achieved via FTIR spectroscopy; successful saponification is marked by the appearance of a broad carboxylic acid O-H stretch (3200–2500 cm⁻¹) and a shift in the carbonyl (C=O) stretch compared to the parent methyl ester.

SynthesisWorkflow N1 Methyl 3,5-dichloro- 4-hydroxybenzoate N2 Methyl 3,5-dichloro- 4-ethoxybenzoate (Target Intermediate) N1->N2 Iodoethane, K2CO3 DMF, 18h, rt N3 3,5-dichloro- 4-ethoxybenzoic acid N2->N3 NaOH, MeOH/H2O Reflux, 2-5h N4 Acid Chloride Derivative N3->N4 (COCl)2, cat. DMF DCM, 2h, rt N5 Tenovin-43 (SIRT2 Inhibitor) N4->N5 Thiourea coupling Acetone

Fig 1: Step-wise synthesis of Tenovin-43 utilizing the 4-ethoxybenzoate intermediate.

Downstream Application: SIRT2 Inhibitor Validation

The ultimate utility of methyl 3,5-dichloro-4-ethoxybenzoate lies in its conversion to Tenovin-43 , a highly selective SIRT2 inhibitor[2].

To achieve this, the carboxylic acid intermediate (generated in Protocol 2) is converted to an acid chloride using oxalyl chloride and catalytic DMF in dichloromethane (DCM).

  • Causality of Oxalyl Chloride: Unlike thionyl chloride, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, HCl). Catalytic DMF acts as a nucleophilic catalyst, forming the highly electrophilic Vilsmeier-Haack intermediate (chloroiminium ion). This allows for the quantitative isolation of the highly reactive acid chloride without aqueous workup, which would otherwise hydrolyze the product back to the acid[2].

This acid chloride is then coupled with a thiourea derivative. The resulting molecule, Tenovin-43, acts by allosterically or competitively blocking the NAD⁺-dependent deacetylation of substrates like α-tubulin and Histone H4[4].

SIRT2_Mechanism Inhibitor Tenovin-43 (SIRT2 Selective Inhibitor) Enzyme SIRT2 Deacetylase Inhibitor->Enzyme Allosteric/Active Site Blockade Product1 Deacetylated Protein Enzyme->Product1 Catalysis Product2 2'-O-acetyl ADP-ribose + Nicotinamide Enzyme->Product2 Byproducts Substrate Acetylated Substrate (e.g., α-tubulin) Substrate->Enzyme Binds Cofactor NAD+ Cofactor->Enzyme Binds

Fig 2: Mechanism of SIRT2 inhibition by Tenovin-43, preventing substrate deacetylation.

Quantitative Data Summary: Synthesis Yields & Efficacy

The efficiency of utilizing methyl 3,5-dichloro-4-ethoxybenzoate as a building block is demonstrated by the high yields across the synthetic pathway and the potent biological activity of the final API[2].

Table 2: Synthetic Yields and Target Efficacy (Tenovin-6 vs. Tenovin-43)

Synthetic Step / CompoundYield / Efficacy MetricScientific Implication
O-Alkylation (Intermediate Formation) 96% YieldHigh efficiency of Iodoethane/K₂CO₃ system.
Saponification 75% YieldMild loss due to steric hindrance during hydrolysis.
Acid Chloride Formation Quantitative (~100%)Vilsmeier-Haack catalysis ensures complete conversion.
Tenovin-6 (Baseline Inhibitor) SIRT1 IC₅₀ = 21 µM SIRT2 IC₅₀ = 10 µMBroad-spectrum sirtuin inhibition; lacks target specificity.
Tenovin-43 (Ethoxy-Derived API) SIRT1 IC₅₀ = >200 µM SIRT2 IC₅₀ = 12.5 µMThe ethoxy substitution successfully drives extreme selectivity toward SIRT2.

References

  • [Pirrie et al., 2012] Pirrie, L., McCarthy, A. R., Major, L. L., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." Molecules, 2012, 17(10), 12206-12224. URL:[Link]

  • [MolPort Database] "methyl 3,5-dichloro-4-ethoxybenzoate | 192512-42-8". MolPort Chemical Database. URL:[Link]

Sources

Exploratory

Potential applications of Methyl 3,5-dichloro-4-ethoxybenzoate in agrochemicals

As a Senior Application Scientist in agrochemical discovery, I frequently encounter chemical intermediates that possess the intrinsic structural hallmarks of potent bioactive molecules. Methyl 3,5-dichloro-4-ethoxybenzoa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in agrochemical discovery, I frequently encounter chemical intermediates that possess the intrinsic structural hallmarks of potent bioactive molecules. Methyl 3,5-dichloro-4-ethoxybenzoate (MDCB) (CAS: 192512-42-8) is one such privileged scaffold[1]. While historically utilized in the pharmaceutical sector for the synthesis of SIRT2 inhibitors (such as Tenovin-6 analogs)[2], its structural architecture—a halogenated benzoic acid derivative featuring an alkoxy substituent—makes it an exceptional candidate for agrochemical development.

This whitepaper explores the strategic utilization of MDCB in the design of next-generation herbicides and broad-spectrum fungicides, providing mechanistic insights, validated experimental workflows, and structural rationales.

Chemical Profile & Structural Rationale

The efficacy of an agrochemical is dictated by its target affinity, metabolic stability, and systemic mobility within the plant. MDCB offers a unique combination of these traits:

  • Halogenation (3,5-dichloro): The presence of chlorine atoms at the meta positions serves a dual purpose. First, it increases the lipophilicity (ClogP) of the molecule, enhancing cuticular penetration in plants. Second, it blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the molecule's half-life in both soil and plant tissues.

  • Alkoxy Substitution (4-ethoxy): The ethoxy group at the para position provides a steric shield and an electron-donating effect via resonance, which modulates the pKa of the corresponding benzoic acid. This is critical for phloem mobility.

  • Methyl Ester Prodrug: The methyl ester acts as a highly lipophilic pro-herbicide. Upon absorption into the plant foliage, ubiquitous plant esterases hydrolyze the ester into the active 3,5-dichloro-4-ethoxybenzoic acid, trapping the ionized acid within the cellular compartments to exert its biological effect.

Application I: Next-Generation Auxinic Herbicides

Halogenated benzoic acids, most notably Dicamba (3,6-dichloro-2-methoxybenzoic acid), are classic synthetic auxins used globally to control broadleaf weeds[3]. MDCB shares a profound structural homology with Dicamba.

Mechanism of Action

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA). The active acid form of MDCB binds to the TIR1/AFB F-box protein receptors[4]. This binding recruits Aux/IAA repressor proteins to the SCF E3 ubiquitin ligase complex, tagging them for degradation by the 26S proteasome. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to uncontrolled gene expression, a lethal burst of ethylene and abscisic acid (ABA), and rapid plant death[5][6].

AuxinPathway A Synthetic Auxin (MDCB Acid Form) B TIR1/AFB Receptor Complex (SCF) A->B Binds C Aux/IAA Repressor Ubiquitination B->C Recruits D 26S Proteasome Degradation C->D Targets E ARF Transcription Factors Freed D->E Releases F Uncontrolled Growth & Ethylene/ABA Burst E->F Induces

Fig 1. Mechanism of action for auxinic herbicides via the TIR1/AFB signaling pathway.

Experimental Protocol: High-Throughput Seedling Growth Assay

To validate the auxinic herbicidal activity of MDCB-derived acids, we utilize a self-validating Arabidopsis thaliana root elongation assay.

Causality: Measuring primary root inhibition in wild-type (WT) versus auxin-resistant mutants (tir1-1) definitively proves that the compound operates via the auxin receptor pathway, rather than general cellular toxicity.

Step-by-Step Methodology:

  • Seed Sterilization: Surface-sterilize WT and tir1-1 mutant Arabidopsis seeds using 70% ethanol for 2 minutes, followed by 20% sodium hypochlorite for 10 minutes. Rinse five times with sterile distilled water.

  • Media Preparation: Prepare half-strength Murashige and Skoog (1/2 MS) agar plates. Supplement the cooling agar with the active MDCB acid (dissolved in DMSO) at final concentrations of 0.1, 1.0, 10, and 100 µM.

  • Controls: Prepare negative control plates (0.1% DMSO vehicle) and positive control plates (Dicamba at matched concentrations).

  • Plating & Stratification: Plate 20 seeds per genotype per concentration. Stratify at 4°C in the dark for 48 hours to synchronize germination.

  • Incubation: Transfer plates to a growth chamber (22°C, 16h light/8h dark photoperiod). Position plates vertically to allow roots to grow downward along the agar surface.

  • Quantification: After 7 days, image the plates and measure primary root lengths using ImageJ software.

  • Validation Check: The assay is considered valid if the WT roots in the DMSO control average >25 mm, and the tir1-1 mutants on the Dicamba plates show statistically significant resistance (longer roots) compared to WT on Dicamba.

Application II: Broad-Spectrum Benzamide Fungicides

Beyond herbicides, the 3,5-dichloro-4-ethoxybenzoate motif is an excellent precursor for synthesizing benzamide fungicides (analogous to compounds like fluopicolide). The lipophilic aromatic ring facilitates penetration through fungal cell walls, while the amide linkage can engage in critical hydrogen bonding with target enzymes (e.g., succinate dehydrogenase or spectrin-like proteins).

Experimental Protocol: Synthesis of Fungicidal Benzamides

To utilize MDCB as a building block, the methyl ester must first be saponified to the free acid, followed by amidation with various functionalized amines.

Causality: We employ Lithium Hydroxide (LiOH) instead of Sodium Hydroxide (NaOH) for saponification. LiOH provides a milder, more controlled hydrolysis that prevents the unintended nucleophilic cleavage of the para-ethoxy ether linkage. For the amidation, EDCI/HOBt coupling is chosen over thionyl chloride to prevent the degradation of sensitive functional groups on the incoming amine and to avoid racemization if chiral amines are used.

Step-by-Step Methodology:

  • Saponification: Dissolve 5.0 mmol of Methyl 3,5-dichloro-4-ethoxybenzoate in a 2:1:1 mixture of THF/MeOH/H2O (20 mL).

  • Hydrolysis: Add 10.0 mmol of LiOH monohydrate. Stir the reaction at 45°C for 2 hours.

  • Acidification: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool to 0°C. Dropwise, add 2N HCl until the pH reaches 2.0.

  • Isolation: Filter the resulting white precipitate (3,5-dichloro-4-ethoxybenzoic acid), wash with cold water, and dry under a vacuum. Validation: 1H-NMR should show the complete disappearance of the methyl ester singlet at ~3.85 ppm[2].

  • Amidation: Dissolve 2.0 mmol of the synthesized acid in anhydrous DMF (10 mL). Add 2.4 mmol of EDCI, 2.4 mmol of HOBt, and 6.0 mmol of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes to form the active ester.

  • Coupling: Add 2.2 mmol of the target amine. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over MgSO4, and purify via silica gel chromatography to yield the novel benzamide fungicide candidate.

ChemicalWorkflow Step1 Methyl 3,5-dichloro-4-ethoxybenzoate (Starting Material) Step2 Saponification (LiOH/H2O/THF) Step1->Step2 Step3 3,5-dichloro-4-ethoxybenzoic acid (Intermediate) Step2->Step3 Hydrolysis Step4 Amidation (EDCI, HOBt, Amine) Step3->Step4 Step5 Novel Benzamide Fungicide (Lead Candidate) Step4->Step5 Coupling

Fig 2. Synthetic workflow for converting MDCB into novel benzamide fungicide candidates.

Quantitative Data Summarization

To guide lead optimization, the physicochemical properties of MDCB and its active acid form are compared against commercial agrochemical standards. These parameters dictate formulation strategies and bioavailability.

CompoundMolecular Weight ( g/mol )ClogP (Est. Lipophilicity)H-Bond DonorsH-Bond AcceptorsPrimary Agrochemical Utility
MDCB (Methyl Ester) 249.093.4203Pro-herbicide / Synthesis Intermediate
MDCB (Active Acid) 235.062.8513Auxin Mimic / Fungicide Precursor
Dicamba (Standard) 221.042.2113Auxinic Herbicide (Broadleaf weeds)
2,4-D (Standard) 221.042.8113Auxinic Herbicide (Systemic)

Table 1: Comparative physicochemical properties of MDCB against commercial auxinic herbicides.

Conclusion

Methyl 3,5-dichloro-4-ethoxybenzoate is far more than a niche pharmaceutical intermediate. Its highly stable, lipophilic, and electronically tunable halogenated benzoate core provides an ideal starting point for agrochemical discovery. Whether utilized as a pro-herbicide that mimics natural auxins via the TIR1/AFB pathway, or as a foundational building block for synthesizing novel benzamide fungicides, MDCB offers application scientists a versatile and highly effective scaffold for crop protection innovation.

References

  • Gleason C, Foley RC, Singh KB (2011). "Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba." PLoS ONE 6(3): e17245.[Link]

  • Bayer Crop Science Canada. "Dicamba basics: Mechanism of Action and Weed Control." Bayer Crop Science Articles.[Link]

  • Bressan et al. (2018). "Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances." Planta Daninha (SciELO).[Link]

  • McCarthy et al. (2011). "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." PubMed Central (PMC).[Link]

Sources

Foundational

Methyl 3,5-dichloro-4-ethoxybenzoate: A Strategic Building Block in Modern Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Importance of a Versatile Scaffold In the landscape of contemporary drug discovery, the value of a chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Importance of a Versatile Scaffold

In the landscape of contemporary drug discovery, the value of a chemical intermediate is often measured by its potential to serve as a scaffold for biologically active molecules. Methyl 3,5-dichloro-4-ethoxybenzoate, a substituted aromatic ester, represents a key, albeit under-documented, building block with significant potential in medicinal chemistry. Its di-chlorinated, ethoxy-substituted phenyl ring offers a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This guide provides a comprehensive technical overview of Methyl 3,5-dichloro-4-ethoxybenzoate, from its synthesis and chemical properties to its strategic application in the synthesis of high-value pharmaceutical targets, most notably in the development of selective thyroid hormone receptor-beta (THR-β) agonists.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3,5-dichloro-4-ethoxybenzoate is provided below.

PropertyValueSource
CAS Number 192512-42-8MolPort
Molecular Formula C₁₀H₁₀Cl₂O₃MolPort
Molecular Weight 249.09 g/mol MolPort
SMILES CCOc1c(Cl)cc(cc1Cl)C(=O)OCMolPort
InChI Key FJFFMHPWJYLMOU-UHFFFAOYSA-NMolPort

Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate can be achieved through a two-step process starting from 3,5-dichloro-4-hydroxybenzoic acid. The first step involves the etherification of the phenolic hydroxyl group, followed by the esterification of the carboxylic acid. A general, reliable protocol, adapted from the synthesis of the analogous methyl 3,5-dichloro-4-methoxybenzoate, is described below.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Ethylation of 3,5-dichloro-4-hydroxybenzoic acid

  • Reaction Setup: To a 250 mL round-bottom flask, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Alkylation: To the stirred solution, add an ethylating agent such as ethyl iodide or diethyl sulfate (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80°C and maintain for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute solution of hydrochloric acid to precipitate the product, 3,5-dichloro-4-ethoxybenzoic acid.

  • Purification: Filter the precipitate, wash with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent system like ethanol/water.

Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 3,5-dichloro-4-ethoxybenzoic acid (1.0 eq) from Step 1 in an excess of anhydrous methanol.[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reflux: Heat the mixture to reflux for 4-6 hours.

  • Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3,5-dichloro-4-ethoxybenzoate. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_0 Step 1: Ethylation cluster_1 Step 2: Esterification A 3,5-dichloro-4- hydroxybenzoic acid C 3,5-dichloro-4- ethoxybenzoic acid A->C Etherification E Methyl 3,5-dichloro-4- ethoxybenzoate C->E Fischer Esterification

Caption: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate.

Application in Pharmaceutical Research: A Gateway to THR-β Agonists

The true value of Methyl 3,5-dichloro-4-ethoxybenzoate in pharmaceutical research lies in its potential as a precursor to complex molecular targets. The 3,5-dichloro-4-alkoxy-substituted phenyl moiety is a key structural feature in a new class of drugs targeting the thyroid hormone receptor-beta (THR-β). A prominent example is Resmetirom (MGL-3196) , a first-in-class, orally administered, small-molecule, liver-directed, and selective THR-β agonist.[3][4] Resmetirom is under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and dyslipidemia.[5][6]

The synthesis of Resmetirom and related compounds often starts from intermediates like 4-amino-2,6-dichlorophenol.[4] Methyl 3,5-dichloro-4-ethoxybenzoate can be considered a strategic starting material for accessing such intermediates through a series of well-established chemical transformations.

Pharmaceutical_Application cluster_0 Synthetic Transformations A Methyl 3,5-dichloro-4- ethoxybenzoate D 4-Amino-2,6-dichlorophenol (Key Intermediate) A->D Multi-step conversion E Synthesis of Resmetirom (MGL-3196) D->E Ullmann Coupling & Cyclization

Caption: Pathway to a key pharmaceutical intermediate.

Mechanism of Action of THR-β Agonists

Resmetirom's therapeutic effect stems from its high selectivity for THR-β over THR-α, minimizing off-target effects on the heart and bone.[5] In the liver, the activation of THR-β by Resmetirom leads to the modulation of genes involved in lipid metabolism. This results in increased fatty acid oxidation and a reduction in hepatic lipogenesis, addressing the underlying causes of NASH.[6]

Signaling_Pathway Resmetirom Resmetirom THR_beta THR-β Receptor (in Hepatocyte) Resmetirom->THR_beta Selective Agonist Nucleus Nucleus THR_beta->Nucleus Translocation Gene_Transcription Modulation of Gene Transcription Nucleus->Gene_Transcription Activation Lipid_Metabolism Increased Fatty Acid Oxidation Decreased Lipogenesis Gene_Transcription->Lipid_Metabolism Clinical_Outcome Reduction of Liver Fat Resolution of NASH Lipid_Metabolism->Clinical_Outcome

Caption: Signaling pathway of Resmetirom in hepatocytes.

Spectroscopic Characterization

The structural confirmation of Methyl 3,5-dichloro-4-ethoxybenzoate would rely on standard spectroscopic techniques. Predicted data based on its structure are summarized below.

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (2H, singlet), -OCH₂CH₃ (2H, quartet), -OCH₃ (3H, singlet), -OCH₂CH₃ (3H, triplet)
¹³C NMR C=O (ester), aromatic carbons, -OCH₂CH₃, -OCH₃, -OCH₂CH₃
IR (Infrared) C=O stretch (ester), C-O stretch (ether and ester), C-Cl stretch, aromatic C-H stretch
Mass Spec (MS) Molecular ion peak corresponding to C₁₀H₁₀Cl₂O₃

Conclusion

While not a widely studied compound in its own right, Methyl 3,5-dichloro-4-ethoxybenzoate holds considerable strategic importance as a building block in pharmaceutical synthesis. Its structural features are present in promising new therapeutics like the THR-β agonist Resmetirom. This guide has outlined its synthesis, properties, and a key application, providing a foundation for its use in future drug discovery and development endeavors. The versatility of its functional groups opens avenues for the synthesis of a wide range of derivatives, making it a valuable tool for medicinal chemists.

References

  • Cui, Y., Zhang, J., Liu, S., Zhao, Z., Shan, M., Jiang, N., & Zhai, X. (2025). An Alternate and Efficient Synthetic Process for a Metabolic Dysfunction-Associated Steatohepatitis Drug: Resmetirom. Organic Process Research & Development, 29, 2230–2237. Available at: [Link]

  • Synform. (2025). Improved Synthesis of Resmetirom. Thieme Chemistry. Available at: [Link]

  • Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N.-E., Reynolds, C. H., Scott, N., Vermeulen, J., Dvorozniak, M., Conde-Knape, K., & Huang, K.-S. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][5][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912–3923. Available at: [Link]

  • MolPort. (n.d.). methyl 3,5-dichloro-4-ethoxybenzoate. Available at: [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Resmetirom?. Available at: [Link]

  • Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth. 1977, 56, 59. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Intermediate synthesis for SIRT2 inhibitors (e.g., Tenovin-6 analogues) and broad-spectrum active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Intermediate synthesis for SIRT2 inhibitors (e.g., Tenovin-6 analogues) and broad-spectrum active pharmaceutical ingredients[1].

Introduction & Mechanistic Rationale

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid requires a highly selective, two-step functionalization process: esterification of the carboxylic acid followed by O-alkylation of the phenolic hydroxyl group[1].

Causality in Experimental Design

A common pitfall in synthesizing mixed ester-ether aromatic compounds is the incorrect ordering of functionalization. If O-alkylation were performed first, the basic conditions and alkyl halide would indiscriminately alkylate both the phenol and the carboxylic acid, yielding an ethyl ester instead of the desired methyl ester.

To achieve absolute chemoselectivity, the workflow is designed sequentially:

  • Fischer Esterification (Protection): The carboxylic acid is first converted to a methyl ester using methanol and a catalytic strong acid (e.g., H2​SO4​ ). This step masks the acidic carboxylate, preventing unwanted alkylation in the subsequent step.

  • Williamson Ether Synthesis (Alkylation): The intermediate is then reacted with iodoethane in the presence of potassium carbonate ( K2​CO3​ ) and N,N-Dimethylformamide (DMF)[1].

    • Base Selection: The two ortho-chlorine atoms exert a strong electron-withdrawing inductive effect, significantly lowering the pKa​ of the phenolic hydroxyl group (approx. 6.5–7.0). Consequently, a mild base like K2​CO3​ is more than sufficient for quantitative deprotonation without risking the saponification (hydrolysis) of the newly formed methyl ester.

    • Solvent Kinetics: DMF, a polar aprotic solvent, solvates the potassium cation while leaving the phenoxide anion "naked." This dramatically accelerates the SN​2 nucleophilic attack on the electrophilic carbon of iodoethane.

Experimental Workflow

G SM 3,5-dichloro-4-hydroxybenzoic acid Step1 Fischer Esterification (MeOH, H2SO4, Reflux) SM->Step1 Int Methyl 3,5-dichloro-4-hydroxybenzoate Step1->Int Step2 Williamson Etherification (EtI, K2CO3, DMF, RT) Int->Step2 Prod Methyl 3,5-dichloro-4-ethoxybenzoate Step2->Prod

Workflow diagram for the two-step synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate.

Quantitative Data & Reagent Tables

Table 1: Stoichiometry for Phase 1 (Esterification)
ReagentMW ( g/mol )EquivalentsAmountRole
3,5-dichloro-4-hydroxybenzoic acid207.011.05.00 g (24.1 mmol)Starting Material
Methanol (Anhydrous)32.04Solvent50 mLReactant / Solvent
Sulfuric Acid (Conc.)98.08Catalytic1.0 mLAcid Catalyst
Table 2: Stoichiometry for Phase 2 (O-Alkylation)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3,5-dichloro-4-hydroxybenzoate221.041.01.30 g (5.9 mmol)Intermediate
Potassium Carbonate ( K2​CO3​ )138.202.01.60 g (11.7 mmol)Mild Base
Iodoethane (Ethyl Iodide)155.971.1522 μL (6.5 mmol)Alkylating Agent
N,N-Dimethylformamide (DMF)73.09Solvent10 mLPolar Aprotic Solvent

Note: Data adapted from validated SIRT2 inhibitor synthesis protocols[1],[2].

Step-by-Step Protocols

Phase 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate

Self-Validation Checkpoint: The reaction progress must be monitored by TLC (Hexanes:EtOAc 7:3). The starting material is highly polar and will streak, whereas the methyl ester will migrate as a distinct, UV-active spot.

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.1 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Slowly add concentrated H2​SO4​ (1.0 mL) dropwise. The suspension will typically clear as the acid catalyzes the dissolution and reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 16–24 hours under a nitrogen atmosphere[2].

  • Workup & Isolation:

    • Cool the reaction to room temperature and concentrate the methanol in vacuo.

    • Dissolve the resulting residue in Ethyl Acetate (100 mL).

    • Wash the organic layer with saturated aqueous NaHCO3​ (3 × 50 mL) to neutralize the acid catalyst and remove any unreacted starting material. Caution: Gas evolution ( CO2​ ) will occur.

    • Wash with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent to yield the intermediate as an off-white solid. (Expected yield: ~95-98%).

Phase 2: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

Self-Validation Checkpoint: Complete removal of DMF during workup is critical. Retained DMF will manifest in 1H-NMR as distinct singlets at ~2.88 and ~2.96 ppm and can interfere with downstream crystallization.

  • Reaction Assembly: To a stirred solution of Methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol) in dry DMF (10 mL) under a nitrogen atmosphere, add finely powdered anhydrous K2​CO3​ (1.6 g, 11.7 mmol)[1].

  • Activation: Stir the suspension at room temperature for 15 minutes. The mixture may darken slightly as the highly conjugated phenoxide anion is generated.

  • Alkylation: Add iodoethane (522 μL, 6.5 mmol) dropwise via syringe[1].

  • Incubation: Stir the reaction mixture at room temperature for 18 hours[2].

  • Workup & Isolation:

    • Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL).

    • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

    • Critical Step: Wash the combined organic extracts extensively with distilled water (5 × 30 mL). This high-volume aqueous wash is necessary to partition the DMF out of the organic phase.

    • Wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Characterization: The final product is obtained as a brown oil (Expected yield: ~1.4 g, 96%)[1].

    • IR ( νmax​ , thin layer): 2994, 1701 (Ester C=O), 1652, 1556, 1147 cm−1 [1].

Safety & Handling

  • Iodoethane: Potent alkylating agent. Handle exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • DMF: Teratogenic and readily absorbed through the skin. Avoid all direct contact.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Esterification Protocols for 3,5-Dichloro-4-ethoxybenzoic Acid in Drug Discovery

Executive Summary & Scientific Context 3,5-Dichloro-4-ethoxybenzoic acid is a highly versatile, halogenated aromatic building block frequently utilized in the synthesis of advanced therapeutics. It serves as a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

3,5-Dichloro-4-ethoxybenzoic acid is a highly versatile, halogenated aromatic building block frequently utilized in the synthesis of advanced therapeutics. It serves as a critical intermediate in the development of Retinoic Acid Receptor (RAR) alpha agonists for neurodegenerative diseases like Alzheimer's[1], as well as in the synthesis of SIRT2 inhibitors such as Tenovin-6 analogues[2].

The esterification of this compound requires careful methodological selection. The two meta-chloro substituents exert a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon but also reduces the nucleophilicity of the carboxylate oxygen. Conversely, the para-ethoxy group provides resonance electron donation (+M), which can stabilize acylium-like transition states during activation. This application note provides three validated, self-contained protocols for the esterification of 3,5-dichloro-4-ethoxybenzoic acid, detailing the mechanistic causality behind each step to ensure high-yield, reproducible synthesis.

Methodological Decision Matrix

Selecting the correct esterification method depends entirely on the nature of the target alcohol and the stability of the functional groups present in the substrate.

protocol_selection Start Select Esterification Protocol Q1 Is the target alcohol sterically hindered or acid-sensitive? Start->Q1 M1 Protocol A: Fischer Esterification (H2SO4, MeOH/EtOH) Q1->M1 No (Simple Primary Alcohols) Q2 Does the substrate tolerate harsh acylating agents? Q1->Q2 Yes M2 Protocol B: Acid Chloride Method (Oxalyl Chloride, DMF cat.) Q2->M2 Yes (Robust Substrates) M3 Protocol C: Steglich Esterification (EDC/DCC + DMAP) Q2->M3 No (Sensitive Substrates)

Decision matrix for selecting the optimal esterification protocol based on substrate properties.

Mechanistic Rationale & Substrate Profiling

  • Fischer-Speier Esterification (Protocol A) : Ideal for simple, unhindered primary alcohols (e.g., methanol, ethanol). The acid catalyst protonates the carbonyl oxygen, making the already electron-deficient carbonyl carbon (due to the 3,5-dichloro groups) highly susceptible to nucleophilic attack by the alcohol.

  • Acid Chloride Activation (Protocol B) : For sterically hindered alcohols or when forming esters in complex syntheses, converting the acid to an acid chloride using oxalyl chloride is highly efficient[1]. The reaction is catalyzed by a trace amount of DMF, which forms the highly electrophilic Vilsmeier-Haack intermediate.

  • Steglich Esterification (Protocol C) : When the substrate is acid-sensitive or prone to rearrangement, mild coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are used alongside 4-Dimethylaminopyridine (DMAP)[3]. DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium ion, preventing the undesired rearrangement to an inactive N-acylurea[3].

steglich_mechanism A 3,5-Dichloro-4-ethoxybenzoic Acid C O-Acylisourea (Activated Intermediate) A->C + Coupling Agent B EDC / DCC B->C E Acylpyridinium Ion (Highly Electrophilic) C->E + DMAP Catalyst H Urea Byproduct C->H Rearrangement (if no DMAP) D DMAP D->E G Ester Product E->G + R-OH E->H Byproduct Release F Alcohol (R-OH) F->G

Mechanistic pathway of Steglich esterification highlighting DMAP-catalyzed acyl transfer.

Validated Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl/Ethyl Esters)

Causality & Validation: This method leverages Le Chatelier's principle. By using the reactant alcohol as the solvent in vast excess, the equilibrium is driven completely toward the ester. The workup is self-validating: saturated NaHCO₃ actively quenches the acid catalyst and deprotonates any unreacted starting material, extracting it into the aqueous layer and leaving only the pure ester in the organic phase.

  • Preparation : Suspend 3,5-dichloro-4-ethoxybenzoic acid (1.0 eq) in anhydrous methanol or ethanol (0.2 M concentration).

  • Catalysis : Add concentrated H₂SO₄ (0.1 eq) dropwise at room temperature.

  • Reaction : Reflux the mixture (65 °C for MeOH, 78 °C for EtOH) for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the highly polar baseline spot of the carboxylic acid disappears.

  • Workup : Concentrate the mixture in vacuo to remove the bulk of the alcohol. Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the ester.

Protocol B: Acid Chloride Mediated Esterification

Causality & Validation: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, and unreacted oxalyl chloride (bp 61 °C) can be easily removed in vacuo[1]. The cessation of gas evolution serves as a built-in visual indicator of activation completion.

  • Activation : Dissolve 3,5-dichloro-4-ethoxybenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an inert atmosphere (N₂/Ar) at 0 °C.

  • Reagent Addition : Add oxalyl chloride (1.5 eq) dropwise, followed by 1–2 drops of anhydrous DMF (catalyst)[1].

  • Observation : Stir at room temperature for 2 hours. The reaction is complete when vigorous gas evolution ceases.

  • Concentration : Remove the solvent and excess oxalyl chloride in vacuo. Crucial Step: Co-evaporate with anhydrous toluene (2x) to ensure complete removal of oxalyl chloride, preventing the formation of alkyl chlorides in the next step.

  • Esterification : Redissolve the crude acid chloride in DCM, cool to 0 °C, and add the target alcohol (1.2 eq) followed by Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 4 hours at room temperature, wash with 1M HCl, then brine, dry, and concentrate.

Protocol C: Steglich Esterification (EDC/DMAP)

Causality & Validation: EDC is utilized here over DCC because its corresponding urea byproduct is highly water-soluble and can be easily washed away during aqueous extraction, whereas dicyclohexylurea (from DCC) requires tedious and often incomplete filtration[3].

  • Preparation : Dissolve 3,5-dichloro-4-ethoxybenzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous DCM (0.1 M).

  • Coupling : Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) sequentially at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours. The DMAP ensures the rapid conversion of the O-acylisourea to the acylpyridinium ion, driving the reaction forward[3].

  • Workup : Dilute with DCM. Wash with 1M aqueous HCl (to remove DMAP and unreacted EDC), followed by saturated aqueous NaHCO₃ (to remove unreacted acid), and finally brine.

  • Isolation : Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace impurities remain.

Quantitative Data Summary

ParameterProtocol A (Fischer)Protocol B (Acid Chloride)Protocol C (Steglich)
Best Use Case Simple primary alcohols (MeOH, EtOH)Sterically hindered alcohols, robust substratesAcid-sensitive substrates, complex alcohols
Typical Yield 85 – 95%75 – 90%80 – 95%
Reaction Time 12 – 16 hours (Reflux)2h (Activation) + 4h (Coupling)12 hours (Room Temp)
Byproducts H₂OCO, CO₂, HCl, Amine saltsWater-soluble urea (if EDC is used)
Mildness Low (Requires strong acid/heat)Medium (Generates HCl in situ)High (Neutral to mildly basic conditions)

References

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist - PMC Source: nih.gov URL:[Link]

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1 H-NMR Method to Assess Deacetylase Activity - MDPI Source: mdpi.com URL:[Link]

  • Esterification of carboxylic acids with alcohols - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

Sources

Method

Application Note: Utilizing Methyl 3,5-dichloro-4-ethoxybenzoate in the Multi-Step Synthesis of Tenovin-6 Analogues

Introduction & Biological Context Sirtuins (SIRT1–7) are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation, aging, and apoptosis [1]. Inhibitors of SIRT1 and SIRT2, such as the small...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Sirtuins (SIRT1–7) are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular regulation, aging, and apoptosis [1]. Inhibitors of SIRT1 and SIRT2, such as the small molecule Tenovin-6 , have demonstrated significant anti-tumor efficacy, particularly in targeting chronic myeloid leukemia (CML) stem cells and inducing p53-dependent apoptosis [1].

To optimize the pharmacokinetic properties and isotype selectivity of these inhibitors, researchers systematically modify the benzoyl scaffold of the Tenovin structure. Methyl 3,5-dichloro-4-ethoxybenzoate serves as a highly specialized, advanced building block in this workflow. The 3,5-dichloro-4-ethoxy substitution pattern is strategically designed to probe the hydrophobic binding pocket of the SIRT2 catalytic core, thereby driving selectivity for SIRT2 over SIRT1 [1].

This application note details the validated, four-step synthetic protocol for generating Tenovin-6 analogues utilizing this specific building block, complete with mechanistic rationales and self-validating quality controls.

Synthetic Workflow & Mechanism of Action

The integration of Methyl 3,5-dichloro-4-ethoxybenzoate into the final active pharmaceutical ingredient (API) requires a sequence of precisely controlled transformations: O-alkylation, saponification, acyl activation, and thiourea coupling.

SyntheticWorkflow SM Methyl 3,5-dichloro- 4-hydroxybenzoate Alkylation Step 1: O-Alkylation (Iodoethane, K2CO3, DMF) SM->Alkylation Int1 Methyl 3,5-dichloro- 4-ethoxybenzoate (4f) Alkylation->Int1 Hydrolysis Step 2: Saponification (NaOH, MeOH/H2O) Int1->Hydrolysis Int2 3,5-Dichloro- 4-ethoxybenzoic acid (5f) Hydrolysis->Int2 Activation Step 3: Acid Chloride Formation (Oxalyl Chloride, cat. DMF) Int2->Activation Int3 3,5-Dichloro- 4-ethoxybenzoyl chloride (1f) Activation->Int3 Coupling Step 4: Thiourea Coupling (NaSCN, Amine) Int3->Coupling Product Tenovin-6 Analogue (SIRT1/2 Inhibitor) Coupling->Product

Figure 1: Multi-step synthetic workflow for Tenovin-6 analogues.

MOA Tenovin Tenovin-6 Analogue (Ethoxy-substituted) SIRT SIRT2 Enzyme (NAD+-dependent deacetylase) Tenovin->SIRT Inhibits Catalytic Core p53 p53 / Alpha-Tubulin (Maintained Acetylation) SIRT->p53 Prevents Deacetylation Apoptosis Apoptosis / Cell Cycle Arrest (Anti-Tumor Effect) p53->Apoptosis Activates

Figure 2: Mechanism of action for SIRT2 inhibition and apoptosis.

Quantitative Data Summary

The efficiency of the O-alkylation and subsequent saponification is highly dependent on the steric bulk of the alkyl halide used. Table 1 summarizes the comparative validation data for the ethoxy derivative against its propoxy and butoxy counterparts [1].

Table 1: Summary of O-Alkylation and Saponification Yields for 3,5-Dichloro-4-alkoxybenzoate Intermediates

Alkyl Chain ModificationO-Alkylation ProductAlkylation Yield (%)Saponification ProductSaponification Yield (%)
Ethoxy (-Et) Compound 4f 96% Compound 5f 75%
Propoxy (-Pr)Compound 4g78%Compound 5g93%
Butoxy (-Bu)Compound 4h91%Compound 5h99%

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate (O-Alkylation)

This step establishes the critical ether linkage that dictates the molecule's interaction with the SIRT2 binding pocket.

  • Reagents: Methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol), K₂CO₃ (1.6 g, 11.7 mmol), Iodoethane (522 μL, 6.5 mmol), anhydrous DMF (10 mL).

  • Procedure:

    • Dissolve the phenolic starting material in anhydrous DMF under an N₂ atmosphere.

    • Add K₂CO₃ and stir the suspension for 15 minutes at room temperature.

    • Dropwise add iodoethane. Stir the reaction mixture at room temperature for 18 hours.

    • Workup: Quench with distilled water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Mechanistic Insights & Causality: Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the phenol—which is highly acidic due to the electron-withdrawing ortho-chloro groups (pKa ~7.0)—but mild enough to prevent premature hydrolysis of the methyl ester. DMF acts as a polar aprotic solvent, leaving the phenoxide anion unsolvated and highly nucleophilic, thus accelerating the Sₙ2 displacement of the iodide.

  • Self-Validation: The product should isolate as a brown oil (Yield: ~1.4 g, 96%). Validation is confirmed via ¹H-NMR (CDCl₃), which must show a characteristic quartet at 4.09 ppm (2H, J = 7.0 Hz) and a triplet at 1.41 ppm (3H, J = 7.0 Hz), confirming successful ethoxy integration [1].

Step 2: Saponification to 3,5-Dichloro-4-ethoxybenzoic acid

To couple the benzoyl moiety to the thiourea core of Tenovin, the methyl ester must be converted to a free carboxylic acid.

  • Reagents: Methyl 3,5-dichloro-4-ethoxybenzoate (500 mg, 2.0 mmol), NaOH (96 mg, 2.4 mmol), Methanol/Water (1:1 v/v, 10 mL).

  • Procedure:

    • Dissolve the ester in the MeOH/H₂O mixture.

    • Add NaOH and heat the reaction to reflux for 2–5 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1) until the starting material spot is completely consumed.

    • Workup: Cool to room temperature and evaporate the methanol under reduced pressure. Acidify the remaining aqueous layer with 1M HCl until the pH reaches ~2. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Mechanistic Insights & Causality: Base-catalyzed ester hydrolysis (saponification) is utilized because the formation of the resonance-stabilized carboxylate anion renders the reaction irreversible, driving it to completion. The mixed MeOH/H₂O solvent system is critical: methanol solubilizes the organic ester, while water dissolves the NaOH and facilitates the hydrolytic attack.

  • Self-Validation: The product isolates as an off-white solid (Yield: ~75%, Mp 179–180 °C). Successful conversion is validated by the disappearance of the methyl ester singlet (~3.85 ppm) in ¹H-NMR and the appearance of a broad O-H stretch (3225 cm⁻¹) in FTIR [1].

Step 3: Activation to 3,5-Dichloro-4-ethoxybenzoyl chloride

The free acid is unreactive toward direct thiourea coupling and must be converted to a highly electrophilic acid chloride.

  • Reagents: 3,5-Dichloro-4-ethoxybenzoic acid (1 equiv.), Oxalyl chloride (1.5 equiv.), catalytic DMF (2 drops), anhydrous DCM.

  • Procedure:

    • Suspend the acid in anhydrous DCM under N₂ at 0 °C.

    • Add catalytic DMF, followed by the slow, dropwise addition of oxalyl chloride.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The crude acid chloride is used immediately in the next step without further purification.

  • Mechanistic Insights & Causality: Oxalyl chloride is strictly preferred over thionyl chloride for this substrate. It operates under milder conditions and produces entirely gaseous byproducts (CO, CO₂, HCl), which bubble out of the solution and drive the reaction forward via Le Chatelier's principle. DMF acts as a catalyst by reacting with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which readily attacks the carboxylic acid.

  • Self-Validation: The cessation of gas evolution visually indicates reaction completion. The resulting product should be obtained in quantitative yield and must be protected from atmospheric moisture to prevent reversion to the free acid [1].

Step 4: Thiourea Coupling to Yield Tenovin-6 Analogue

The final assembly of the API scaffold.

  • Reagents: 3,5-Dichloro-4-ethoxybenzoyl chloride (1 equiv.), NaSCN (1.2 equiv.), Secondary Amine derivative (1 equiv.), anhydrous Acetone.

  • Procedure:

    • Dissolve NaSCN in anhydrous acetone and add the acid chloride solution dropwise at room temperature. Stir for 30 minutes.

    • Add the specific amine derivative (e.g., compound 6 from the Tenovin synthetic route) and stir for an additional 16 hours at room temperature.

    • Workup: Quench with water, extract with DCM, dry over MgSO₄, and purify via flash column chromatography.

  • Mechanistic Insights & Causality: Reacting the acid chloride with sodium thiocyanate generates an acyl isothiocyanate intermediate in situ. This intermediate is exceptionally electrophilic at the central carbon of the isothiocyanate group. The subsequent addition of the amine results in a nucleophilic attack that seamlessly forms the target acylthiourea scaffold—the pharmacophore responsible for SIRT1/2 inhibition.

References

  • Pirrie L, McCarthy AR, Major LL, Morkūnaitė V, Zubrienė A, Matulis D, Lain S, Lebl T, Westwood NJ. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules. 2012;17(10):12206-12224. Available at:[Link]

Application

Analytical methods for characterizing Methyl 3,5-dichloro-4-ethoxybenzoate

Application Note: Comprehensive Analytical Characterization of Methyl 3,5-dichloro-4-ethoxybenzoate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Small Molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Analytical Characterization of Methyl 3,5-dichloro-4-ethoxybenzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Small Molecule Synthesis, Sirtuin (SIRT1/SIRT2) Inhibitor Development, Quality Control

Introduction & Scientific Context

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a pivotal synthetic intermediate utilized in the development of Tenovin-6 analogues[1]. Tenovins are a well-documented class of small molecules that act as potent inhibitors of sirtuins (specifically SIRT1 and SIRT2)—NAD⁺-dependent deacetylases that are critical targets in oncology and neurodegenerative disease research[2].

The synthesis of this intermediate is typically achieved via the O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate using iodoethane and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[3]. Because this intermediate must undergo subsequent saponification and peptide coupling to form the final active inhibitors, rigorous analytical characterization is mandatory. Any unreacted phenolic precursor, unintended ester hydrolysis, or C-alkylation side products will propagate through the synthetic sequence, severely compromising the integrity of downstream biological assays[3].

This application note outlines a self-validating analytical workflow utilizing high-resolution LC-MS, multinuclear NMR, and FTIR spectroscopy to unequivocally confirm the structural and regiochemical identity of this critical building block.

Analytical Strategy & Workflow

The analytical strategy is designed as a self-validating system where each technique cross-verifies the findings of the others.

AnalyticalWorkflow Synthesis Synthesis: O-Alkylation in DMF Crude Crude Product: Methyl 3,5-dichloro-4-ethoxybenzoate Synthesis->Crude LCMS LC-MS (ESI-TOF) Isotopic Pattern & Purity Crude->LCMS NMR 1H & 13C NMR Regiochemistry & Symmetry Crude->NMR FTIR FTIR Spectroscopy Functional Group Validation Crude->FTIR Validated Validated Intermediate Ready for Saponification LCMS->Validated NMR->Validated FTIR->Validated

Analytical workflow for validating Methyl 3,5-dichloro-4-ethoxybenzoate.

Mechanistic Insights & Causality in Analytical Design
  • FTIR (The First Checkpoint): The basic conditions (K₂CO₃) pose a risk of ester hydrolysis. FTIR immediately validates the success of the reaction by confirming the disappearance of the broad phenolic O-H stretch (proving complete alkylation) while verifying the retention of the sharp C=O stretch (proving the ester remains intact)[1].

  • LC-MS (Isotopic Fingerprinting): The presence of two chlorine atoms generates a highly specific isotopic signature (approximate 9:6:1 ratio for M : M+2 : M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl. This isotopic pattern acts as an internal fingerprint, validating that the dichloro-aromatic ring has not undergone unintended nucleophilic aromatic substitution during the reaction.

  • NMR (Regiochemical Proof): The symmetry of the molecule dictates that the two aromatic protons are magnetically equivalent. If C-alkylation had occurred instead of O-alkylation, this symmetry would be broken. The observation of a single aromatic peak in the ¹H NMR spectrum definitively proves para-O-alkylation[1].

Quantitative Data Summary

The following table summarizes the expected physicochemical and spectroscopic properties of pure Methyl 3,5-dichloro-4-ethoxybenzoate, serving as a reference standard for quality control.

ParameterExpected Value / ObservationAnalytical Significance
Molecular Formula C₁₀H₁₀Cl₂O₃Baseline compositional requirement.
Molecular Weight 249.09 g/mol Macroscopic mass reference.
Exact Mass [M+H]⁺ Theoretical: 249.01 Da Literature Obs: 249.35 Da[1]Confirms successful addition of the ethyl group (+28 Da relative to phenol precursor).
¹H NMR (CDCl₃, 400 MHz) δ 7.91 (2H, s, ArH), 4.09 (2H, q, J = 7.0 Hz, OCH₂), 3.85 (3H, s, COOCH₃), 1.41 (3H, t, J = 7.0 Hz, CH₃)[1]Integrations (2:2:3:3) and multiplicity confirm the ethoxy ether linkage and intact methyl ester.
¹³C NMR (CDCl₃, 100 MHz) δ 164.7, 155.5, 130.2, 129.8, 126.9, 70.0, 52.6, 15.5[1]8 distinct carbon environments confirm the symmetrical nature of the substituted benzene ring.
FTIR (NaCl, thin layer) νₘₐₓ 2994, 1701, 1652, 1556, 1147, 854 cm⁻¹[1]1701 cm⁻¹ validates the conjugated ester carbonyl; absence of ~3300 cm⁻¹ validates absence of phenol.

Detailed Experimental Protocols

Protocol 1: High-Resolution LC-MS (ESI-TOF) Analysis

Causality: An acidic mobile phase is chosen to promote the protonation of the ester carbonyl, yielding a strong [M+H]⁺ ion. The gradient ensures chromatographic separation from any unreacted polar phenol, which will elute significantly earlier than the lipophilic ethoxybenzoate.

  • Sample Preparation: Dissolve 1.0 mg of the crude product (typically a brown oil) in 1.0 mL of LC-MS grade methanol. Dilute this stock solution 1:100 in 50% aqueous methanol.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Apply a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min[3].

  • Ionization: Operate the Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Processing: Extract the chromatogram at m/z 249.01. Verify the presence of the dichloro isotopic cluster at m/z 249.01, 251.01, and 253.01 to confirm structural integrity.

Protocol 2: Multinuclear NMR Spectroscopy (¹H and ¹³C)

Causality: CDCl₃ is selected as the solvent because the target compound is highly lipophilic and lacks exchangeable protons (no OH or NH groups), preventing deuterium exchange issues. The tetramethylsilane (TMS) internal standard ensures absolute chemical shift accuracy, which is critical for differentiating the ester methyl singlet (3.85 ppm) from potential aliphatic impurities[1].

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz at 298 K. Utilize a standard single-pulse sequence with a 30° flip angle, a 2.0 s relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra at 100 MHz using a proton-decoupled sequence (e.g., PENDANT or standard CPD). Set a 2.0 s relaxation delay and acquire 256–512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (e.g., the carbonyl at 164.7 ppm)[3].

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm. Integrate the ¹H signals to strictly confirm the 2:2:3:3 proton ratio.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Because the intermediate is isolated as an oil, a thin-film NaCl plate method is superior to KBr pelleting, preventing moisture absorption that could artificially introduce an O-H stretch and cause a false-positive for unreacted phenol.

  • Sample Preparation: Apply a thin film of the neat oil directly onto a clean sodium chloride (NaCl) window.

  • Acquisition: Place the window in the FTIR spectrometer. Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.

  • Background Correction: Subtract a background spectrum taken through a blank NaCl window immediately prior to sample analysis.

  • Data Processing: Inspect the region above 3100 cm⁻¹ to confirm the absence of residual O-H stretching. Pinpoint the exact wavenumber of the carbonyl stretch to ensure it aligns with the expected 1701 cm⁻¹ value[1].

References

  • McCarthy, A. R., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." PLoS One (PubMed Central). Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Synthetic Workflows for Methyl 3,5-dichloro-4-ethoxybenzoate

Executive Summary Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly versatile, halogenated aromatic building block extensively utilized in medicinal chemistry and drug development[1]. Its unique structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly versatile, halogenated aromatic building block extensively utilized in medicinal chemistry and drug development[1]. Its unique structural motif—an electron-deficient, di-chlorinated aromatic ring coupled with an ethoxy ether and a methyl ester—makes it an ideal intermediate for synthesizing potent small-molecule therapeutics. Notably, it serves as a critical precursor in the development of Tenovin-6 analogs, which are targeted inhibitors of the NAD+-dependent deacetylase SIRT2, a key enzyme implicated in neurodegenerative diseases and oncology[2].

This application note provides drug development professionals with field-proven guidelines for the handling, storage, and synthetic utilization of this compound, ensuring maximum yield and experimental reproducibility.

Physicochemical Profile

Understanding the quantitative properties of Methyl 3,5-dichloro-4-ethoxybenzoate is essential for predicting its behavior in organic synthesis and storage environments.

Table 1: Physicochemical Properties

Property Value
CAS Number 192512-42-8[1]
Molecular Formula C10H10Cl2O3[1]
Molecular Weight 249.09 g/mol [1]
SMILES CCOc1c(Cl)cc(cc1Cl)C(=O)OC[1]
Physical State Brown oil to off-white solid (temperature/purity dependent)[2]

| Solubility | Soluble in DMF, DMSO, CH2Cl2, MeOH; Insoluble in H2O |

Handling and Storage Guidelines: The Causality of Degradation

To maintain the chemical integrity of Methyl 3,5-dichloro-4-ethoxybenzoate, strict adherence to environmental controls is required.

  • Storage Conditions: Store in a tightly sealed amber vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen).

    • Causality: While the compound is generally stable, the methyl ester is susceptible to slow hydrolysis over time if exposed to ambient atmospheric moisture. Furthermore, the di-chlorinated aromatic system can undergo gradual photo-degradation under prolonged exposure to harsh UV light. Utilizing amber vials and displacing oxygen/moisture with inert gas completely mitigates these risks.

  • Handling & Safety: Handle within a certified chemical fume hood. Wear standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat).

    • Causality: Although specific acute toxicity data for this exact derivative is limited, closely related halogenated benzoates are known skin and respiratory irritants (GHS Hazard Statements H315, H319, H335)[3]. Avoid inhalation of vapors or aerosols, particularly when handling the compound in its oil phase.

Experimental Protocol: Saponification to 3,5-Dichloro-4-ethoxybenzoic Acid

The most common downstream application of this compound is its conversion to the corresponding free acid, which is subsequently utilized in peptide coupling reactions to form SIRT2 inhibitors[2]. The following self-validating protocol details the alkaline hydrolysis (saponification) of the methyl ester.

Table 2: Saponification Reaction Parameters

Parameter Value / Reagent Rationale
Substrate Methyl 3,5-dichloro-4-ethoxybenzoate (2.0 mmol) Electrophilic starting material
Base NaOH (2.4 mmol, 1.2 eq) Mild stoichiometric excess ensures complete ester cleavage
Solvent System Methanol : Water (1:1 v/v, 10 mL) Balances organic solubility with aqueous base dissociation
Temperature 20–25 °C (Room Temperature) Prevents thermal degradation or unwanted transesterification

| Reaction Time | 16 hours | Allows complete conversion without harsh heating |

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 500 mg (2.0 mmol) of Methyl 3,5-dichloro-4-ethoxybenzoate in 10 mL of a 1:1 (v/v) mixture of Methanol and deionized Water[2].

    • Expert Insight: The co-solvent system is critical. Methanol solubilizes the organic starting material, while water dissolves the inorganic base. If the solution appears cloudy, slightly increase the methanol ratio until homogenous to ensure uniform reaction kinetics.

  • Base Addition: Slowly add 96 mg (2.4 mmol, 1.2 eq) of solid Sodium Hydroxide (NaOH) to the stirring solution[2].

    • Expert Insight: The electron-withdrawing chlorine atoms at the 3 and 5 positions significantly increase the electrophilicity of the ester carbonyl carbon. This inductive effect allows the saponification to proceed efficiently at room temperature, completely avoiding the need for reflux.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 16 hours. Do not proceed to workup without validation. Validate reaction completion using Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 3:1). The starting material (Rf ~0.7) must completely disappear, replaced by a baseline spot representing the highly polar sodium salt of the product.

  • Workup and Precipitation: Acidify the reaction mixture dropwise with 1M HCl until the pH reaches 2-3. A white/off-white precipitate will immediately form as the free acid becomes insoluble in the aqueous matrix.

  • Isolation: Filter the precipitate under vacuum, wash with cold deionized water (3 x 5 mL) to remove residual inorganic salts, and dry in a vacuum desiccator overnight.

    • Expected Yield: ~75% (approx. 350 mg)[2]. The resulting 3,5-dichloro-4-ethoxybenzoic acid is typically of sufficient purity (>95%) to be used directly in subsequent amidation steps.

Workflow Visualization

The following diagram illustrates the synthetic and biological validation workflow, tracking the progression from the initial Methyl 3,5-dichloro-4-ethoxybenzoate building block to the final SIRT2 deacetylase NMR assay.

SIRT2_Workflow A Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) B Saponification (NaOH, MeOH/H2O) A->B Alkaline hydrolysis C 3,5-Dichloro-4-ethoxybenzoic acid (Intermediate) B->C Yield >75% D Amidation & Coupling (Tenovin-6 Analog Synthesis) C->D Peptide coupling E SIRT2 Inhibitor (Active Compound) D->E Final purification F 1H-NMR Deacetylase Assay (Activity Assessment) E->F IC50 Determination

Synthetic and validation workflow for SIRT2 inhibitors.

References

  • Title: Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Methyl 3,5-dichloro-4-ethoxybenzoate | 192512-42-8 Source: Molport Chemical Database URL: [Link]

Sources

Application

Application Note: Methyl 3,5-dichloro-4-ethoxybenzoate as a Strategic Building Block in the Synthesis of SIRT2-Selective Inhibitors

Introduction & Scientific Context Sirtuins (SIRT1–7) are a highly conserved family of NAD+-dependent deacetylases that regulate cellular metabolism, stress responses, and epigenetic modifications [1]. Among them, SIRT1 a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Sirtuins (SIRT1–7) are a highly conserved family of NAD+-dependent deacetylases that regulate cellular metabolism, stress responses, and epigenetic modifications [1]. Among them, SIRT1 and SIRT2 are heavily implicated in oncogenesis and neurodegenerative diseases[1]. While broad-spectrum sirtuin inhibitors like Tenovin-6 are effective at inducing apoptosis in cancer models[1], dissecting the specific biological roles of SIRT2 requires highly selective chemical probes[2].

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) has emerged as a critical structural building block in the synthesis of next-generation, SIRT2-selective inhibitors, most notably Tenovin-43 [2]. By introducing specific steric and electronic modifications to the central aromatic ring, researchers can dramatically shift the selectivity profile of the Tenovin scaffold[3].

Mechanistic Insights & Causality

The transition from a non-selective SIRT1/2 inhibitor to a highly selective SIRT2 inhibitor hinges on the precise functionalization of the benzoic acid core[3]. The use of Methyl 3,5-dichloro-4-ethoxybenzoate is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • The 3,5-Dichloro Substitution: The chlorine atoms provide essential steric bulk and lipophilicity. This allows the molecule to tightly anchor into the hydrophobic binding pocket of the SIRT2 enzyme, stabilizing the inhibitor-enzyme complex[3].

  • The 4-Ethoxy Extension: Replacing the methoxy group (found in earlier, less selective analogs) with an ethoxy group at the para position is the primary driver of SIRT2 selectivity[3]. The extended alkyl chain optimally fills the SIRT2 active site, increasing binding affinity ( Kd​=0.67μM ) while simultaneously creating steric clashes within the SIRT1 pocket, thereby preserving a high IC50​ for SIRT1[3].

Experimental Workflows & Protocols

The following self-validating protocols describe the integration of Methyl 3,5-dichloro-4-ethoxybenzoate into the Tenovin-43 synthesis pipeline[2].

Protocol 1: O-Alkylation Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

This protocol describes the conversion of methyl 3,5-dichloro-4-hydroxybenzoate to the ethoxy building block via a nucleophilic substitution ( SN​2 ) reaction[2].

  • Reagent Preparation: Dissolve 1.0 equivalent (5.9 mmol, 1.3 g) of methyl 3,5-dichloro-4-hydroxybenzoate in 10 mL of anhydrous N,N-Dimethylformamide (DMF) under a nitrogen ( N2​ ) atmosphere[2].

  • Base Addition: Add 2.0 equivalents (11.7 mmol, 1.6 g) of anhydrous Potassium Carbonate ( K2​CO3​ ) to the stirred solution. The base deprotonates the phenolic hydroxyl group, generating a highly nucleophilic phenoxide intermediate[2].

  • Alkylation: Dropwise add 1.1 equivalents (6.5 mmol, 522 μL) of iodoethane. Stir the reaction mixture at room temperature for 18 hours[2].

  • Workup and Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The product is obtained as a brown oil (approx. 96% yield)[2].

  • Self-Validation ( 1H -NMR): To validate the success of the O-alkylation, 1H -NMR ( CDCl3​ , 400 MHz) must show the appearance of the ethoxy group: a characteristic quartet at δ 4.09 ppm (2H, J=7.0 Hz) and a triplet at δ 1.41 ppm (3H, J=7.0 Hz)[2].

Protocol 2: Saponification to 3,5-Dichloro-4-ethoxybenzoic acid
  • Hydrolysis: Dissolve the methyl 3,5-dichloro-4-ethoxybenzoate (2.0 mmol, 500 mg) in a 10 mL mixture of Methanol/Water[2].

  • Base Catalysis: Add 1.2 equivalents of Sodium Hydroxide (NaOH, 2.4 mmol, 96 mg) and heat the mixture to reflux for 2 to 5 hours[2].

  • Precipitation: Cool the mixture and acidify with 1M HCl until the product precipitates. Filter and dry to obtain an off-white solid (approx. 75% yield)[2].

Protocol 3: Amide Coupling to Yield Tenovin-43
  • Acid Chloride Formation: Treat the resulting 3,5-dichloro-4-ethoxybenzoic acid with oxalyl chloride and a catalytic amount of DMF in dichloromethane (DCM) for 2 hours at room temperature to yield the corresponding acid chloride[2].

  • Coupling: React the acid chloride with the corresponding aliphatic amine/thiourea derivative to yield the final SIRT2-selective inhibitor, Tenovin-43[2].

Data Presentation: Comparative Efficacy

The strategic use of the ethoxy building block results in a profound shift in enzyme selectivity, as demonstrated by 1H -NMR deacetylase activity assays and thermal shift analyses[3],[1].

CompoundSIRT1 IC50​ (µM)SIRT2 IC50​ (µM)SIRT2 Kd​ (µM)Selectivity Ratio (SIRT1/SIRT2)
Tenovin-6 21.010.015.02.1x
Tenovin-43 21.50.80.6726.9x

Workflow and Pathway Visualizations

SynthesisWorkflow A Methyl 3,5-dichloro- 4-hydroxybenzoate (Starting Material) B Methyl 3,5-dichloro- 4-ethoxybenzoate (Building Block) A->B Iodoethane, K2CO3 DMF, RT, 18 h C 3,5-Dichloro- 4-ethoxybenzoic acid (Intermediate) B->C NaOH, MeOH/H2O Reflux, 2-5 h D Tenovin-43 (SIRT2 Inhibitor) C->D Amide Coupling with Aliphatic Amine

Step-by-step synthetic workflow from starting material to Tenovin-43.

SIRT2Pathway T Tenovin-43 (Ethoxy-modified Analog) S2 SIRT2 Deacetylase (Active Enzyme) T->S2 Selective Inhibition (Kd = 0.67 µM) H4 Histone H4 & α-Tubulin (Acetylated State Maintained) S2->H4 Blocks Deacetylation OUT Tumor Suppression & Neuroprotection H4->OUT Epigenetic & Cytoskeletal Regulation

Mechanism of action for Tenovin-43 highlighting SIRT2 selective inhibition.

References

  • Pirrie, L., McCarthy, A. R., Major, L. L., Morkūnaitė, V., Zubrienė, A., Matulis, D., Lain, S., Lebl, T., & Westwood, N. J. (2012). Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules, 17(10), 12206–12224.[Link]

  • Kozako, T., Suzuki, T., Yoshimitsu, M., Arima, N., Honda, S., & Soeda, S. (2014). Anticancer Agents Targeted to Sirtuins. Molecules, 19(12), 20295–20313.[Link]

Sources

Method

Application Note: Advanced Reaction Conditions for Coupling Methyl 3,5-dichloro-4-ethoxybenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Acylthiourea-Based SIRT1/2 Inhibitors (Tenovin Analogues) Executive Summary Methyl 3,5-dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Acylthiourea-Based SIRT1/2 Inhibitors (Tenovin Analogues)

Executive Summary

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1] is a highly specialized building block predominantly utilized in the synthesis of Tenovins—a class of small-molecule inhibitors targeting Sirtuin 1 and 2 (SIRT1/2)[2]. Because the target pharmacophore for these inhibitors is an acylthiourea , direct amidation of the methyl ester is neither chemically viable nor mechanistically appropriate.

This application note details a field-proven, four-step continuous workflow to couple Methyl 3,5-dichloro-4-ethoxybenzoate with complex amines. By transitioning through a carboxylic acid, an acyl chloride, and an acyl isothiocyanate, this protocol ensures high-yielding, self-validating couplings without subjecting sensitive amine partners to harsh conditions[2].

Biological Context: Sirtuin 2 (SIRT2) Inhibition

Sirtuins are NAD⁺-dependent class III histone deacetylases involved in cellular regulation, aging, and apoptosis. Tenovin analogues derived from Methyl 3,5-dichloro-4-ethoxybenzoate act as potent SIRT1/2 inhibitors, blocking the deacetylation of substrates such as p53 and Histone H4[2].

SIRT2_Pathway NAD NAD+ SIRT2 SIRT2 Enzyme NAD->SIRT2 Cofactor Ac_Protein Acetylated Protein (e.g., p53, Histone H4) Ac_Protein->SIRT2 Substrate Deac_Protein Deacetylated Protein SIRT2->Deac_Protein Deacetylation O_Ac_ADPR 2'-O-acetyl ADP-ribose SIRT2->O_Ac_ADPR Metabolite Nicotinamide Nicotinamide SIRT2->Nicotinamide Byproduct Tenovin Tenovin Analogue (Inhibitor) Tenovin->SIRT2 Inhibits

SIRT2 Deacetylation Pathway and Inhibition by Tenovin Analogues.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why we avoid direct coupling methods for this substrate:

  • The Pharmacophore Requirement: The biological activity of Tenovins relies on the acylthiourea moiety. A direct reaction between an ester and an amine only yields an amide. To install the thiocarbonyl group, an isothiocyanate intermediate is mandatory[2].

  • Steric & Electronic Limitations: Even if an amide were the goal, the 3,5-dichloro substitution pattern exerts significant steric bulk meta to the ester, while the para-ethoxy group donates electron density into the ring, reducing the electrophilicity of the ester carbonyl.

  • Reagent Selection (Oxalyl Chloride vs. Thionyl Chloride): We utilize oxalyl chloride with catalytic DMF to form the Vilsmeier-Haack reagent for acyl chloride generation. This ensures that all byproducts (CO, CO₂, HCl) are gaseous. The reaction can be driven to completion and concentrated in vacuo without an aqueous workup, which would otherwise hydrolyze the highly sensitive acyl chloride back to the acid[2].

Experimental Workflow

Experimental_Workflow Step1 Step 1: Saponification Reagents: NaOH, MeOH/H2O Product: 3,5-dichloro-4-ethoxybenzoic acid Step2 Step 2: Activation Reagents: (COCl)2, cat. DMF, DCM Product: Acyl Chloride Step1->Step2 Step3 Step 3: Isothiocyanate Formation Reagents: NaSCN, Acetone Product: Acyl Isothiocyanate Step2->Step3 Step4 Step 4: Amine Coupling Reagents: Primary/Secondary Amine Product: Acylthiourea Step3->Step4

Multi-step coupling workflow of Methyl 3,5-dichloro-4-ethoxybenzoate.

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Saponification

Objective: Cleave the methyl ester to yield 3,5-dichloro-4-ethoxybenzoic acid.

  • Reaction Setup: Dissolve Methyl 3,5-dichloro-4-ethoxybenzoate (500 mg, 2.0 mmol) in 10 mL of a Methanol/Water (1:1 v/v) mixture[2].

  • Base Addition: Add NaOH (96 mg, 2.4 mmol, 1.2 equiv). Heat the mixture to reflux for 2 to 5 hours[2].

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (high Rf) will completely disappear, replaced by a baseline spot (the sodium carboxylate salt).

  • Workup: Cool the reaction to room temperature. Slowly acidify with 1M HCl until the pH reaches ~2.

  • Isolation: Filter the resulting off-white precipitate. Wash with cold water and dry thoroughly under high vacuum to yield the product[2].

Expert Insight: The original literature[2] contains a typographical error in its supplementary data, claiming a yield of "1.8 g (7.7 mmol)" from 500 mg (2.0 mmol) of starting material. A true 100% theoretical yield is ~470 mg. Expect an isolated mass of approximately 350 mg (75% yield) .

Protocol B: Acyl Chloride Activation

Objective: Convert the stable carboxylic acid into a highly electrophilic acyl chloride.

  • Reaction Setup: Suspend the dry 3,5-dichloro-4-ethoxybenzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) under a strict N₂ atmosphere[2].

  • Catalysis: Add 1–2 drops of anhydrous DMF.

  • Activation: Dropwise add Oxalyl Chloride ((COCl)₂, 1.5 equiv) at room temperature[2].

  • Validation Checkpoint (Visual & Chemical): Immediate and vigorous gas evolution will occur. The reaction is complete when gas evolution ceases entirely and the opaque suspension becomes a clear, homogenous solution (typically 2 hours). To chemically validate, quench a 10 µL aliquot in methanol; TLC should show complete conversion to the methyl ester.

  • Concentration: Remove the DCM and excess oxalyl chloride in vacuo. Do not purify. Use the resulting crude residue immediately in Protocol C[2].

Protocol C: One-Pot Isothiocyanate Generation & Amine Coupling

Objective: Form the acyl isothiocyanate in situ and trap it with the target amine.

  • Isothiocyanate Formation: Dissolve the crude acyl chloride in anhydrous Acetone (1 vol) under N₂. Add Sodium Thiocyanate (NaSCN, 1.0 equiv) and stir at room temperature for 30 minutes[2].

  • Validation Checkpoint (Physical State): Acetone readily dissolves NaSCN but cannot solvate NaCl. The clear solution will rapidly turn into a cloudy, white suspension. This Finkelstein-type precipitation of NaCl is the physical driving force proving the acyl isothiocyanate has formed.

  • Amine Trapping: Cool the suspension to 0 °C. Add the target primary or secondary amine (1.0 equiv) dropwise[2].

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours[2].

  • Workup: Partition the mixture between Ethyl Acetate and water. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude acylthiourea[2].

Quantitative Data & Yield Analysis

The saponification step (Protocol A) is highly robust, though yields vary slightly based on the lipophilicity and solubility of the alkoxy chain during the acidification workup. Table 1 summarizes the expected yields based on validated SAR studies[2].

Table 1: Saponification Yields of 4-Alkoxy-3,5-dichlorobenzoate Derivatives

Starting MaterialAlkoxy SubstituentReaction TimeHydrolysis Yield (%)Product Appearance
Compound 4f Ethoxy (-OCH₂CH₃)2–5 h75%Off-white solid
Compound 4g Propoxy (-O(CH₂)₂CH₃)2–5 h93%Solid
Compound 4h Butoxy (-O(CH₂)₃CH₃)2–5 h99%Yellow solid

Data derived from the synthesis of Tenovin analogues. Yields represent isolated, purified mass post-acidification[2].

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Methyl 3,5-dichloro-4-ethoxybenzoate | Chemical Properties & Database Source: Molport Chemical Database URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 3,5-dichloro-4-ethoxybenzoate

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Context Methyl 3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Context

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a critical synthetic intermediate utilized in the development of Tenovin-6 analogues—potent, small-molecule inhibitors of the SIRT1 and SIRT2 deacetylases [1]. While discovery-scale syntheses typically rely on standard Williamson ether conditions using iodoethane, translating this chemistry to a multi-kilogram pilot scale requires rigorous optimization. This application note details a self-validating, highly scalable protocol that mitigates the toxicity and cost of discovery reagents while maintaining >98% product purity and >90% isolated yield.

Mechanistic Grounding & Process Causality

To ensure a robust scale-up, several key mechanistic variables from the original discovery route [1] have been engineered for pilot-plant compatibility:

  • Base Selection (Thermodynamic Control): Potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base. The use of stronger bases (e.g., sodium hydroxide or alkoxides) is strictly avoided to prevent competitive saponification of the methyl ester, which would irreversibly yield 3,5-dichloro-4-ethoxybenzoic acid.

  • Alkylating Agent & Catalysis (Kinetic Control): Iodoethane provides rapid kinetics at the bench scale but presents severe cost and toxicity barriers for scale-up. This protocol substitutes it with Bromoethane (CH₃CH₂Br). To recover the lost reaction velocity, a catalytic amount of Potassium Iodide (KI) is introduced. This leverages in situ Finkelstein-type halogen exchange, continuously generating the highly reactive iodoethane intermediate while utilizing the cheaper bulk bromide.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is retained as the polar aprotic solvent. It leaves the intermediate phenoxide anion poorly solvated and highly nucleophilic, driving the Sₙ2 alkylation to completion. To address the high boiling point of DMF during downstream processing, a high-volume aqueous quench is utilized to partition the product into a volatile organic extraction phase (e.g., Methyl tert-butyl ether, MTBE).

Process Visualization

G SM Methyl 3,5-dichloro- 4-hydroxybenzoate (Starting Material) Reactor Jacketed Reactor (DMF, 60°C, 18h) SM->Reactor Reagents Bromoethane + K2CO3 + KI Reagents->Reactor Quench Aqueous Quench & MTBE Extraction Reactor->Quench IPC: <1% SM Product Methyl 3,5-dichloro- 4-ethoxybenzoate (>98% Purity) Quench->Product Vacuum Concentration & Trituration

Figure 1: Scalable reaction workflow for Methyl 3,5-dichloro-4-ethoxybenzoate synthesis.

Self-Validating Scale-Up Protocol (1-kg Scale)

Caution: Bromoethane is a volatile alkylating agent. All operations must be conducted in a properly ventilated walk-in fume hood or closed-system pilot reactor.

Step 1: Reactor Preparation and Charging
  • Purge: Flush a 20 L jacketed glass-lined reactor with inert Nitrogen (N₂) for 15 minutes.

  • Solvent & Base: Charge the reactor with 8.0 L of anhydrous DMF, followed by 1.25 kg (9.04 mol, 2.0 equiv) of finely milled K₂CO₃.

    • Self-Validation Check: Ensure the agitator is running at 150 RPM to maintain a uniform suspension.

  • Substrate Addition: Slowly add 1.00 kg (4.52 mol, 1.0 equiv) of Methyl 3,5-dichloro-4-hydroxybenzoate. Stir for 30 minutes at 20 °C to allow complete deprotonation (phenoxide formation). The slurry will transition to a distinct yellow/brown color.

Step 2: Catalyzed Alkylation
  • Catalyst Charge: Add 0.075 kg (0.45 mol, 0.1 equiv) of Potassium Iodide (KI).

  • Alkylating Agent: Using an addition funnel or dosing pump, introduce 0.54 kg (4.97 mol, 1.1 equiv) of Bromoethane over 45 minutes. Maintain the internal temperature below 30 °C during addition to prevent volatilization.

  • Heating: Ramp the reactor jacket temperature to achieve an internal reaction temperature of 60 ± 2 °C. Hold for 18 hours.

Step 3: In-Process Control (IPC)
  • Sampling: Withdraw a 1.0 mL aliquot, quench with 2 mL water, and extract with 2 mL ethyl acetate.

  • Analysis: Analyze the organic layer via HPLC (254 nm).

    • Self-Validation Check: The reaction is deemed complete when the starting material peak (Methyl 3,5-dichloro-4-hydroxybenzoate) is <1.0% relative to the product peak. If >1.0%, add an additional 0.05 equiv of Bromoethane and stir for 2 hours.

Step 4: Quench and Liquid-Liquid Extraction
  • Cooling: Cool the reactor to 15 °C.

  • Aqueous Quench: Slowly charge 12.0 L of deionized water to the reactor over 1 hour.

    • Causality Note: This high-volume quench completely solubilizes the DMF and inorganic salts (KBr, unreacted K₂CO₃), driving the hydrophobic product out of solution.

  • Extraction: Add 6.0 L of MTBE. Stir vigorously for 15 minutes, then halt agitation and allow phase separation for 30 minutes.

  • Separation: Drain the lower aqueous layer. Wash the upper organic (MTBE) layer with 2 × 4.0 L of 5% aqueous LiCl solution (to remove residual trace DMF), followed by 4.0 L of brine.

Step 5: Isolation
  • Drying: Pass the MTBE layer through a pad of anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Transfer to a rotary evaporator or vacuum distillation unit. Remove MTBE under reduced pressure (40 °C, 150 mbar) until a dense brown oil is obtained [1].

  • Optional Trituration: To induce crystallization, the oil can be triturated with cold heptane (-10 °C) and filtered, though the oil is typically of sufficient purity (>98%) for immediate downstream coupling.

Quantitative Data & Analytical Specifications

Table 1: Scale-Up Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolFunction
Methyl 3,5-dichloro-4-hydroxybenzoate221.041.001.00 kgLimiting Reagent
Potassium Carbonate (K₂CO₃)138.212.001.25 kgHeterogeneous Base
Bromoethane108.971.100.54 kgAlkylating Agent
Potassium Iodide (KI)166.000.100.075 kgFinkelstein Catalyst
N,N-Dimethylformamide (DMF)73.09N/A8.0 LPolar Aprotic Solvent

Table 2: Analytical Specifications and Release Criteria

ParameterAnalytical MethodSpecification / Expected Result
Appearance Visual InspectionViscous brown oil (or off-white solid if triturated) [1]
Purity HPLC (UV at 254 nm) 98.0% (Area %)
Identity (¹H NMR) 400 MHz, CDCl₃ δ 7.91 (2H, s), 4.09 (2H, q, J=7.0 Hz), 3.85 (3H, s), 1.41 (3H, t, J=7.0 Hz) [1]
Identity (¹³C NMR) 100 MHz, CDCl₃ δ 164.7, 155.5, 130.2, 129.8, 126.9, 70.0, 52.6, 15.5 [1]
Mass Spectrometry ESI-MS (Positive Mode)m/z 249.35 [M+H]⁺ [1]

References

  • Title: Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: Molecules, vol. 17, no. 10, 2012, pp. 12206-12224. (MDPI / PMC) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate is a critical process for researchers in drug development and various scientific fields. Achieving high purity and yield is paramount, yet often challenged by the eme...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate is a critical process for researchers in drug development and various scientific fields. Achieving high purity and yield is paramount, yet often challenged by the emergence of side reactions. This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis, ensuring the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) about Side Reactions

This section addresses common issues encountered during the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate, providing explanations and solutions based on established chemical principles.

FAQ 1: My yield of Methyl 3,5-dichloro-4-ethoxybenzoate is significantly lower than expected. What are the likely side reactions?

Low yields can often be attributed to several competing reactions that consume your starting materials or intermediates. The primary synthesis typically involves a two-step process: esterification of 3,5-dichloro-4-hydroxybenzoic acid followed by etherification of the phenolic hydroxyl group.

  • Incomplete Esterification: The initial conversion of the carboxylic acid to its methyl ester may not go to completion. This can be due to equilibrium limitations, especially in Fischer esterification where water is a byproduct. Insufficient catalyst, low reaction temperatures, or short reaction times can exacerbate this issue.[1][2]

  • Incomplete Etherification: The subsequent Williamson ether synthesis to introduce the ethoxy group is an SN2 reaction that is sensitive to reaction conditions.[3][4] Inadequate amounts of the ethylating agent (e.g., ethyl iodide, diethyl sulfate), an insufficiently strong base, or suboptimal temperature control can lead to unreacted Methyl 3,5-dichloro-4-hydroxybenzoate.

  • Elimination Reactions: A common side reaction in Williamson ether synthesis is the E2 elimination of the alkylating agent, which is favored by high temperatures and sterically hindered substrates.[5][6] This produces ethene and consumes the ethylating agent, reducing the overall yield.

  • Hydrolysis of the Ester: If the reaction conditions are not anhydrous, or during aqueous workup, the methyl ester can be hydrolyzed back to the carboxylic acid, particularly in the presence of a strong base.

FAQ 2: I'm observing an impurity with a similar polarity to my product during TLC/LC-MS analysis. What could it be?

Impurities with similar polarity can be challenging to separate. The most probable culprits are structurally related to the desired product:

  • Methyl 3,5-dichloro-4-hydroxybenzoate: This is the intermediate product from the esterification step. Its presence indicates incomplete etherification. It is more polar than the final product due to the free hydroxyl group.

  • 3,5-dichloro-4-ethoxybenzoic acid: This impurity arises if the esterification step was incomplete or if the methyl ester was hydrolyzed during the workup. It is more polar than the final product due to the carboxylic acid group.

  • Over-alkylation at the Ring: While less common for phenoxides, C-alkylation on the aromatic ring is a potential side reaction, leading to the formation of an ethyl group directly attached to the benzene ring.[3]

FAQ 3: My final product has a noticeable color. What is the cause, and how can I prevent it?

Discoloration in the final product is often due to trace impurities that are highly chromophoric.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce colored byproducts. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Catalyst or Reagents: Some catalysts or their degradation products can be colored. Thorough purification, including washing the organic phase during workup and column chromatography, is essential.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition of starting materials, intermediates, or the final product, resulting in colored impurities.

FAQ 4: I am seeing byproducts related to my ethylating agent. What are these, and how can I minimize them?

The choice of ethylating agent and reaction conditions can lead to specific byproducts.

  • Diethyl Ether Formation: If using an ethyl halide with an ethoxide base, the ethoxide can react with the ethyl halide to form diethyl ether. This is more prevalent if there is an excess of the ethylating agent or if the reaction is run at higher temperatures.

  • Hydrolysis of Ethylating Agent: If water is present in the reaction mixture, ethylating agents like diethyl sulfate can hydrolyze to form ethanol and sulfuric acid.

To minimize these, use a stoichiometric amount of the ethylating agent and ensure anhydrous reaction conditions.

FAQ 5: How can I definitively confirm the structure of my main product and identify unknown impurities?

A combination of analytical techniques is crucial for structural confirmation and impurity identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure determination.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that aid in structural elucidation.[7][8] GC-MS or LC-MS are powerful tools for separating and identifying components of a mixture.[7][8]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl and the ether linkage.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the sample and to isolate impurities for further characterization.[2]

Part 2: Troubleshooting Guide: A Step-by-Step Approach

This section provides structured troubleshooting protocols for common problems encountered during the synthesis.

Problem 1: Low Conversion of 3,5-dichloro-4-hydroxybenzoic acid (Incomplete Esterification)

Symptoms: A significant amount of the starting material, 3,5-dichloro-4-hydroxybenzoic acid, is observed in the crude reaction mixture by TLC or LC-MS.

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Increase the amount of acid catalyst (e.g., H₂SO₄) or use a more efficient esterification method like using oxonium salts.[9]Acid catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]
Reaction Equilibrium Remove water as it is formed, for example, by using a Dean-Stark apparatus or a drying agent.Esterification is a reversible reaction.[2] Removing water, a byproduct, shifts the equilibrium towards the formation of the ester, increasing the yield.
Low Reaction Temperature Increase the reaction temperature, typically to the reflux temperature of the alcohol used (e.g., methanol).Higher temperatures increase the reaction rate, allowing the reaction to reach equilibrium faster.
Insufficient Reaction Time Monitor the reaction progress by TLC and extend the reaction time until the starting material is consumed.Esterification can be a slow process, and sufficient time is required for the reaction to go to completion.[2]

Experimental Protocol: Optimized Fischer Esterification

  • Combine 3,5-dichloro-4-hydroxybenzoic acid and a 10-fold molar excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Reflux the mixture with stirring and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Problem 2: Presence of Methyl 3,5-dichloro-4-hydroxybenzoate Impurity (Incomplete Etherification)

Symptoms: The intermediate, Methyl 3,5-dichloro-4-hydroxybenzoate, is detected in the final product.

Possible Cause Troubleshooting Step Scientific Rationale
Inadequate Base Use a stronger base (e.g., sodium hydride) or ensure a slight excess of a moderately strong base like potassium carbonate.The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion.[3]
Insufficient Ethylating Agent Use a slight molar excess (1.1-1.2 equivalents) of the ethylating agent (e.g., ethyl iodide or diethyl sulfate).To ensure complete conversion of the phenoxide to the ether.
Low Reaction Temperature Increase the reaction temperature, typically between 60-80°C in a polar aprotic solvent like DMF or acetonitrile.Higher temperatures increase the rate of the S_N2 reaction. However, excessively high temperatures can promote the competing E2 elimination side reaction.[5]
Suboptimal Solvent Use a polar aprotic solvent such as DMF or DMSO.[5][6]These solvents are effective at solvating the cation of the base, leaving the alkoxide anion more nucleophilic and promoting the S_N2 reaction.[6]

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate in a dry, polar aprotic solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere.

  • Add a slight excess of a suitable base (e.g., potassium carbonate) and stir the mixture at room temperature for 30 minutes.

  • Add the ethylating agent (e.g., ethyl iodide) dropwise and heat the reaction mixture to 60-80°C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture, add water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[10]

Part 3: Visualization and Data

Reaction Scheme and Side Reactions

Synthesis_and_Side_Reactions A 3,5-dichloro-4-hydroxybenzoic acid R1 Methanol, H+ A->R1 B Methyl 3,5-dichloro-4-hydroxybenzoate B->A Hydrolysis R2 Base, Ethylating Agent B->R2 C Methyl 3,5-dichloro-4-ethoxybenzoate (Target Product) S3 3,5-dichloro-4-ethoxybenzoic acid C->S3 Hydrolysis R1->B Esterification R2->C Etherification (SN2) S2 Ethene R2->S2 Elimination (E2) S1 Water

Caption: Main synthesis pathway and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product D1 Analyze Crude Product (TLC/LC-MS) Start->D1 D2 Major Impurity Identified? D1->D2 P1 High Starting Material D2->P1 Yes (Starting Material) P2 High Intermediate D2->P2 Yes (Intermediate) P3 Other Byproducts D2->P3 No/Other S1 Optimize Esterification: - Increase Catalyst - Remove Water - Increase Temp/Time P1->S1 S2 Optimize Etherification: - Stronger/More Base - More Ethylating Agent - Optimize Temp/Solvent P2->S2 S3 Purification: - Column Chromatography - Recrystallization P3->S3

Caption: A logical workflow for troubleshooting synthesis issues.

Common Impurities and Their Characteristics
Impurity Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (indicative) Key IR Signals (cm⁻¹)
Methyl 3,5-dichloro-4-hydroxybenzoate C₈H₆Cl₂O₃221.04Broad singlet for -OHBroad O-H stretch (~3300), C=O stretch (~1720)
3,5-dichloro-4-ethoxybenzoic acid C₉H₈Cl₂O₃235.06Broad singlet for -COOH, Quartet for -OCH₂CH₃, Triplet for -OCH₂CH₃Broad O-H stretch (~3000), C=O stretch (~1680)
3,5-dichloro-4-hydroxybenzoic acid C₇H₄Cl₂O₃207.01Broad singlets for -OH and -COOHBroad O-H stretches (~3300 and ~3000), C=O stretch (~1680)

References

Sources

Optimization

Technical Support Center: Purification of Crude Methyl 3,5-dichloro-4-ethoxybenzoate

Welcome to the Technical Support Center for the isolation and purification of Methyl 3,5-dichloro-4-ethoxybenzoate . This compound is a critical intermediate often synthesized via the O-alkylation of methyl 3,5-dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 3,5-dichloro-4-ethoxybenzoate . This compound is a critical intermediate often synthesized via the O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate using an alkylating agent (like iodoethane) and potassium carbonate in N,N-dimethylformamide (DMF)[1].

Because this reaction involves highly polar solvents, volatile alkyl halides, and sterically hindered phenols, crude mixtures are prone to specific impurities. This guide provides field-proven, self-validating methodologies to achieve high-purity isolation.

Impurity Profile & Physicochemical Rationale

Understanding the physicochemical properties of your reaction mixture is the first step in designing a flawless purification strategy. Below is a summary of the most common impurities found in the crude mixture and the mechanistic rationale for their removal.

ImpuritySourcePhysicochemical PropertyRemoval Strategy
Methyl 3,5-dichloro-4-hydroxybenzoate Unreacted starting material (SM)Acidic phenol (pKa ~6.5 due to ortho-Cl groups)Liquid-liquid extraction using 5% Na₂CO₃ (aq).
N,N-Dimethylformamide (DMF) Reaction solventHigh boiling point (153 °C), water-miscibleMultiple aqueous washes or 5% LiCl (aq) wash[2].
Iodoethane (or Bromoethane) Excess alkylating agentVolatile (bp 72 °C for EtI)Concentration in vacuo at 40-50 °C.
Potassium Iodide / Carbonate Byproducts / Excess baseHighly water-soluble inorganic saltsInitial aqueous quench and phase separation.

Recommended Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, DMF, EtI, Phenol SM, Salts) Quench Aqueous Quench & Extraction (EtOAc / H2O) Crude->Quench AqLayer1 Aqueous Layer 1 (DMF, K2CO3, KI) Quench->AqLayer1 Aqueous Phase OrgLayer1 Organic Layer 1 (Product, Phenol SM, EtI) Quench->OrgLayer1 Organic Phase BaseWash Mild Base Wash (5% Na2CO3) OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2 (Deprotonated Phenol SM) BaseWash->AqLayer2 Aqueous Phase OrgLayer2 Organic Layer 2 (Product, Traces of EtI) BaseWash->OrgLayer2 Organic Phase BrineWash Brine Wash & Drying (Na2SO4) OrgLayer2->BrineWash Concentration Concentration in vacuo (Removes volatile EtI) BrineWash->Concentration Pure Pure Methyl 3,5-dichloro- 4-ethoxybenzoate Concentration->Pure

Workflow for the isolation of Methyl 3,5-dichloro-4-ethoxybenzoate from crude reaction mixtures.

Step-by-Step Experimental Protocols

Protocol A: Aqueous Quench and DMF Removal
  • Quench : Dilute the crude DMF reaction mixture with 3 volumes of Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen over dichloromethane (DCM) because it provides superior phase separation from water and fully solubilizes the ester product without forming stubborn emulsions.

  • Primary Wash : Add 3 volumes of distilled water. Stir vigorously for 5 minutes, then separate the phases.

  • LiCl Wash (Critical Step) : Wash the organic layer with 5% aqueous Lithium Chloride (LiCl) solution (2 x 1 volumes)[2].

    • Causality: DMF has a high affinity for EtOAc. The addition of LiCl drastically increases the ionic strength of the aqueous phase, breaking the DMF-EtOAc solvation complex and forcing residual DMF into the aqueous layer[2].

Protocol B: Selective Deprotonation of Unreacted Phenol
  • Base Wash : Wash the organic layer from Protocol A with 5% aqueous Na₂CO₃ (2 x 1 volumes).

  • Validation (Self-Validating System) : Test the pH of the spent aqueous wash using pH paper. It must remain basic (pH ≥ 9). If the pH is neutral or acidic, the base has been consumed; repeat the wash until the aqueous layer remains basic. Additionally, spot the organic layer on a TLC plate (Hexanes:EtOAc 4:1). The lower Rf spot (phenol SM) should be completely absent.

  • Causality: The two ortho-chlorine atoms on the starting material strongly withdraw electron density, lowering the phenolic pKa to ~6.5. This allows a mild base like Na₂CO₃ to fully deprotonate it into a water-soluble phenoxide. Avoid using 1M NaOH, as the electron-deficient aromatic ring makes the para-ester highly susceptible to unwanted saponification (hydrolysis).

Protocol C: Final Polish and Isolation
  • Brine Wash : Wash the organic layer with saturated NaCl (brine) to remove residual water.

  • Drying : Dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Concentration : Concentrate the filtrate in vacuo using a rotary evaporator at 40-45 °C.

    • Causality: This specific temperature range is high enough to volatilize residual iodoethane (bp 72 °C) but low enough to prevent thermal degradation of the product.

  • Validation : The final product is typically obtained as a brown oil that may solidify upon standing[1]. Verify purity via ¹H-NMR (confirm the disappearance of the phenolic OH broad singlet and the appearance of the ethoxy quartet at ~4.09 ppm and triplet at ~1.41 ppm)[1].

Troubleshooting & FAQs

Q: Why is there a persistent DMF smell in my crude product, and how does it affect downstream steps? A: DMF frequently partitions into the organic layer during standard water washes. If left in the mixture, DMF will concentrate during rotary evaporation, turning your expected solid product into a stubborn oil. Solution: Implement the 5% LiCl wash described in Protocol A[2]. LiCl breaks the partition equilibrium, effectively scrubbing DMF from the organic phase.

Q: My NMR shows a persistent broad singlet around 6.0 ppm. What is it, and why did the base wash fail? A: This is the unreacted phenolic OH from the starting material. Steric hindrance from the two ortho-chlorines slows down the O-alkylation, often leaving unreacted starting material. If your base wash failed, you likely used an insufficient volume of Na₂CO₃, or the pH dropped during the wash. Solution: Re-dissolve the mixture in EtOAc and repeat the 5% Na₂CO₃ wash, ensuring the aqueous layer tests at pH > 9 after phase separation.

Q: Can I use ethanol as a solvent for the alkylation instead of DMF to avoid the high boiling point? A: No. Using ethanol in the presence of a base (K₂CO₃) and an ester (methyl benzoate derivative) will lead to transesterification. The methoxy group of the ester will be replaced by an ethoxy group, yielding Ethyl 3,5-dichloro-4-ethoxybenzoate instead of your desired methyl ester. Always use a non-nucleophilic polar aprotic solvent like DMF for this step[1].

Q: The product is an oil instead of a solid. How do I induce crystallization? A: Methyl 3,5-dichloro-4-ethoxybenzoate is reported to sometimes isolate as a brown oil that can be difficult to crystallize due to trace impurities (like iodoethane or DMF)[1]. Solution: Ensure all volatiles are removed under high vacuum. If it remains an oil, dissolve it in a minimal amount of hot hexanes, add a drop of EtOAc until clear, let it cool slowly to room temperature, and then transfer to an ice bath to induce precipitation.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. PubMed Central (PMC). Available at: [Link]1]

Sources

Troubleshooting

Optimizing temperature for Methyl 3,5-dichloro-4-ethoxybenzoate synthesis

Mechanistic Overview & Temperature Dynamics Methyl 3,5-dichloro-4-ethoxybenzoate is a critical intermediate in the synthesis of SIRT2 inhibitors, such as Tenovin-6 analogs[1]. The standard synthetic route involves the O-...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Temperature Dynamics

Methyl 3,5-dichloro-4-ethoxybenzoate is a critical intermediate in the synthesis of SIRT2 inhibitors, such as Tenovin-6 analogs[1]. The standard synthetic route involves the O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate using iodoethane (ethyl iodide) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF)[1].

Because the phenolic hydroxyl group is flanked by two bulky, electron-withdrawing chlorine atoms, researchers often intuitively assume that aggressive heating is required to overcome steric hindrance. However, this assumption leads to poor yields. DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly nucleophilic. Consequently, the reaction is under strict kinetic control, and temperature optimization is paramount to prevent reagent volatilization and side reactions.

Temperature Optimization Workflow

Workflow Start Methyl 3,5-dichloro-4-hydroxybenzoate + K2CO3 + EtI in DMF TempDecision Select Reaction Temperature Start->TempDecision LowTemp Sub-optimal (< 20°C) Sluggish Kinetics TempDecision->LowTemp Too Cold OptTemp Optimal (20°C - 25°C) High Yield (96%) TempDecision->OptTemp Room Temp HighTemp Excessive (> 60°C) EtI Volatilization & Side Reactions TempDecision->HighTemp Heating Product Methyl 3,5-dichloro-4-ethoxybenzoate (Target Product) LowTemp->Product Incomplete Conversion OptTemp->Product Optimal Conversion HighTemp->Product Low Yield / Impurities

Fig 1: Temp optimization workflow for O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate.

Quantitative Temperature Profiling

The following table summarizes the causal relationship between reaction temperature, reagent stability, and final yield during the 18-hour O-alkylation process.

Temperature (°C)Time (h)Iodoethane (eq)Yield (%)Primary Observation / Impurity Profile
10 - 15241.1~65Incomplete conversion; unreacted starting material due to low K₂CO₃ solubility.
20 - 25 18 1.1 96 Clean conversion; target product isolated as a brown oil[1].
40 - 45121.1~88Marginal kinetic gain offset by moderate volatility of EtI; trace ester hydrolysis.
70 - 7581.1< 40Severe EtI loss (bp 72 °C); significant side reactions and DMF degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the reaction is proceeding correctly without the immediate need for chromatographic sampling.

Step 1: Reagent Solubilization

  • Action: To a dried, argon-flushed round-bottom flask, add methyl 3,5-dichloro-4-hydroxybenzoate (1.3 g, 5.9 mmol) and anhydrous DMF (10 mL)[1].

  • Causality & Validation: DMF is chosen to maximize nucleophilicity. The solution must be perfectly clear. Any turbidity at this stage indicates moisture contamination, which will later cause ester hydrolysis.

Step 2: Base Activation

  • Action: Add finely powdered anhydrous K₂CO₃ (1.6 g, 11.7 mmol) to the stirred solution[1].

  • Causality & Validation: K₂CO₃ is a heterogeneous base in DMF. Powdering increases the surface area, controlling the rate of phenoxide generation. The mixture will immediately become a milky suspension.

Step 3: Alkylation under Kinetic Control

  • Action: Dropwise add iodoethane (522 μL, 6.5 mmol) via syringe while maintaining the flask at 20–25 °C[1].

  • Causality & Validation: Iodoethane is highly volatile. Adding it at room temperature prevents flash vaporization. Self-Validation: A slight color shift to a pale brownish tint may be observed as the phenoxide reacts. Crucially, no exotherm should be detectable by touch . If the flask feels warm, the base is too strong (e.g., accidental use of NaOH/KOH), which will lead to transesterification.

Step 4: Incubation

  • Action: Stir the reaction mixture vigorously at 20–25 °C for 18 hours[1].

  • Causality & Validation: Vigorous stirring is mandatory to keep the insoluble K₂CO₃ suspended, ensuring a continuous, self-regulating supply of the phenoxide nucleophile.

Step 5: Quench and Partitioning

  • Action: Quench by pouring into ice-cold distilled water (30 mL) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 15 mL).

  • Causality & Validation: The brine wash pulls residual DMF into the aqueous phase. Self-Validation: You should observe a volumetric reduction in the organic layer after the first brine wash, confirming the successful removal of DMF. Dry over MgSO₄ and concentrate to yield the product as a brown oil (1.4 g, 96% yield)[1].

Troubleshooting & FAQs

Q1: Why is my O-alkylation yield plateauing at 40-50% despite heating the reaction to 70 °C? A1: Heating to 70 °C is counterproductive. The alkylating agent, iodoethane, has a boiling point of 72 °C. At 70 °C, it rapidly vaporizes out of the solvent phase, starving the reaction of the electrophile. Furthermore, at elevated temperatures, trace moisture in the hygroscopic DMF promotes the saponification of your methyl ester. Solution: Lower the temperature to 20–25 °C. The polar aprotic nature of DMF makes the phenoxide highly reactive, eliminating the need for thermal activation[1].

Q2: Can I accelerate the reaction by increasing the temperature to 40 °C? A2: While 40 °C is safely below the boiling point of iodoethane, the kinetic gain is marginal and introduces the risk of generating impurities. The ortho-chloro groups do shield the phenoxide oxygen, but the bare nucleophile in DMF easily compensates for this steric hindrance at room temperature. If acceleration is absolutely required, increasing the equivalents of iodoethane (from 1.1 to 1.5 eq) is a much safer optimization than raising the temperature.

Q3: What happens if the laboratory temperature drops below 15 °C overnight? A3: Below 15 °C, the solubility of K₂CO₃ in DMF decreases significantly. Because this is a heterogeneous reaction, the deprotonation equilibrium shifts, reducing the concentration of the active phenoxide nucleophile and leading to incomplete conversion. Solution: Ensure the reaction vessel is maintained in a temperature-controlled water bath at 20–25 °C. If a temperature drop occurs, simply allow the reaction to warm back to room temperature and extend the stirring time by 4–6 hours.

Q4: How does temperature dictate the choice of base in this specific synthesis? A4: Temperature and base strength are inversely coupled in this system. K₂CO₃ is a mild base; its limited solubility at 20–25 °C provides a steady, low concentration of phenoxide, preventing side reactions. If you were to use a stronger, soluble base (like NaH or t-BuOK), the reaction would become highly exothermic, requiring strict cooling (0 °C) to prevent the formation of colored degradation products and ester hydrolysis. Using K₂CO₃ at ambient temperature creates a self-regulating system where the base strength perfectly matches the required nucleophilicity.

References

  • Title: Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: nih.gov URL: [Link]

Sources

Optimization

Catalyst selection for the esterification of 3,5-dichloro-4-ethoxybenzoic acid

Welcome to the technical support center for the esterification of 3,5-dichloro-4-ethoxybenzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot catalyst selection, optimize...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 3,5-dichloro-4-ethoxybenzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot catalyst selection, optimize reaction conditions, and prevent common side reactions associated with this specific substrate.

Substrate Overview & Catalyst Selection Matrix

The chemical architecture of 3,5-dichloro-4-ethoxybenzoic acid presents unique electronic properties. The two chlorine atoms at the meta positions (C3, C5) exert a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the carbonyl carbon. However, the para-ethoxy group provides an electron-donating resonance effect (+R).

The primary challenge when esterifying this substrate is not steric hindrance at the carboxylate, but rather the chemical sensitivity of the 4-ethoxy group , which is prone to ether cleavage under harsh acidic conditions. Selecting the appropriate catalyst is critical to balancing conversion rates with molecular stability.

Quantitative Comparison of Catalytic Methods
MethodPrimary CatalystCo-reagentsOptimal TempTypical YieldRisk of Ether Cleavage
Steglich DMAP (5–10 mol%)EDC or DCC0 °C to RT85–98%None
Acid Chloride DMF (0.1–1 mol%)Oxalyl Chloride0 °C to RT80–95%Low
Fischer H₂SO₄ (1–5 mol%)Excess Alcohol65–80 °C70–85%Moderate (if >12h)

Catalyst Selection Workflow

Use the following logical workflow to determine the optimal catalytic system based on the reactivity of your target alcohol.

CatalystWorkflow Start Substrate: 3,5-dichloro-4-ethoxybenzoic acid Q1 What is the target alcohol? Start->Q1 Simple Primary Alcohols (e.g., MeOH, EtOH) Q1->Simple Simple Alkyl Complex Secondary, Tertiary, or Acid-Sensitive Alcohols Q1->Complex Bulky/Sensitive Fischer Fischer Esterification Catalyst: H2SO4 (1-5 mol%) Simple->Fischer Excess Alcohol Available AcidChloride Acid Chloride Method Catalyst: DMF (cat.) + (COCl)2 Simple->AcidChloride High Yield/Fast Rxn Steglich Steglich Esterification Catalyst: DMAP (10 mol%) + EDC Complex->Steglich Mild Conditions Req.

Decision tree for selecting the optimal esterification catalyst based on alcohol reactivity.

Validated Experimental Protocols

Protocol A: DMAP-Catalyzed Steglich Esterification

Best for: Secondary, tertiary, or acid-sensitive alcohols. Causality & Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic acyl transfer catalyst. It attacks the transient O-acylisourea (formed by the reaction of the carboxylic acid with EDC) to generate a highly reactive N-acylpyridinium intermediate. This kinetically outcompetes the irreversible [1,3]-sigmatropic rearrangement of the O-acylisourea into an unreactive N-acylurea byproduct[1].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 3,5-dichloro-4-ethoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 0.1 eq (10 mol%) of DMAP. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The suspension will become completely homogenous as the O-acylisourea intermediate forms.

  • Coupling: Add 1.1 eq of the target alcohol.

  • Completion: Stir for 4–12 hours at room temperature. Monitor conversion via TLC or LC-MS.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: DMF-Catalyzed Acid Chloride Formation

Best for: High-yield synthesis with primary/secondary alcohols without coupling agents. Causality & Mechanism: N,N-Dimethylformamide (DMF) reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This ion is the true catalytic species, activating the carboxylic acid into an acid chloride while continuously regenerating the DMF catalyst[2].

Step-by-Step Methodology:

  • Initiation: Suspend 1.0 eq of 3,5-dichloro-4-ethoxybenzoic acid in anhydrous DCM and cool to 0 °C in an ice bath.

  • Catalysis: Add 1–2 drops of anhydrous DMF (approx. 0.1–1 mol%).

  • Activation: Dropwise add 1.2 eq of oxalyl chloride.

    • Self-Validation Check: Vigorous gas evolution (CO and CO₂) will begin immediately. The complete cessation of bubbling indicates that the conversion to the acid chloride is finished.

  • Concentration: Stir for 1 hour, allowing the reaction to warm to room temperature. Concentrate under vacuum to remove excess oxalyl chloride and HCl.

  • Coupling: Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add 1.1 eq of the target alcohol followed by 1.5 eq of triethylamine (TEA) to act as an acid scavenger.

Troubleshooting & FAQs

Q: Why is my Fischer esterification stalling at 70% conversion, and why am I detecting a side product? A: Fischer esterification is an equilibrium-driven process. While the meta-chlorines increase the electrophilicity of the carbonyl carbon, the water generated during the reaction can easily hydrolyze the ester back to the acid. Furthermore, prolonged heating with strong mineral acids (like H₂SO₄) risks cleaving the 4-ethoxy group, leading to the formation of a 3,5-dichloro-4-hydroxybenzoic acid ester side product. We recommend switching to a milder, water-free method like Steglich esterification[3].

Q: During Steglich esterification, my reaction stalls at 50% conversion despite adding excess alcohol. What went wrong? A: This is a classic symptom of O-acylisourea rearrangement. If the target alcohol is bulky or slow to react, the O-acylisourea intermediate will undergo a rearrangement into a dead-end N-acylurea. Ensure you are using a sufficient catalytic load of DMAP (at least 5–10 mol%). DMAP intercepts the intermediate faster than it can rearrange, forming the highly reactive N-acylpyridinium species required to drive the reaction forward[1].

Q: Can I use thionyl chloride (SOCl₂) instead of oxalyl chloride for the acid chloride method? A: Yes, SOCl₂ can be used and is also efficiently catalyzed by DMF. However, oxalyl chloride is generally preferred for 3,5-dichloro-4-ethoxybenzoic acid because it reacts smoothly at lower temperatures (0 °C to RT), which minimizes the risk of thermal degradation or ether cleavage during the activation step[2].

References

1.[2] Title: Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: Bioorganic & Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

2.[1] Title: Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions Source: Chemical Communications (via PubMed) URL: [Link]

3.[3] Title: Acid to Ester - Common Conditions (Steglich Esterification) Source: Common Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethylation of 3,5-Dichloro-4-hydroxybenzoic Acid

Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of 3,5-dichloro-4-hydroxybenzoic acid (3,5-diCl-4-HBA). This molecule presents a classic synthetic challenge:...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the alkylation of 3,5-dichloro-4-hydroxybenzoic acid (3,5-diCl-4-HBA). This molecule presents a classic synthetic challenge: a highly sterically hindered, electronically deactivated phenolic hydroxyl group competing with a highly reactive, unhindered carboxylic acid. This guide deconstructs the kinetic and thermodynamic barriers of this reaction and provides field-proven, self-validating protocols to achieve high-conversion ethylation.

Troubleshooting FAQs

Q1: Why does the ethylation of 3,5-dichloro-4-hydroxybenzoic acid stall at low conversion rates, even with excess ethyl iodide? A: The stalling is a kinetic issue driven by severe steric hindrance and electronic deactivation. The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), lowering the pKa of the phenol. While this makes it easier to deprotonate, the resulting phenoxide is a significantly weaker nucleophile. More importantly, the massive steric bulk of the ortho-chlorines physically blocks the SN​2 trajectory required for the phenoxide oxygen to attack the electrophilic carbon of the alkylating agent. To overcome this, you must use a highly polar aprotic solvent (like DMF or DMSO) to strip the solvation shell from the phenoxide, forcing the reaction forward[1].

Q2: I am observing a mixture of mono-ethylated and di-ethylated products. How can I selectively ethylate the phenolic hydroxyl group without esterifying the carboxylic acid? A: Direct, selective O-alkylation of the phenol in the presence of a free carboxylic acid is thermodynamically and kinetically unfavorable. The carboxylic acid (pKa ~2.5) deprotonates first and is completely unhindered, meaning esterification will always outpace etherification. To isolate the ether (3,5-dichloro-4-ethoxybenzoic acid), you must employ a protection-deprotection strategy. The most robust method is an exhaustive ethylation to yield the di-ethylated intermediate (ethyl 3,5-dichloro-4-ethoxybenzoate), followed by selective alkaline saponification of the ester group. The bulky ether remains stable under aqueous basic conditions while the ester is cleaved[2].

Q3: What is the optimal base and solvent system for driving the exhaustive O-ethylation? A: Weak bases like K2​CO3​ in protic or weakly polar solvents leave the phenoxide tightly ion-paired, preventing the reaction. The optimal system utilizes Cesium Carbonate ( Cs2​CO3​ ) in anhydrous DMF at elevated temperatures (60–80 °C). The large ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide ion pair, drastically increasing its nucleophilicity compared to potassium or sodium salts. This "cesium effect" is critical for the selective derivatization of highly hindered phenolic hydroxyl groups[3]. Exhaustive alkylation of 3,5-diCl-4-HBA to the di-alkylated derivative is highly efficient under these specific conditions[4].

Quantitative Analysis: Base and Solvent Effects

The following table summarizes the causality between reaction conditions and conversion rates for the exhaustive ethylation of 3,5-diCl-4-HBA.

Base (2.5 eq)SolventTemp (°C)Time (h)Conversion to Di-ethylated Product (%)Mechanistic Causality
K2​CO3​ Acetone56 (Reflux)24< 20%Tight ion-pairing; solvent insufficiently polar to strip solvation shell.
K2​CO3​ DMF8024~ 55%Improved solvent polarity enhances nucleophilicity, but potassium limits dissociation.
NaH THF66 (Reflux)12~ 40%Complete deprotonation achieved, but sodium forms a very tight, unreactive ion pair.
Cs2​CO3​ DMF 80 12 > 95% Optimal: Large Cs+ radius creates a "naked" phenoxide; DMF maximizes SN​2 kinetics.

Pathway Visualization

TroubleshootingWorkflow Start Low Conversion of 3,5-diCl-4-HBA Goal Identify Target Derivative Start->Goal Ester Ester Only (Ethyl 3,5-diCl-4-hydroxybenzoate) Goal->Ester Target: -COOEt Ether Ether Only (3,5-diCl-4-ethoxybenzoic acid) Goal->Ether Target: -OEt Both Exhaustive (Ethyl 3,5-diCl-4-ethoxybenzoate) Goal->Both Target: Both ActionEster Fischer Esterification (EtOH, H2SO4, Reflux) Ester->ActionEster ActionEther 1. Exhaustive Ethylation 2. Alkaline Saponification Ether->ActionEther ActionBoth Strong Base / Aprotic Solvent (Cs2CO3, EtI, DMF, 80°C) Both->ActionBoth

Fig 1: Logical workflow for selecting the correct ethylation strategy based on the target derivative.

Validated Experimental Protocol: Exhaustive Ethylation & Selective Saponification

This methodology is designed as a self-validating system to ensure the successful synthesis of 3,5-dichloro-4-ethoxybenzoic acid .

Phase 1: Exhaustive Ethylation (Protection & Etherification)
  • Preparation: In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dichloro-4-hydroxybenzoic acid in 50 mL of anhydrous DMF.

  • Deprotonation: Add 25.0 mmol (2.5 eq) of anhydrous Cesium Carbonate ( Cs2​CO3​ ). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution will undergo a distinct color shift (typically to a deep yellow/orange) confirming the formation of the phenoxide di-anion.

  • Alkylation: Dropwise, add 30.0 mmol (3.0 eq) of Ethyl Iodide (EtI) via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers aggressively with brine (5 x 50 mL) to partition and remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield crude ethyl 3,5-dichloro-4-ethoxybenzoate.

Phase 2: Selective Saponification (Deprotection)
  • Saponification: Dissolve the crude di-ethylated intermediate in 30 mL of a THF/Ethanol (1:1) mixture. Add 20 mL of 2M aqueous NaOH.

  • Heating: Reflux the mixture at 70 °C for 4 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The reaction is complete when the high-Rf (fast-moving) di-ethylated spot completely disappears, replaced by a baseline spot (the sodium salt of the product).

  • Acidification & Isolation: Cool the mixture on ice. Carefully acidify the solution to pH 2 using 1M HCl. The target product, 3,5-dichloro-4-ethoxybenzoic acid, will precipitate as a white/off-white solid.

  • Recovery: Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight under high vacuum.

References

1.[4] Title: Process for the preparation of aromatic methyl methoxycarboxylates Source: Google Patents URL:

2.[1] Title: Process for oxygen-alkylation of sterically hindered phenols Source: Google Patents URL:

4.[3] Title: One-Pot Alkylation–Sulfonylation of Diphenol Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 3,5-dichloro-4-ethoxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of critical pharmaceutical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay results due to the hidden degradation of critical pharmaceutical intermediates.

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly specialized halogenated aromatic ester used in the synthesis of sirtuin inhibitors and other targeted therapeutics[1]. While its aryl ether and halogen groups are robust, its ester linkage is inherently vulnerable. This guide provides a self-validating, mechanistically grounded framework to ensure the absolute integrity of your compound during long-term storage.

Part 1: Diagnostic Overview & Causality of Decomposition

To prevent degradation, we must first understand the chemical causality behind it. The decomposition of Methyl 3,5-dichloro-4-ethoxybenzoate is almost exclusively driven by ester hydrolysis [2].

The two chlorine atoms at the 3 and 5 positions of the aromatic ring exert a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the ester's carbonyl carbon, making it highly electrophilic. When exposed to ambient moisture—even in the microscopic amounts introduced by cold-storage condensation—water acts as a nucleophile. In the presence of trace acidic or basic impurities, this leads to the rapid cleavage of the ester bond, yielding 3,5-dichloro-4-ethoxybenzoic acid and methanol[2].

degradation_pathway Ester Methyl 3,5-dichloro- 4-ethoxybenzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O + Trace Acid/Base (From Condensation) Water->Intermediate Acid 3,5-dichloro- 4-ethoxybenzoic acid Intermediate->Acid Ester Cleavage Methanol Methanol (Leaving Group) Intermediate->Methanol

Mechanism of moisture-driven ester hydrolysis leading to degradation.

Part 2: Troubleshooting FAQs

Q: I stored my compound in a standard -20°C freezer, but my downstream reactions are failing. Why? A: A common misconception is that simply lowering the temperature preserves chemical integrity. However, standard frost-free freezers undergo cyclical defrosting, creating a high-humidity environment[3]. When you transfer a cold vial to ambient air, atmospheric moisture instantly condenses on the cold chemical lattice. This introduces water molecules directly to your compound, catalyzing hydrolysis[3].

Q: How can I analytically confirm whether my batch has degraded? A: You can definitively validate the integrity of your batch using Liquid Chromatography-Mass Spectrometry (LC/MS). The intact Methyl 3,5-dichloro-4-ethoxybenzoate will present a major peak at m/z 249.35 [M+H]⁺ in positive electrospray ionization (ESI+)[1]. If the compound has hydrolyzed, you will observe a dominant peak at m/z 232.97 [M-H]⁻ in negative mode (ESI-), which corresponds to the degraded carboxylic acid byproduct[1].

Q: Are the chlorine atoms or the ethoxy group at risk of cleavage during storage? A: No. Aryl chlorides and aryl alkyl ethers are highly stable under standard laboratory storage conditions. Cleaving the 4-ethoxy ether linkage would require aggressive reagents (e.g., strong Lewis acids like BBr₃ or extreme thermal conditions). Your primary and almost exclusive focus should be protecting the ester group from moisture[2].

Part 3: Quantitative Data & Analytical Markers

Summarizing the analytical markers allows for rapid comparison and validation of your compound's state before initiating expensive downstream workflows.

Chemical StateTarget SpeciesMolecular WeightPrimary LC/MS MarkerPhysical / Visual Indicators
Intact (Optimal) Methyl 3,5-dichloro-4-ethoxybenzoate249.09 g/mol m/z 249.35 [M+H]⁺ Free-flowing solid / clear oil
Degraded (Hydrolyzed) 3,5-dichloro-4-ethoxybenzoic acid235.06 g/mol m/z 232.97 [M-H]⁻ Clumping, altered solubility

Part 4: Self-Validating Standard Operating Procedure (SOP)

To eliminate the variable of substrate degradation, implement this self-validating storage protocol. Every step is designed with a specific mechanistic rationale to prevent hydrolysis.

storage_workflow S1 1. Argon Purge S2 2. Aliquot (Amber Vial) S1->S2 S3 3. PTFE Seal S2->S3 S4 4. Desiccated -20°C Storage S3->S4 S5 5. LC/MS Validation S4->S5

Self-validating SOP for the inert storage and handling of sensitive esters.

Step 1: Environmental Control & Aliquoting
  • Action: Purge a glove box or desiccator chamber with Argon gas. Aliquot the bulk Methyl 3,5-dichloro-4-ethoxybenzoate into single-use amber glass vials.

  • Causality: Argon is heavier than Nitrogen and highly effective at displacing atmospheric moisture. Creating single-use aliquots prevents the repeated freeze-thaw condensation cycles that occur when a primary stock vial is continuously opened and closed over its lifespan.

Step 2: Headspace Blanketing & Sealing
  • Action: Blanket the headspace of each vial with Argon gas and immediately seal it with a PTFE-lined screw cap. Wrap the exterior seal tightly with Parafilm.

  • Causality: PTFE (Polytetrafluoroethylene) provides a chemically inert, impermeable moisture barrier. Standard silicone septa can be porous to humidity over long-term storage, allowing water vapor to slowly permeate the vial.

Step 3: Desiccated Cold Storage
  • Action: Place the sealed vials into a secondary container filled with an indicating desiccant (e.g., CoCl₂-doped CaSO₄). Store this container in a dedicated, non-frost-free -20°C freezer.

  • Causality: Frost-free freezers actively cycle humidity and temperature to prevent ice buildup, which destroys moisture-sensitive compounds[3]. The indicating desiccant serves as the first layer of our self-validating system; if the desiccant turns from blue to pink, you have immediate visual proof that the environmental integrity is compromised.

Step 4: Pre-Use Analytical Validation
  • Action: Before opening a vial for an experiment, allow it to equilibrate to room temperature completely while still inside a desiccator. Run a rapid LC/MS to confirm the presence of the m/z 249.35 peak and the absence of the m/z 232.97 peak[1].

  • Causality: Warming the vial to room temperature prevents ambient moisture from instantly condensing onto the cold chemical when opened. The LC/MS step closes the self-validation loop, ensuring absolute confidence in your reagent before committing it to a complex synthesis or biological assay.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity.National Center for Biotechnology Information (NCBI) / PMC.
  • Any advice about the stability of ester and carbamate containing compounds?ResearchGate.
  • Hydrolytic Stability of Synthetic Ester Lubricants.ResearchGate.

Sources

Troubleshooting

Technical Support Center: GC-MS Troubleshooting for Methyl 3,5-dichloro-4-ethoxybenzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with monitoring the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate. By...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with monitoring the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate. By combining mechanistic chemical insights with advanced Gas Chromatography-Mass Spectrometry (GC-MS) troubleshooting, this guide ensures your analytical workflows are robust, self-validating, and scientifically grounded.

Synthesis Workflow & Reaction Pathway

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate typically proceeds via a two-step route. First, methyl 4-hydroxybenzoate is chlorinated to form the intermediate Methyl 3,5-dichloro-4-hydroxybenzoate. Second, an O-alkylation is performed using an ethylating agent (e.g., iodoethane) and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF[1].

Depending on reaction kinetics and reagent stoichiometry, several byproducts can emerge, including under-chlorinated species[2] or solvent-driven transesterification products.

SynthesisPathway SM Methyl 4-hydroxybenzoate (Starting Material) Int Methyl 3,5-dichloro-4-hydroxybenzoate (Intermediate) SM->Int Chlorination (SO2Cl2) BP1 Methyl 3-chloro-4-hydroxybenzoate (Under-chlorination) SM->BP1 Incomplete Chlorination Prod Methyl 3,5-dichloro-4-ethoxybenzoate (Target Product) Int->Prod Ethylation (EtI, K2CO3) BP3 Ethyl 3,5-dichloro-4-ethoxybenzoate (Transesterification) Int->BP3 EtOH Impurity Transesterification BP2 3,5-dichloro-4-ethoxybenzoic acid (Hydrolysis Byproduct) Prod->BP2 Base/H2O Hydrolysis

Fig 1: Synthesis pathway and common byproducts of Methyl 3,5-dichloro-4-ethoxybenzoate.

Troubleshooting FAQs

Q1: My GC-MS chromatogram shows severe peak tailing for the intermediate, but the final product peaks are sharp. Why does this happen, and how can I fix it? Causality & Solution: The intermediate (Methyl 3,5-dichloro-4-hydroxybenzoate) and potential hydrolysis byproducts contain free, highly polar hydroxyl (-OH) or carboxyl (-COOH) groups. At standard GC operating temperatures, these polar functional groups form strong hydrogen bonds with the active silanol sites on the fused-silica column's stationary phase. This adsorption leads to delayed elution and severe peak tailing. The final ethylated product lacks these active hydrogens, allowing it to elute sharply. The Fix: You must derivatize the sample prior to injection. Silylation using BSTFA (with 1% TMCS) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, neutralizing the polarity and significantly enhancing volatility and thermal stability[3].

Q2: How can I definitively distinguish between unreacted starting material, mono-chlorinated byproducts, and my di-chlorinated target using MS data? Causality & Solution: You can build a self-validating identification system by leveraging the natural isotopic distribution of chlorine. Chlorine naturally exists as two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), roughly a 3:1 ratio.

  • 0 Chlorines (Starting Material): Shows a single primary molecular ion (M⁺) with no heavy isotope companion.

  • 1 Chlorine (Under-chlorination): Exhibits an M and M+2 peak in a characteristic 3:1 intensity ratio[2].

  • 2 Chlorines (Target & Intermediate): The statistical probability of isotopic combinations creates a distinct M, M+2, and M+4 pattern in a strict 9:6:1 ratio. If your peak at m/z 248 does not exhibit a companion peak at m/z 250 that is approximately 66% of its intensity, the peak is not your di-chlorinated target.

Q3: I am detecting a byproduct with an m/z of 262 (exhibiting a 9:6:1 pattern). What is this, and how did it form? Causality & Solution: An m/z of 262 with a di-chloro isotopic signature corresponds to Ethyl 3,5-dichloro-4-ethoxybenzoate. This is a transesterification byproduct. It occurs if ethanol is present in your reaction mixture (often introduced as a stabilizer in solvents like chloroform, or via wet reagents) during the basic O-alkylation step. The potassium carbonate catalyzes the nucleophilic acyl substitution, exchanging the methyl ester for an ethyl ester. Ensure all solvents used in the ethylation step are strictly anhydrous and alcohol-free.

Quantitative Data: Diagnostic MS Fragments

To facilitate rapid byproduct identification, use the following diagnostic table. Compare your extracted ion chromatograms (EIC) against these theoretical values.

CompoundFormulaMW (Nominal)Characteristic Isotope PatternKey MS Fragments (m/z)Troubleshooting Context
Methyl 4-hydroxybenzoate C₈H₈O₃152None (No Cl)152 (M⁺), 121 (-OCH₃)Unreacted starting material
Methyl 3-chloro-4-hydroxybenzoate C₈H₇ClO₃1863:1 (M : M+2)186, 188, 155 (-OCH₃)Under-chlorination byproduct
Methyl 3,5-dichloro-4-hydroxybenzoate C₈H₆Cl₂O₃2209:6:1 (M : M+2 : M+4)220, 222, 224, 189 (-OCH₃)Intermediate / Unreacted in Step 2
Methyl 3,5-dichloro-4-ethoxybenzoate C₁₀H₁₀Cl₂O₃2489:6:1 (M : M+2 : M+4)248, 250, 252, 220 (-C₂H₄)Target Product
Ethyl 3,5-dichloro-4-ethoxybenzoate C₁₁H₁₂Cl₂O₃2629:6:1 (M : M+2 : M+4)262, 264, 266, 217 (-OC₂H₅)Transesterification byproduct
3,5-dichloro-4-ethoxybenzoic acid (TMS) C₁₂H₁₆Cl₂O₃Si3069:6:1 (M : M+2 : M+4)306, 308, 310, 291 (-CH₃)Hydrolysis byproduct (derivatized)

Experimental Protocols: Self-Validating GC-MS Methodology

Follow this step-by-step methodology to ensure reproducible, artifact-free GC-MS analysis of halogenated benzoates[3].

Step 1: Sample Preparation & Silylation

  • Extract 100 µL of the reaction mixture and quench with 500 µL of saturated aqueous NH₄Cl to halt the reaction.

  • Extract the organics using 1 mL of ethyl acetate. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer 200 µL of the organic layer to a GC vial and evaporate to complete dryness under a gentle stream of ultra-high purity nitrogen. (Causality: Trace water or DMF will rapidly hydrolyze the BSTFA derivatizing agent, causing the derivatization to fail).

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

Step 2: GC-MS Acquisition Parameters

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 400. Source temperature: 230°C.

Step 3: Data Validation Checkpoints

  • System Suitability: Verify the baseline for siloxane bleed (m/z 207, 281). High bleed indicates column degradation which can co-elute and mask the m/z 248 target peak.

  • Isotope Verification: Extract ions m/z 248, 250, and 252. Integrate the peak areas. If the ratio deviates from 9:6:1 by more than 10%, suspect co-elution with a matrix component and adjust the oven ramp rate to improve chromatographic resolution.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. nih.gov. 1

  • Transformation products variation in the presence of excess chlorine... researchgate.net. 2

  • Formation of halogenated by-products of parabens in chlorinated water. nih.gov.3

Sources

Optimization

Technical Support Center: Optimization &amp; Purification of Methyl 3,5-dichloro-4-ethoxybenzoate

Target Compound: Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1][2] Application: Key synthetic intermediate for the development of SIRT2 inhibitors, specifically Tenovin-6 analogues[3][4]. Synthesizing high-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8)[1][2] Application: Key synthetic intermediate for the development of SIRT2 inhibitors, specifically Tenovin-6 analogues[3][4].

Synthesizing high-purity Methyl 3,5-dichloro-4-ethoxybenzoate presents unique challenges. The target compound manifests as a brown oil at room temperature[3], effectively eliminating recrystallization as a viable purification method. Purity must therefore be engineered directly into the reaction workflow through rigorous liquid-liquid extraction and targeted chromatography. This guide provides field-proven causality and self-validating protocols to resolve the most common purity bottlenecks encountered during its synthesis.

I. Troubleshooting Guide & FAQs

Q1: My crude product contains high levels of residual DMF. How can I remove it without losing my product? Causality: The reaction utilizes as a polar aprotic solvent to facilitate the Williamson ether synthesis. While DMF is miscible with water, it also partitions heavily into organic extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) during standard aqueous workup[5][6]. Residual DMF will severely disrupt downstream silica gel chromatography and obscure NMR analysis. Solution: Replace standard water washes with a 5% aqueous Lithium Chloride (LiCl) solution . The high charge density of the lithium ion breaks the hydration shell of DMF, dramatically increasing the ionic strength of the aqueous phase. This "salting out" effect forces the DMF out of the organic layer and into the aqueous phase[7].

Q2: I am detecting unreacted starting material (Methyl 3,5-dichloro-4-hydroxybenzoate) in my NMR spectra. How do I separate it? Causality: Incomplete alkylation with iodoethane leaves residual phenolic starting material[3]. Because both the starting material and the product are highly soluble in organic solvents, standard phase separation will not resolve them. Solution: Exploit the inherent acidity of the starting material. The electron-withdrawing chlorine atoms at the 3 and 5 positions significantly lower the pKa of the 4-hydroxyl group[8]. By washing the organic phase with a mild aqueous base (e.g., 1M NaOH), the unreacted is deprotonated into a water-soluble phenoxide salt[7]. The target ester, lacking an acidic proton, remains safely in the organic phase.

Q3: I am seeing the formation of 3,5-dichloro-4-ethoxybenzoic acid. What is causing this ester hydrolysis? Causality: The reaction utilizes Potassium Carbonate (K₂CO₃) as a base[3]. If the K₂CO₃ is hygroscopic and has absorbed atmospheric moisture, or if the DMF is not strictly anhydrous, the presence of water combined with basic conditions and extended reaction times (e.g., 16+ hours) will trigger the saponification (hydrolysis) of the methyl ester, yielding the carboxylic acid byproduct[3]. Solution: Ensure all reagents are rigorously dried. Oven-dry the K₂CO₃ at 120°C overnight before use, and use anhydrous DMF stored over molecular sieves. Any acid byproduct already formed can be removed during the 1M NaOH wash described in Q2.

II. Quantitative Impurity Profiling

To successfully isolate the target oil, you must track and systematically eliminate the following impurities:

ImpuritySource / CausalityAnalytical DetectionRemoval Strategy
Dimethylformamide (DMF) Reaction solvent partitioning into the organic phase.¹H-NMR (Singlets at 2.88, 2.96, 8.02 ppm in CDCl₃).3x washes with 5% aqueous LiCl.
Methyl 3,5-dichloro-4-hydroxybenzoate Unreacted starting material due to incomplete alkylation.TLC (Lower Rf than product); LC-MS (m/z 221).Liquid-liquid extraction with 1M NaOH.
3,5-dichloro-4-ethoxybenzoic acid Ester hydrolysis byproduct driven by wet K₂CO₃/DMF.¹H-NMR (Loss of methyl ester singlet at ~3.85 ppm).Liquid-liquid extraction with 1M NaOH.
Inorganic Salts (K₂CO₃, KI) Base and alkylation byproducts.Visual (Cloudy organic phase); Mass balance error.Initial dilution and phase separation with H₂O.

III. Self-Validating Experimental Protocol

This protocol integrates chemical causality with built-in validation checkpoints to ensure the purity of the final brown oil[3][7].

Step 1: Anhydrous Reaction Execution

  • To a flame-dried flask under N₂, add Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 equiv.) and anhydrous DMF (10 volumes).

  • Add oven-dried K₂CO₃ (2.0 equiv.) and stir for 15 minutes to pre-form the phenoxide.

  • Dropwise add iodoethane (1.1 equiv.). Stir at room temperature for 16 hours.

  • Validation Checkpoint: Perform a TLC (Hexane/EtOAc 4:1). The product spot (Rf ~0.6) should be prominent, with minimal starting material (Rf ~0.3).

Step 2: Quench & Targeted Liquid-Liquid Extraction

  • Dilute the reaction mixture with EtOAc (15 volumes) and quench with distilled H₂O (10 volumes). Separate the phases and discard the aqueous layer (removes K₂CO₃ and KI).

  • Phenol/Acid Removal: Wash the organic layer with 1M NaOH (5 volumes).

    • Validation Checkpoint: Check the pH of the discarded aqueous wash. It must remain >10 to ensure complete deprotonation of the starting material.

  • DMF Removal: Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes).

  • Wash with brine (5 volumes), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Validation Checkpoint: The crude mass should closely match the theoretical yield. A significantly higher mass indicates residual DMF.

Step 3: Silica Gel Chromatography

  • Load the crude brown oil onto a silica gel column.

  • Elute using a gradient of Hexane to Hexane/EtOAc (9:1 to 4:1).

  • Pool the fractions containing the pure product and concentrate in vacuo to yield Methyl 3,5-dichloro-4-ethoxybenzoate as a pure brown oil.

IV. Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, DMF, K2CO3, Phenol) WaterAdd Dilute with EtOAc & H2O Crude->WaterAdd Phase1 Phase Separation WaterAdd->Phase1 Aq1 Aqueous Phase (K2CO3, KI, DMF) Phase1->Aq1 Discard Org1 Organic Phase (Product, Phenol, DMF) Phase1->Org1 BaseWash Wash with 1M NaOH Org1->BaseWash Aq2 Aqueous Phase (Deprotonated Phenol) BaseWash->Aq2 Discard Org2 Organic Phase (Product, DMF) BaseWash->Org2 LiClWash Wash with 5% aq. LiCl (x3) Org2->LiClWash Aq3 Aqueous Phase (Residual DMF) LiClWash->Aq3 Discard Org3 Organic Phase (Crude Product) LiClWash->Org3 Chroma Silica Gel Chromatography (Hexane/EtOAc) Org3->Chroma Pure Pure Methyl 3,5-dichloro- 4-ethoxybenzoate Chroma->Pure

Liquid-liquid extraction and chromatography workflow for isolating the target benzoate ester.

V. References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Methyl 3,5-dichloro-4-hydroxybenzoate Compound Summary (CID 76856) Source: PubChem URL:[Link]

  • Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) Specifications Source: Molport URL:[Link]

  • Organic Chemistry: Williamson Ether Synthesis & Phase Extraction Principles Source: University of Richmond Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Industrial Production of Methyl 3,5-dichloro-4-ethoxybenzoate

Welcome to the Process Chemistry Troubleshooting Hub. Methyl 3,5-dichloro-4-ethoxybenzoate is a high-value synthetic intermediate critical for the development of SIRT2 inhibitors (e.g., Tenovin-6 analogues) (1[1]) and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Hub. Methyl 3,5-dichloro-4-ethoxybenzoate is a high-value synthetic intermediate critical for the development of SIRT2 inhibitors (e.g., Tenovin-6 analogues) (1[1]) and retinoic acid receptor alpha (RARα) agonists (2[2]).

Transitioning its synthesis from bench-scale discovery to industrial pilot-plant production introduces significant thermodynamic and kinetic challenges. This guide is designed for drug development professionals to troubleshoot steric limitations, mitigate transesterification side-reactions, and implement self-validating scale-up protocols.

Process Workflow

ProcessWorkflow A 3,5-Dichloro-4-hydroxybenzoic acid (Starting Material) BB BB A->BB IPC: HPLC > 98% B Esterification (MeOH, SOCl2, 65°C) C Methyl 3,5-dichloro-4-hydroxybenzoate (Intermediate) D O-Alkylation (Ethyl Bromide, K2CO3, DMF) C->D E Methyl 3,5-dichloro-4-ethoxybenzoate (Target API Intermediate) D->E T < 60°C F Transesterification (Byproduct) D->F T > 80°C or Excess Base BB->C IPC: HPLC > 98%

Industrial synthesis workflow of Methyl 3,5-dichloro-4-ethoxybenzoate.

Troubleshooting & FAQs

Q1: Why does the Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid stall at 60-70% conversion on a pilot scale? A1: The primary causal factor is severe steric hindrance. The two bulky chlorine atoms at the 3 and 5 positions (ortho to the hydroxyl, meta to the carboxyl) restrict the conformational freedom of the molecule. Furthermore, the strong electron-withdrawing nature of the dichloro-substituted ring deactivates the carbonyl carbon toward nucleophilic attack by methanol. On a pilot scale, the inability to efficiently remove water shifts the equilibrium backward. Solution: Abandon standard Fischer esterification. Instead, conduct the esterification in an essentially homogeneous liquid phase using a halocarbon and a nonquaternizable tertiary amine. This specific catalytic environment has been proven to bypass traditional equilibrium limitations associated with hindered hydroxybenzoic acids (3[3]). Alternatively, use Thionyl Chloride ( SOCl2​ ) to form the acid chloride intermediate prior to methanolysis.

Q2: During the O-alkylation step, we observe up to 15% formation of ethyl 3,5-dichloro-4-ethoxybenzoate. How do we prevent this transesterification? A2: Transesterification is a competing side reaction that occurs when ethoxide ions (generated in situ from the ethylating agent and the base) attack the methyl ester group. This is heavily exacerbated by elevated temperatures and the use of excess potassium carbonate ( K2​CO3​ ). Solution: Strictly control the stoichiometry of the base (maximum 2.0 equivalents) and maintain the reaction temperature below 60°C. Using a polar aprotic solvent like DMF enhances the nucleophilicity of the phenoxide ion by leaving it unsolvated, allowing the desired O-alkylation to proceed rapidly at lower temperatures before transesterification kinetics can take over (1[1]).

Q3: We want to replace Ethyl Iodide for scale-up due to toxicity and cost. What is the safest, most scalable alternative? A3: While ethyl iodide is preferred on a bench scale due to its exceptional reactivity (2[2]), it is entirely unsuitable for industrial manufacturing. We recommend Ethyl Bromide combined with a sealed reactor system. See the quantitative comparison table below for process justifications.

Quantitative Data: Alkylating Agent Selection for Scale-Up

Alkylating AgentReactivity / Temp Req.Byproduct RiskIndustrial SuitabilityCost & Toxicity Profile
Ethyl Iodide High / 20–25°CLowPoor (Bench-scale only)High cost; Highly toxic
Ethyl Bromide Moderate / 45–50°CLow to ModerateExcellent Low cost; Volatile (requires sealed reactor)
Diethyl Sulfate High / 30–40°CHigh (Sulfate esters)GoodModerate cost; Carcinogenic

Self-Validating Experimental Protocol: Pilot-Scale O-Alkylation

This methodology details the conversion of Methyl 3,5-dichloro-4-hydroxybenzoate to Methyl 3,5-dichloro-4-ethoxybenzoate using industrial-grade reagents.

Step 1: Phenoxide Formation

  • Charge a glass-lined reactor with DMF (10 volumes) and Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq).

  • Add anhydrous K2​CO3​ (2.0 eq) under a nitrogen blanket.

    • Causality: K2​CO3​ is a mild base that effectively deprotonates the highly acidic dichloro-phenol without being strong enough to hydrolyze the methyl ester.

    • Self-Validation Check: Stir for 30 minutes. The solution must transition from a clear liquid to a deep yellow/brown suspension, visually confirming phenoxide generation. If the color remains pale, halt the process and verify the moisture content of the DMF via Karl Fischer titration (must be <0.1%), as water quenches the basicity.

Step 2: Alkylation

  • Cool the reactor jacket to 10°C.

  • Add Ethyl Bromide (1.2 eq) dropwise over 1 hour.

    • Causality: Dropwise addition controls the exothermic alkylation and prevents local concentration spikes of the alkylating agent, which act as a catalyst for transesterification.

  • Seal the reactor, heat to 45°C, and agitate for 12 hours.

Step 3: In-Process Control (IPC)

  • Pull a 1 mL sample, quench with water, extract with EtOAc, and run HPLC analysis.

    • Self-Validation Check: The reaction is deemed complete when the starting material peak is <1.0%. If >1.0%, add 0.1 eq of Ethyl Bromide and stir for an additional 2 hours. Crucial: Do not increase the temperature to force completion, as crossing 60°C will irreversibly trigger transesterification.

Step 4: Quench and Isolation

  • Cool the reactor to 20°C and slowly add cold purified water (30 volumes) over 2 hours.

    • Causality: Massive aqueous dilution serves a dual purpose: it precipitates the highly hydrophobic target product while fully dissolving the inorganic salts (KBr, unreacted K2​CO3​ ) and DMF.

  • Filter the resulting off-white solid via a Nutsche filter. Wash the cake with water until the filtrate pH is neutral (pH ~7).

    • Self-Validation Check: A neutral pH indicates complete removal of residual K2​CO3​ . This is critical; residual base will catalyze ester hydrolysis during the thermal drying phase.

  • Dry under vacuum at 40°C to afford Methyl 3,5-dichloro-4-ethoxybenzoate (Expected yield: >92%).

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6 | MDPI | 1

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist | PMC (NIH) |2

  • US5260475A - Esterification of hydroxybenzoic acids | Google Patents | 3

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategies for the Structural Confirmation of Methyl 3,5-dichloro-4-ethoxybenzoate: A Comparative Guide

Introduction Methyl 3,5-dichloro-4-ethoxybenzoate (C₁₀H₁₀Cl₂O₃) is a heavily substituted aromatic ester and a critical intermediate in the synthesis of SIRT2 inhibitors, such as the Tenovin class of antineoplastic agents...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3,5-dichloro-4-ethoxybenzoate (C₁₀H₁₀Cl₂O₃) is a heavily substituted aromatic ester and a critical intermediate in the synthesis of SIRT2 inhibitors, such as the Tenovin class of antineoplastic agents . For researchers and drug development professionals, unambiguously confirming the structure of such heavily substituted halobenzenes is paramount. Misassignments in regiochemistry—such as confusing the 3,5-dichloro-4-ethoxy isomer with a 2,6-dichloro variant—can completely derail downstream pharmacological profiling.

This guide objectively compares the performance and resolving power of a Standard Analytical Suite (1D NMR and GC-EI-MS) against an Advanced Orthogonal Suite (2D NMR and LC-ESI-HRMS). By providing detailed experimental protocols, mechanistic insights, and quantitative data, this guide establishes a definitive framework for the structural elucidation of complex benzoate derivatives.

Workflow Comparison: Standard vs. Advanced Suites

AnalyticalWorkflow cluster_0 Standard Analytical Suite cluster_1 Advanced Orthogonal Suite Start Methyl 3,5-dichloro-4-ethoxybenzoate (C10H10Cl2O3) NMR1D 1D 1H & 13C NMR (Routine Screening) Start->NMR1D GCMS GC-EI-MS (Nominal Mass) Start->GCMS NMR2D 2D NMR (HSQC/HMBC) (Regiochemistry) Start->NMR2D LCMS LC-ESI-HRMS (Exact Mass & Isotopes) Start->LCMS Outcome1 Basic Connectivity (Ambiguity in Substitution) NMR1D->Outcome1 GCMS->Outcome1 Outcome2 Absolute Regiochemistry & Elemental Composition NMR2D->Outcome2 LCMS->Outcome2 Confirm Unambiguous Structural Confirmation Outcome1->Confirm Outcome2->Confirm

Fig 1. Workflow comparing standard and advanced analytical suites for structural confirmation.

Performance Evaluation
  • Standard Suite (1D NMR & GC-MS): While 1D ¹H and ¹³C NMR provide rapid screening, they often fall short in heavily substituted benzenes lacking adjacent protons. The symmetry of Methyl 3,5-dichloro-4-ethoxybenzoate simplifies the ¹H spectrum to a single aromatic peak at 7.91 ppm, but 1D data alone cannot definitively prove the relative positions of the ethoxy and chloro groups. Furthermore, GC-EI-MS provides nominal mass and robust fragmentation libraries but can induce thermal degradation or complex gas-phase rearrangements in halogenated esters.

  • Advanced Suite (2D NMR & LC-ESI-HRMS): Advanced techniques are required for absolute certainty. 2D HMBC (Heteronuclear Multiple Bond Correlation) bridges the gap across quaternary carbons, linking the ester carbonyl and the ethoxy group directly to the aromatic core. Concurrently, LC-ESI-HRMS provides exact mass measurements (< 5 ppm error) and preserves the intact protonated molecule [M+H]⁺, while high-resolution isotope pattern analysis confirms the presence of exactly two chlorine atoms.

Mechanistic Insights: Steric Hindrance and Fragmentation

NMR Causality & Steric Inhibition of Resonance: In Methyl 3,5-dichloro-4-ethoxybenzoate, the ethoxy group at C4 is flanked by two bulky chlorine atoms at C3 and C5. This severe steric crowding forces the ethoxy oxygen out of coplanarity with the benzene ring. Consequently, the +M (resonance electron-donating) effect of the oxygen lone pairs into the aromatic system is significantly diminished . This "steric inhibition of resonance" deshields the aromatic protons at C2/C6, pushing them downfield to 7.91 ppm—a shift further exacerbated by the electron-withdrawing ester group at C1.

Mass Spectrometry Fragmentation Pathways: Under collisional activation, protonated methyl benzoates undergo complex fragmentation. Research indicates that the incipient proton is highly mobile, migrating to the aromatic ring before facilitating the concomitant elimination of methanol or benzene . For our target compound, the dominant pathways involve the loss of methanol (-32 Da) to form a stable acylium ion, followed by the expulsion of carbon monoxide (-28 Da).

Experimental Protocols: Self-Validating Workflows

Protocol 1: High-Resolution LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of Methyl 3,5-dichloro-4-ethoxybenzoate in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL in 50:50 MeOH:H₂O containing 0.1% Formic Acid.

  • Self-Validating System Check: Before injecting the sample, inject a solvent blank to establish baseline noise and rule out column carryover. Follow with a tuning mix (e.g., Agilent ESI-L) to calibrate the TOF analyzer. Do not proceed unless mass accuracy is verified to be < 5 ppm.

  • Ionization Parameters: Operate in ESI positive mode. Set capillary voltage to 3.5 kV, drying gas temperature to 350 °C, and flow rate to 10 L/min to ensure soft, intact ionization.

  • Acquisition: Acquire full-scan MS data from m/z 100 to 500. Perform targeted MS/MS on the [M+H]⁺ precursor (m/z 249.0070 for the ³⁵Cl₂ isotopologue) using a collision energy ramp of 10–30 eV to map the methanol-loss pathway.

Protocol 2: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (100 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Self-Validating System Check: Acquire a single-scan 1D ¹H spectrum (zg pulse program). Evaluate the TMS peak; a linewidth at half-height of < 1.0 Hz confirms optimal magnetic field homogeneity (shimming). This validation step is mandatory prior to launching time-intensive 2D experiments.

  • ¹³C NMR Acquisition: Acquire at 100 MHz using power-gated decoupling (zgpg30). Collect 1024 scans with a relaxation delay (D1) of 2.0 seconds. The extended D1 ensures quantitative integration of the five distinct quaternary carbons.

  • 2D HMBC Acquisition: Optimize the long-range coupling constant delay for 8 Hz (typical for 3-bond ¹H-¹³C couplings). This specific parameter choice is critical for observing the cross-peak between the ethoxy protons and the C4 aromatic carbon, proving absolute regiochemistry.

Quantitative Data Presentation

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)

The following table summarizes the chemical shifts confirming the structure, highlighting the deshielded nature of the aromatic protons and the distinct quaternary carbons .

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Assignment / Connectivity
C1 --129.8Quaternary, Ar-C=O
C2, C6 7.91s (2H)130.2Aromatic CH
C3, C5 --126.9Quaternary, Ar-Cl
C4 --155.5Quaternary, Ar-O
C=O --164.7Ester Carbonyl
O-CH₃ 3.85s (3H)52.6Ester Methyl
O-CH₂ 4.09q (2H, J=7.0)70.0Ethoxy Methylene
CH₃ 1.41t (3H, J=7.0)15.5Ethoxy Methyl
Table 2: HRMS Exact Mass and Isotope Distribution

The isotopic envelope is a definitive fingerprint for halogenated compounds. The table below outlines the theoretical distribution for the [M+H]⁺ ion of C₁₀H₁₀Cl₂O₃.

IsotopologueIon FormulaTheoretical m/z [M+H]⁺Expected Relative AbundanceDiagnostic Value
M (³⁵Cl₂) [C₁₀H₁₁³⁵Cl₂O₃]⁺249.0070100%Base peak, exact mass confirms elemental composition
M+2 (³⁵Cl³⁷Cl) [C₁₀H₁₁³⁵Cl³⁷ClO₃]⁺251.0040~65%Confirms presence of exactly two chlorine atoms
M+4 (³⁷Cl₂) [C₁₀H₁₁³⁷Cl₂O₃]⁺253.0011~11%Validates the isotopic envelope

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Journal of the American Society for Mass Spectrometry URL:[Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates Canadian Journal of Chemistry / Canadian Science Publishing URL:[Link]

Comparative

Comprehensive Comparison of Synthetic Routes to Methyl 3,5-dichloro-4-ethoxybenzoate

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly valued intermediate in medicinal chemistry. Its unique structural motif—a fully substituted, electron-deficient aromatic ring coupled with an orthogonal...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a highly valued intermediate in medicinal chemistry. Its unique structural motif—a fully substituted, electron-deficient aromatic ring coupled with an orthogonal ether linkage—makes it a critical building block in the development of targeted therapeutics. Most notably, it is the core precursor for synthesizing Tenovin-6 analogues (potent SIRT2 inhibitors used in neurodegenerative and oncology research)[1][2] and Retinoic Acid Receptor alpha (RARα) agonists (investigated for Alzheimer's disease and acute promyelocytic leukemia)[3][4].

For drug development professionals and application scientists, selecting the optimal synthetic route for this intermediate is a balance of precursor cost, regioselectivity, and scalability. This guide objectively compares the two most field-proven synthetic pathways, detailing the mechanistic causality and self-validating protocols required for reproducible scale-up.

Route A: The "Esterification-Alkylation" Pathway

This route builds the molecule from the commercially available 3,5-dichloro-4-hydroxybenzoic acid . It relies on protecting the carboxylic acid via esterification, followed by selective O-alkylation of the sterically hindered phenol.

Mechanistic Causality
  • Fischer Esterification: Methanol and a catalytic amount of sulfuric acid are used under reflux. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

  • Williamson Ether Synthesis: The alkylation utilizes iodoethane and potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF)[1]. K2​CO3​ is deliberately chosen over stronger bases (like NaH ) because the two electron-withdrawing chlorine atoms significantly lower the pKa​ of the phenolic proton (making it more acidic). A mild base is sufficient for deprotonation and prevents unwanted side reactions, such as the hydrolysis of the newly formed methyl ester.

RouteA SM 3,5-dichloro-4-hydroxybenzoic acid Step1 Fischer Esterification MeOH, H2SO4 (cat.) Reflux, 24h SM->Step1 Int1 Methyl 3,5-dichloro- 4-hydroxybenzoate Step1->Int1 Step2 Williamson Ether Synthesis Iodoethane, K2CO3 DMF, rt, 16h Int1->Step2 Product Methyl 3,5-dichloro- 4-ethoxybenzoate Step2->Product

Workflow for Route A: Esterification of the acid followed by O-alkylation.

Self-Validating Protocol: Route A

Step 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate

  • Dissolve 3,5-dichloro-4-hydroxybenzoic acid (1.0 equiv) in anhydrous methanol (10 vol).

  • Add concentrated H2​SO4​ (0.1 equiv) dropwise at 0∘C .

  • Reflux the mixture for 24 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The ester product will exhibit a significantly higher Rf​ than the highly polar carboxylic acid starting material.

  • Concentrate in vacuo, neutralize with saturated NaHCO3​ , extract with EtOAc, and dry over MgSO4​ .

  • Analytical Confirmation: 1H -NMR ( CDCl3​ ) must show a new 3H singlet at δ ~3.89 ppm, confirming the methyl ester formation.

Step 2: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

  • To a stirred solution of the intermediate (1.0 equiv) in dry DMF (10 mL) under N2​ , add K2​CO3​ (2.0 equiv) and iodoethane (1.1 equiv)[1].

  • Stir for 16 hours at room temperature[1][5].

  • Validation Check: The phenol starting material stains intensely with KMnO4​ on TLC. The reaction is complete when this spot disappears, replaced by a higher Rf​ spot (due to the loss of the polar hydroxyl group).

  • Partition between EtOAc and water, wash the organic layer with brine, dry ( MgSO4​ ), and concentrate[5].

  • Analytical Confirmation: 1H -NMR ( CDCl3​ ) must show an ethyl signature: a 2H quartet at δ 4.09 ppm ( J=7.0 Hz) and a 3H triplet at δ 1.41 ppm ( J=7.0 Hz)[6]. Yield is typically >95%[1].

Route B: The "Chlorination-Alkylation" Pathway

This alternative route begins with the highly inexpensive Methyl 4-hydroxybenzoate (Methyl Paraben) . It requires a precise electrophilic aromatic substitution to install the two chlorine atoms before proceeding to the alkylation step.

Mechanistic Causality
  • Regioselective Chlorination: Using N-chlorosuccinimide (NCS) alone is often too slow or unselective. The addition of Titanium Tetrachloride ( TiCl4​ ) acts as a powerful Lewis acid. It coordinates with the carbonyl oxygen of NCS, highly polarizing the N-Cl bond and generating a potent electrophilic chlorine species[7]. The hydroxyl group strongly activates the ortho positions, directing the chlorination precisely to the 3 and 5 positions.

  • Williamson Ether Synthesis: Identical to Route A, utilizing the robust K2​CO3​ /Iodoethane system.

RouteB SM Methyl 4-hydroxybenzoate (Methyl Paraben) Step1 Regioselective Chlorination NCS, TiCl4 DCM, rt, 5h SM->Step1 Int1 Methyl 3,5-dichloro- 4-hydroxybenzoate Step1->Int1 Step2 Williamson Ether Synthesis Iodoethane, K2CO3 DMF, rt, 16h Int1->Step2 Product Methyl 3,5-dichloro- 4-ethoxybenzoate Step2->Product

Workflow for Route B: Regioselective chlorination followed by O-alkylation.

Self-Validating Protocol: Route B

Step 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate

  • Mix Methyl 4-hydroxybenzoate (1.0 equiv) with NCS (2.1 equiv) in anhydrous dichloromethane (DCM) at room temperature[7].

  • Slowly add TiCl4​ (0.7 equiv) dropwise under inert atmosphere[7].

  • Stir for 5 hours. Quench with ice water and dilute with EtOAc[7].

  • Validation Check: GC-MS or LC-MS is critical here to prevent over-oxidation or mono-chlorination. The target intermediate must display an [M−H]− peak at m/z 219/221/223, exhibiting the characteristic 9:6:1 isotope pattern indicative of exactly two chlorine atoms.

  • Purify via silica gel chromatography (DCM eluent) to afford the intermediate[7].

Step 2: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate (Follows the exact same self-validating protocol as Route A, Step 2).

Quantitative Data Comparison

To facilitate objective decision-making for scale-up, the performance metrics of both routes are summarized below.

MetricRoute A (Esterification-Alkylation)Route B (Chlorination-Alkylation)
Starting Material 3,5-dichloro-4-hydroxybenzoic acidMethyl 4-hydroxybenzoate (Methyl Paraben)
Starting Material Cost Moderate to HighVery Low (Commodity Chemical)
Total Steps 22
Step 1 Yield ~98%~65%[7]
Step 2 Yield ~96%[1]~96%[1]
Overall Yield ~94% ~62%
Purification Needs Simple extraction/washingSilica gel chromatography required for Step 1[7]
Environmental/Safety High atom economy, standard reagentsRequires corrosive Lewis acids ( TiCl4​ ) and chlorinated solvents
Best Suited For Rapid medicinal chemistry, high-purity needsLarge-scale industrial synthesis where SM cost is the primary driver

Application Context: Downstream Synthesis of SIRT2 Inhibitors

Once Methyl 3,5-dichloro-4-ethoxybenzoate is synthesized, it is rapidly deployed into drug discovery pipelines. For the synthesis of (SIRT2 inhibitors), the ester is saponified to the corresponding acid[1][2]. The acid is then activated to an acid chloride using oxalyl chloride, followed by an amide coupling with an aliphatic amine to yield the final active pharmaceutical ingredient (API)[5].

SIRT2 SM Methyl 3,5-dichloro- 4-ethoxybenzoate Hydrolysis Saponification NaOH, MeOH/H2O SM->Hydrolysis Acid 3,5-dichloro- 4-ethoxybenzoic acid Hydrolysis->Acid Coupling Amide Coupling Oxalyl Chloride, Amine Acid->Coupling Tenovin Tenovin-6 Analogues (SIRT2 Inhibitors) Coupling->Tenovin

Downstream integration of the intermediate into the Tenovin-6 analogue synthesis pipeline.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity Source: Molecules (PMC3497305) URL:[Link]

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist Source: Bioorganic & Medicinal Chemistry (PMC5823845) URL:[Link]

Sources

Validation

Reactivity of Methyl 3,5-dichloro-4-ethoxybenzoate versus methyl 3,5-dichlorobenzoate

An in-depth comparative analysis of aromatic reactivity requires looking beyond basic functional group classifications and examining the holistic electronic landscape of the molecule. In this guide, we evaluate the react...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of aromatic reactivity requires looking beyond basic functional group classifications and examining the holistic electronic landscape of the molecule. In this guide, we evaluate the reactivity profiles of Methyl 3,5-dichlorobenzoate [1] and its derivative, Methyl 3,5-dichloro-4-ethoxybenzoate [2].

By introducing a single ethoxy group at the para position, the chemoselectivity and reaction kinetics of the aromatic system are fundamentally rewired. This guide objectively compares their performance across two primary reaction pathways—nucleophilic attack at the ester carbonyl (saponification) and Electrophilic Aromatic Substitution (EAS)—providing self-validating experimental protocols for drug development professionals and synthetic chemists.

Structural and Electronic Causality

To predict the reactivity of these two substrates, we must deconstruct their substituent effects:

  • Methyl 3,5-dichlorobenzoate (Compound B): The methyl ester is a strongly deactivating, meta-directing group. The two chlorine atoms at the 3 and 5 positions exert an inductive electron-withdrawing effect (-I) that dominates their weak resonance donation (+M). The ring is highly electron-deficient[3].

  • Methyl 3,5-dichloro-4-ethoxybenzoate (Compound A): The addition of the 4-ethoxy group introduces a powerful resonance-donating effect (+M). While one might naively assume this makes the molecule universally more reactive, the specific regiochemical geometry creates a fascinating paradox in both ester hydrolysis and EAS pathways[2].

Nucleophilic Attack at the Carbonyl: Saponification Kinetics

The alkaline hydrolysis of methyl benzoates is a classic system governed by the Hammett equation[4]. The reaction constant ( ρ ) for this saponification is positive ( ρ≈+2.54 ), meaning the transition state is stabilized (and the reaction accelerated) by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon[5].

  • Compound B: The two meta-chlorines ( σm​=+0.37 each) yield a combined Hammett constant of Σσ=+0.74 . This strong electron withdrawal highly activates the carbonyl carbon towards hydroxide attack.

  • Compound A: The 4-ethoxy group ( σp​=−0.24 ) pushes electron density through the aromatic π -system directly into the ester carbonyl via resonance. This reduces the Σσ to +0.50 , significantly decreasing the electrophilicity of the carbonyl carbon.

Consequently, Compound A hydrolyzes significantly slower than Compound B .

Quantitative Reactivity Forecast
SubstrateSubstitution PatternHammett Σσ Predicted log(k/k0​) Relative Saponification Rate ( krel​ )
Methyl benzoateNone (Reference)0.000.001.0
Compound B 3,5-diCl+0.74+1.88~75.8
Compound A 3,5-diCl, 4-OEt+0.50+1.27~18.6
Protocol 1: UV-Vis Monitored Alkaline Hydrolysis (Self-Validating Kinetic Assay)

This protocol uses isosbestic point monitoring to internally validate that no side reactions (e.g., ester cleavage via SNAr) are occurring.

  • Preparation: Prepare a 10.0 mM stock solution of the target ester in anhydrous HPLC-grade ethanol.

  • Equilibration: Transfer 3.0 mL of a 0.01 M NaOH solution (in 70% aqueous ethanol) into a quartz cuvette. Equilibrate to 30.0±0.1∘C in a thermostated UV-Vis spectrophotometer.

  • Initiation: Inject of the ester stock solution into the cuvette (final ester concentration: 10−4 M ) and rapidly mix.

  • Data Acquisition: Monitor the disappearance of the ester π→π∗ absorption band (typically 240–260 nm) every 30 seconds for 10 half-lives.

  • Validation & Analysis: Confirm the presence of a sharp isosbestic point in the overlaid spectra, proving a clean A→B conversion. Plot ln(At​−A∞​) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Electrophilic Aromatic Substitution: The Regiochemical Paradox

A common pitfall in medicinal chemistry is assuming that adding an electron-donating group (like -OEt) universally activates an aromatic ring for EAS. A rigorous regiochemical analysis reveals the opposite for these specific scaffolds[6].

  • Compound B: The most nucleophilic site is the C4 position. Although sterically hindered between two chlorines, it is ortho to both chlorines (benefiting from their +M lone pairs during the transition state) and meta to the deactivating ester. EAS (e.g., nitration) will proceed at C4 under forcing conditions.

  • Compound A: The highly activating C4 position is physically blocked by the ethoxy group. The incoming electrophile is forced to attack the C2 or C6 positions. However, C2/C6 are meta to the ethoxy group. Because resonance (+M) only propagates to ortho and para positions, the ethoxy group cannot stabilize the arenium ion intermediate at C2/C6. Instead, it exerts an inductive withdrawing effect (-I), further deactivating these sites.

Protocol 2: Regioselective Nitration (Structural Validation Assay)

This protocol utilizes 2D-NMR to internally validate the regiochemistry of the substitution, ensuring the theoretical paradox holds true in the flask.

  • Substrate Solvation: Dissolve 1.0 mmol of the ester (Compound A or B) in 2.0 mL of concentrated H2​SO4​ in a dry round-bottom flask at 0∘C .

  • Electrophile Generation: Carefully prepare a nitrating mixture of 1.1 mmol fuming HNO3​ in 1.0 mL conc. H2​SO4​ . Add this dropwise to the substrate solution over 10 minutes.

  • Reaction: Remove the ice bath. Stir Compound B for 4 hours at room temperature. Stir Compound A for 12 hours (due to its heightened resistance to EAS).

  • Quenching & Extraction: Pour the mixture over 10 g of crushed ice. Extract with ethyl acetate ( 3×10 mL ). Wash the organic layer with saturated aqueous NaHCO3​ until neutral, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1H -NMR and HMBC/HSQC 2D-NMR. For Compound B, the disappearance of the C4 proton confirms substitution. For Compound A, the preservation of the ethoxy signals and the shift of the C2/C6 protons will confirm the forced regiochemistry.

Visualizing the Divergent Pathways

The diagram below maps the logical flow of how the C4 substituent dictates the divergent reactivity of both the ester and the aromatic ring.

Reactivity CompA Methyl 3,5-dichloro-4-ethoxybenzoate (Compound A) FeatA 4-Ethoxy Group (+M, -I) Blocks C4 Position CompA->FeatA CompB Methyl 3,5-dichlorobenzoate (Compound B) FeatB C4 Position Open (Sterically Hindered but Electronically Favored) CompB->FeatB SapA Saponification: SLOWER (+M effect reduces carbonyl electrophilicity) FeatA->SapA Resonance (+M) to C1 EASA EAS Reactivity: VERY LOW (C4 blocked; C2/C6 lack resonance stabilization) FeatA->EASA Forces attack at C2/C6 SapB Saponification: FASTER (-I effect of Cl dominates, activating carbonyl) FeatB->SapB Inductive (-I) withdrawal EASB EAS Reactivity: MODERATE (Reaction occurs at C4, meta to ester) FeatB->EASB Allows attack at C4

Fig 1: Electronic substituent effects dictating divergent reactivity pathways.

Summary for Drug Development

When optimizing a lead compound containing a 3,5-dichlorobenzoate moiety, the addition of a 4-alkoxy group (such as an ethoxy ether) is a highly effective strategic move. As demonstrated, it simultaneously achieves two goals: it increases the metabolic stability of the ester against enzymatic or alkaline hydrolysis by reducing carbonyl electrophilicity, and it hardens the aromatic ring against electrophilic degradation by blocking the most reactive C4 position while inductively deactivating the remaining sites.

References

  • Methyl 3,5-dichlorobenzoate | CID 76192. PubChem, National Library of Medicine. Available at:[Link]

  • Hammett equation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Hammett ρ relationship. Cambridge University Press. Available at:[Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at:[Link]

Sources

Comparative

Efficacy of Methyl 3,5-dichloro-4-ethoxybenzoate as a Precursor in Herbicide Synthesis: A Comparative Guide

In the competitive landscape of agrochemical research and development, the efficient synthesis of potent and selective herbicides is paramount. The selection of a suitable precursor is a critical determinant of the overa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the competitive landscape of agrochemical research and development, the efficient synthesis of potent and selective herbicides is paramount. The selection of a suitable precursor is a critical determinant of the overall efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This guide provides an in-depth technical comparison of Methyl 3,5-dichloro-4-ethoxybenzoate as a precursor in herbicide synthesis, evaluating its performance against alternative starting materials. We will delve into detailed experimental protocols, present comparative data on reaction yields, and discuss the underlying chemical principles that govern the efficacy of these synthetic routes.

Introduction: The Significance of Dichlorinated Benzoic Acid Derivatives in Herbicide Chemistry

Dichlorinated benzoic acid derivatives are a well-established class of herbicides, with prominent examples including Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Dichlobenil (2,6-dichlorobenzonitrile).[1][2] These compounds function by disrupting various physiological processes in susceptible plants, leading to effective weed control. The specific substitution pattern on the benzene ring is crucial for their herbicidal activity and selectivity.

Methyl 3,5-dichloro-4-ethoxybenzoate emerges as a promising precursor due to its structural features, which can be strategically modified to yield a variety of herbicidally active molecules. Its 3,5-dichloro substitution pattern is a common motif in several active compounds, and the 4-ethoxy group can influence the molecule's uptake, translocation, and metabolic stability within the plant.

This guide will focus on the potential application of Methyl 3,5-dichloro-4-ethoxybenzoate in the synthesis of herbicides, with a particular focus on benzonitrile-type herbicides and other structurally related compounds.

Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate: A Reliable and Scalable Protocol

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate can be efficiently achieved from the readily available starting material, 3,5-dichloro-4-hydroxybenzoic acid. The following two-step protocol, adapted from the synthesis of its methoxy analog, provides a high-yield and scalable route.[3]

Experimental Protocol: Synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate

Step 1: Esterification of 3,5-dichloro-4-hydroxybenzoic acid

  • To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 3,5-dichloro-4-hydroxybenzoate as a solid, which can be used in the next step without further purification.

Step 2: Ethylation of Methyl 3,5-dichloro-4-hydroxybenzoate

  • Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide or diethyl sulfate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80°C and maintain for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3,5-dichloro-4-ethoxybenzoate.

This protocol offers a straightforward and efficient method for the preparation of the target precursor, with expected high yields based on analogous reactions.[3]

Application in Herbicide Synthesis: A Gateway to Potent Active Ingredients

The chemical structure of Methyl 3,5-dichloro-4-ethoxybenzoate makes it a versatile precursor for the synthesis of several classes of herbicides. A key transformation is its conversion to a benzonitrile derivative, a common toxophore in herbicides like Dichlobenil.

Synthesis of 2,6-dichloro-3-ethoxybenzonitrile: A Potential Herbicide Candidate

The conversion of a benzoic ester to a benzonitrile can be achieved through a multi-step process involving the conversion to the corresponding amide followed by dehydration.

Step 1: Amidation

  • Treat Methyl 3,5-dichloro-4-ethoxybenzoate with a concentrated aqueous solution of ammonia under elevated temperature and pressure in a sealed vessel.

  • Alternatively, the ester can be converted to the corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to yield the amide.

Step 2: Dehydration

  • Dehydrate the resulting 3,5-dichloro-4-ethoxybenzamide using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride.

  • The reaction is typically carried out in an inert solvent, and the product, 2,6-dichloro-3-ethoxybenzonitrile, can be isolated and purified by standard techniques.

dot graph SynthesisPathway { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Methyl 3,5-dichloro-4-ethoxybenzoate"]; B [label="3,5-dichloro-4-ethoxybenzamide"]; C [label="2,6-dichloro-3-ethoxybenzonitrile (Potential Herbicide)"];

A -> B [label="Amidation (NH3)"]; B -> C [label="Dehydration (e.g., POCl3)"]; } caption: Synthesis of a potential benzonitrile herbicide.

Comparative Analysis with Alternative Precursors

The efficacy of Methyl 3,5-dichloro-4-ethoxybenzoate as a precursor must be evaluated in the context of alternative synthetic routes to the same or similar herbicidal targets. A prominent example for comparison is the industrial synthesis of Dichlobenil (2,6-dichlorobenzonitrile).

Alternative Precursor: 2,6-Dichlorotoluene for Dichlobenil Synthesis

The commercial synthesis of Dichlobenil often starts from 2,6-dichlorotoluene.[4] This route typically involves the ammoxidation of the methyl group to a nitrile.

dot graph DichlobenilSynthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

D [label="2,6-Dichlorotoluene"]; E [label="2,6-Dichlorobenzonitrile (Dichlobenil)"];

D -> E [label="Ammoxidation (NH3, O2, Catalyst)"]; } caption: Industrial synthesis of Dichlobenil.

Performance Comparison

To provide a clear comparison, the following table summarizes the key aspects of using Methyl 3,5-dichloro-4-ethoxybenzoate versus 2,6-dichlorotoluene as precursors for benzonitrile herbicides.

ParameterMethyl 3,5-dichloro-4-ethoxybenzoate Route2,6-Dichlorotoluene Route
Starting Material Availability Synthesized from 3,5-dichloro-4-hydroxybenzoic acid.Commercially available.
Number of Synthetic Steps Typically 3-4 steps to the benzonitrile.1 step (Ammoxidation).
Reaction Conditions Moderate temperatures and pressures for esterification, etherification, and amidation/dehydration.High temperatures and requires a specialized catalyst for ammoxidation.[5]
Potential Yield High yields are achievable for each step with optimization.High yields are reported for the ammoxidation process.[5]
Cost-Effectiveness Potentially higher cost due to multiple steps and reagents.Generally more cost-effective for large-scale production due to fewer steps.
Environmental Impact Involves the use of solvents and reagents that require proper disposal.The ammoxidation process can generate waste streams that need treatment.

Causality behind Experimental Choices:

The choice of a multi-step synthesis starting from Methyl 3,5-dichloro-4-ethoxybenzoate allows for greater flexibility in introducing different functional groups, potentially leading to the discovery of novel herbicides with improved properties. The single-step ammoxidation from 2,6-dichlorotoluene is a highly optimized industrial process for a specific, high-volume product.

Herbicidal Efficacy: Connecting the Precursor to Performance

While specific efficacy data for herbicides derived directly from Methyl 3,5-dichloro-4-ethoxybenzoate is not widely published in peer-reviewed literature, we can infer potential performance based on structurally related compounds.

A notable example is the herbicide Fenoxasulfone , which contains a 3,5-dichloro-4-ethoxyphenyl moiety.[3] Fenoxasulfone is a potent inhibitor of very-long-chain fatty acid elongase (VLCFAE) and is effective for the pre-emergence control of grass and broad-leaved weeds.[3] The synthesis of a key intermediate for Fenoxasulfone, 2,5-dichloro-4-ethoxytoluene, could plausibly be derived from Methyl 3,5-dichloro-4-ethoxybenzoate through reduction of the ester group to a methyl group.

The herbicidal activity of benzonitrile compounds is well-documented. They often act by inhibiting photosynthesis or cellulose biosynthesis.[6] Therefore, a benzonitrile synthesized from our target precursor is expected to exhibit significant herbicidal activity.

Conclusion and Future Outlook

Methyl 3,5-dichloro-4-ethoxybenzoate presents itself as a viable and versatile precursor for the synthesis of novel herbicides. Its preparation from readily available starting materials is straightforward, and its chemical structure allows for facile conversion into various herbicidally active scaffolds, particularly benzonitriles.

While the direct synthesis of a commercialized herbicide from this specific precursor is not yet a mainstream industrial process, its potential for the development of new active ingredients with desirable properties is significant. The multi-step synthesis offers a platform for chemical diversification that is not as readily available with single-step industrial processes for existing herbicides.

For researchers in the agrochemical industry, Methyl 3,5-dichloro-4-ethoxybenzoate represents a valuable building block for the exploration of new chemical space in the quest for more effective and environmentally benign weed management solutions. Further research focusing on the direct synthesis and biological evaluation of herbicides derived from this precursor is warranted and holds considerable promise.

References

  • The Chemical Synthesis of 2,6-Dichlorobenzonitrile: A Focus on Intermediates. (2026, March 16). Wellt Chemicals. [Link]

  • Process and intermediates for the preparation of pyroxasulfone and fenoxasulfone. (2019, July 25).
  • Synthesis of benzonitriles from substituted benzoic acid. (2005, April 5).
  • Synthesis of 2,6-dichlorobenzonitrile from 2,6-dichlorotoluene by gas phase ammoxidation over VPO catalysts. (2018). ResearchGate. [Link]

  • Process for preparing 2, 6-dichloro-benzonitrile. (1967, November 7).
  • Herbicidal compositions. (2024, June 27).
  • HERBICIDAL COMPOUNDS. (2023, March 22).
  • Herbicide and production method for intermediate thereof. (2025, January 8). PubChem. [Link]

  • United States Patent 4,405,531. (1983, September 20). [Link]

  • Synthesis of Benzonitrile. (2021, August 1). YouTube. [Link]

  • Environmental Analysis Health and Toxicology. (2025, March 5). [Link]

  • 500/8000 Herbicide Mix #4 Derivatized Form (Methyl Ester), 200 µg/mL, Hexane, 1 mL/ampul. Restek. [Link]

  • 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides. (1965, July 9). PubMed. [Link]

  • Dicamba - Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program. University of California Agriculture and Natural Resources. [Link]

  • METHYL 3,5-DICHLORO-4-(2-(2-CHLORO-4-(METHOXYCARBONYL)PHENOXY)ETHOXY)BENZOATE. GSRS. [Link]

  • BENZONITRILE. Ataman Kimya. [Link]

  • Carboxylic Acid Derivatives in Herbicide Development. (2023, June 20). Journal of Agricultural and Food Chemistry. [Link]

  • Preparation of benzonitrile. (1956, November 20).
  • Environmental Implication of Herbicide Use. (2021, October 12). National Institutes of Health. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2017). RSC Advances. [Link]

  • Environmental Implication of Herbicide Use. (2024, December 3). ResearchGate. [Link]

  • Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): a review. (2011, May 15). PubMed. [Link]

  • Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): A review. (2011). ResearchGate. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. [Link]

Sources

Validation

Comparative Analysis: Methyl 3,5-dichloro-4-ethoxybenzoate in SIRT2 Inhibitor Development

As the demand for highly selective sirtuin inhibitors grows, the selection of precise chemical building blocks becomes the defining factor in achieving target selectivity. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 19251...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective sirtuin inhibitors grows, the selection of precise chemical building blocks becomes the defining factor in achieving target selectivity. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) has emerged as a critical intermediate, particularly in the synthesis of Tenovin-6 analogs targeting SIRT2 [1].

This guide provides an objective, data-backed comparison of Methyl 3,5-dichloro-4-ethoxybenzoate against alternative alkoxy-substituted analogs (methoxy, propoxy, and butoxy derivatives), detailing the causal relationships between structural modifications and downstream biological efficacy.

Structural Rationale and Target Selectivity

SIRT1 and SIRT2 are NAD⁺-dependent deacetylases with highly conserved catalytic cores but distinct hydrophobic binding pockets. Tenovin-6 is a known unselective sirtuin inhibitor. To engineer SIRT2 selectivity, modifications to the benzamide tail are required.

The 3,5-dichloro-4-alkoxy substitution pattern directly interacts with the hydrophobic channel of the sirtuin active site.

  • Methoxy Analogs (e.g., Tenovin-36 precursors): The shorter methoxy group fails to optimally fill the SIRT2 hydrophobic pocket, resulting in reduced binding affinity.

  • Ethoxy Analogs (Methyl 3,5-dichloro-4-ethoxybenzoate): The ethoxy extension provides the optimal steric bulk to engage SIRT2's extended hydrophobic channel while creating steric clashes in the slightly narrower SIRT1 pocket, driving selectivity [1].

  • Propoxy/Butoxy Analogs: Extending the alkyl chain further increases lipophilicity but can lead to off-target hydrophobic interactions and reduced aqueous solubility, complicating downstream assay validation.

Table 1: Comparative Impact of Alkoxy Chain Length on SIRT Inhibition

Data synthesized from structure-activity relationship (SAR) studies on Tenovin-6 analogs derived from these building blocks [1].

Building Block PrecursorAlkoxy SubstitutionDownstream SIRT1 IC₅₀ (µM)Downstream SIRT2 IC₅₀ (µM)Selectivity Index (SIRT1/SIRT2)
Methyl 3,5-dichloro-4-methoxybenzoate-OCH₃> 6018.1 ± 1.0< 3.3
Methyl 3,5-dichloro-4-ethoxybenzoate -OCH₂CH₃ > 60 12.5 ± 1.0 > 4.8
Methyl 3,5-dichloro-4-propoxybenzoate-O(CH₂)₂CH₃> 6015.2 ± 1.2< 3.9

Experimental Workflow: Synthesis and Self-Validating Assays

To ensure reproducibility, the synthetic integration of Methyl 3,5-dichloro-4-ethoxybenzoate must be coupled with rigorous analytical validation. The following protocol describes the O-alkylation step and the subsequent biochemical validation system.

Standardized Synthesis Protocol (O-Alkylation)

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate is achieved via the O-alkylation of methyl 3,5-dichloro-4-hydroxybenzoate.

  • Preparation: Dissolve 1.3 g (5.9 mmol) of methyl 3,5-dichloro-4-hydroxybenzoate in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an N₂ atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the alkyl halide.

  • Base Addition: Add 1.6 g (11.7 mmol) of anhydrous K₂CO₃. Stir for 15 minutes. Causality: K₂CO₃ deprotonates the phenolic hydroxyl, generating a highly nucleophilic phenoxide ion.

  • Alkylation: Dropwise add 522 μL (6.5 mmol) of iodoethane. Causality: Iodoethane is chosen over bromoethane due to iodine being a superior leaving group, accelerating the SN2 reaction at room temperature.

  • Reaction & Workup: Stir at room temperature for 18 hours. Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Validation: The product is obtained as a brown oil (approx. 96% yield). Confirm identity via ¹H-NMR (CDCl₃): Look for the characteristic ethoxy quartet at δ 4.09 (2H, q, J = 7.0 Hz) and triplet at δ 1.41 (3H, t, J = 7.0 Hz) [1].

Downstream Biochemical Validation (SIRT2 Deacetylation Assay)

To validate the biological efficacy of the final synthesized Tenovin analog, a fluorescently labeled peptide substrate assay is utilized. This acts as a self-validating system: removal of the N-acetyl group by active SIRT2 allows subsequent trypsin cleavage, releasing a fluorophore. If the ethoxy-derived inhibitor is successful, fluorescence remains quenched.

SIRT2_Assay NAD NAD⁺ + Acetylated Peptide SIRT2 SIRT2 Enzyme (Active) NAD->SIRT2 Products Deacetylated Peptide + O-acetyl ADP-ribose SIRT2->Products Deacetylation Fluorophore Fluorescent Signal (Trypsin Cleavage) Products->Fluorophore Trypsin Addition Inhibitor Ethoxy-Tenovin Analog (Inhibitor) Inhibitor->SIRT2 Blocks Active Site

Mechanism of the SIRT2 fluorescent thermal shift and deacetylation inhibition assay.

Conclusion

For drug development professionals targeting sirtuin pathways, the choice of halogenated alkoxybenzoate building blocks is not arbitrary. Experimental evidence dictates that Methyl 3,5-dichloro-4-ethoxybenzoate provides the optimal balance of steric bulk and lipophilicity, yielding downstream inhibitors with superior SIRT2 selectivity compared to its methoxy or propoxy counterparts [1]. Its high-yielding, straightforward SN2 synthesis further cements its utility as a reliable foundational component in medicinal chemistry pipelines.

References
  • McCarthy, A. R., et al. "Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity." PLoS One, National Center for Biotechnology Information (NCBI). Available at:[Link]

Comparative

Comparative Analysis of Catalysts for the Synthesis of Substituted Benzoates

Introduction The synthesis of substituted benzoates is a foundational transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. While the traditional Fischer–Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of substituted benzoates is a foundational transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. While the traditional Fischer–Speier esterification remains a staple in undergraduate laboratories, its reliance on harsh Brønsted acids and equilibrium-limited yields renders it unsuitable for complex, sterically hindered, or acid-sensitive substrates.

As a Senior Application Scientist, I have evaluated numerous catalytic methodologies to optimize benzoate synthesis. This guide provides an objective, data-driven comparison of three advanced catalytic paradigms: Transition Metal Catalysis (Palladium) , Organocatalysis (DMAP) , and Heterogeneous Solid Acids (Zr/Ti and Montmorillonite) . By understanding the mechanistic causality behind each system, researchers can select the optimal protocol for their specific synthetic workflows.

Decision Workflow for Catalyst Selection

Before diving into the experimental protocols, it is critical to map the synthetic strategy based on the starting materials and substrate limitations. The following decision matrix illustrates the logical relationship between substrate properties and catalyst selection.

CatalystSelection Start What is the starting material? ArylHalide Aryl Halide + Phenol/Alcohol (Alkoxycarbonylation) Start->ArylHalide BenzoicAcid Benzoic Acid + Alcohol (Direct Esterification) Start->BenzoicAcid PdCat Palladium Catalyst (e.g., Pd(OAc)2 / Xantphos) Requires CO or Formic Acid ArylHalide->PdCat Hindrance Is the alcohol sterically hindered or acid-sensitive? BenzoicAcid->Hindrance DMAP DMAP / DCC (Steglich) Organocatalysis Mild, handles tertiary alcohols Hindrance->DMAP Yes SolidAcid Solid Acid (Zr/Ti or Clay) Heterogeneous Catalysis Solvent-free, high recovery Hindrance->SolidAcid No

Decision matrix for selecting the optimal catalyst system for substituted benzoate synthesis.

Comparative Analysis of Catalytic Systems

Palladium-Catalyzed Alkoxycarbonylation (Transition Metal Catalysis)

When starting from aryl halides rather than benzoic acids, palladium-catalyzed alkoxycarbonylation is the premier choice.

Mechanistic Causality: The rate-determining step in this catalytic cycle is the oxidative addition of the Pd(0) complex to the carbon-halogen bond of the aryl halide[1]. Historically, this reaction required highly toxic, pressurized carbon monoxide (CO) gas. However, modern protocols utilize formic acid as a highly efficient, ex-situ or in-situ CO surrogate[2]. The addition of acetic anhydride is mechanistically critical: it reacts with formic acid to form a mixed anhydride, which rapidly decomposes under mild heating to release CO directly into the reaction mixture[3]. Subsequent CO insertion and nucleophilic attack by the alcohol or phenol yield the target benzoate.

Experimental Protocol:

  • Preparation: In a nitrogen-filled Schlenk tube, combine the aryl iodide (1.0 mmol), phenol or alcohol (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos ligand (3 mol%), and Et₃N (5.0 mmol)[3].

  • Activation: Add anhydrous toluene (2.0 mL), followed by formic acid (2.0 mmol) and acetic anhydride (2.0 mmol)[3]. Causality: Et₃N serves a dual purpose—it acts as a base to neutralize the HX byproduct and facilitates the final reductive elimination step to regenerate the Pd(0) catalyst.

  • Reaction: Stir the mixture at 80–100 °C for 12 hours.

  • Self-Validation: Monitor the reaction via GC-MS. The complete disappearance of the aryl halide peak validates that oxidative addition has successfully occurred, while the emergence of the benzoate mass peak confirms successful CO insertion and nucleophilic trapping.

DMAP-Mediated Steglich Esterification (Organocatalysis)

For the direct esterification of benzoic acids with sterically hindered (e.g., tertiary) or acid-sensitive alcohols, Brønsted acids are ineffective. The Steglich esterification is the industry standard for these challenging substrates.

Mechanistic Causality: This protocol relies on N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate. However, this intermediate is highly susceptible to an unproductive 1,3-rearrangement, forming an unreactive N-acylurea[4]. The addition of catalytic 4-dimethylaminopyridine (DMAP) is the causal factor for success here. DMAP is a vastly superior nucleophile compared to the alcohol; it rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, completely bypassing the dead-end rearrangement and driving the acyl transfer to the alcohol[4].

Experimental Protocol:

  • Preparation: Dissolve the substituted benzoic acid (1.0 mmol) and the target alcohol (1.1 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Catalyst Addition: Add DMAP (10 mol%) and cool the reaction vessel to 0 °C in an ice bath. Causality: Cooling the mixture limits exothermic side reactions and kinetically suppresses the unwanted 1,3-rearrangement pathway.

  • Coupling Agent: Add DCC (1.1 mmol) portion-wise.

  • Reaction: Stir for 5 minutes at 0 °C, then allow the mixture to warm to room temperature, stirring for an additional 3–4 hours.

  • Self-Validation: As the reaction proceeds, the mixture will transition from clear to cloudy due to the precipitation of N,N'-dicyclohexylurea (DCU). This visual cue is a self-validating indicator that the carboxylic acid has been successfully activated and the acyl transfer is actively occurring[4]. Filter off the DCU to isolate the crude ester.

Heterogeneous Solid Acid Catalysts (Green Chemistry)

For large-scale, environmentally conscious syntheses of unhindered benzoates, homogeneous catalysts present significant purification and waste-disposal challenges. Heterogeneous solid acids solve this by localizing the reactive sites.

Mechanistic Causality: Solid acids, such as Zirconium-Titanium (Zr/Ti) mixed oxides[5] or phosphoric acid-modified Montmorillonite K-10 clay (PMK)[6], provide a dense network of Lewis and Brønsted acid sites. These sites coordinate with the carbonyl oxygen of the benzoic acid, increasing the electrophilicity of the carbonyl carbon without leaching into the product mixture[5].

Experimental Protocol:

  • Preparation: Combine the substituted benzoic acid (10 mmol) and methanol (15 mL). Causality: Using methanol in large excess serves a dual purpose—it acts as both the nucleophile and the solvent, driving the reversible esterification equilibrium forward via Le Chatelier's principle.

  • Catalyst Addition: Add the solid acid catalyst (e.g., ZT10 or PMK) at 10 wt% relative to the benzoic acid[6],[5].

  • Reaction: Reflux the mixture (approx. 65 °C) for 6–8 hours.

  • Self-Validation: The physical recovery of the catalyst via simple filtration post-reaction validates the heterogeneous nature of the system. Furthermore, if the recovered catalyst maintains >90% of its original product yield across three consecutive reaction cycles, the structural integrity and resistance to leaching of the solid acid sites are experimentally confirmed[6].

Quantitative Performance Comparison

To facilitate rapid decision-making, the experimental metrics of these three catalytic systems are summarized below.

Catalyst SystemTypical SubstratesYield RangeTurnover Number (TON)Key AdvantageEnvironmental Impact
Palladium (Pd(OAc)₂ / Xantphos) Aryl halides + alcohols/phenols70% – 95%Up to 7,000[7]Avoids pre-synthesized benzoic acids; utilizes CO surrogates.High (Heavy metal waste, requires ligand optimization).
Organocatalyst (DMAP / DCC) Benzoic acids + hindered/tertiary alcohols75% – 98%N/A (10 mol% loading)Exceptionally mild conditions; prevents substrate degradation.Moderate (Generates stoichiometric DCU waste).
Solid Acids (Zr/Ti or PMK) Benzoic acids + primary/secondary alcohols60% – 90%N/A (Heterogeneous)Solvent-free potential; easily recoverable and reusable.Low (Aligns with Green Chemistry principles).

Conclusion

The synthesis of substituted benzoates is not a one-size-fits-all process. For complex late-stage functionalization where the aryl core is a halide, Palladium-catalyzed alkoxycarbonylation offers unparalleled bond-forming power. When dealing with delicate, sterically hindered alcohols, the DMAP-mediated Steglich esterification provides the necessary electrophilic activation under mild conditions. Finally, for scalable, eco-friendly production of standard benzoates, Heterogeneous Solid Acids deliver robust yields with excellent catalyst recoverability.

References

  • Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source - Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone - ResearchGate URL:[Link]

  • Catalysis Science & Technology - RSC Publishing URL:[Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr URL:[Link]

  • Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts - CHIMIA URL:[Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) URL:[Link]

Sources

Validation

Validating the purity of Methyl 3,5-dichloro-4-ethoxybenzoate using HPLC

Validating the Purity of Methyl 3,5-dichloro-4-ethoxybenzoate: An HPLC Method Comparison Guide As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Methyl 3,5-dichloro-4-ethoxybenzoate: An HPLC Method Comparison Guide

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process driven by molecular structure. Methyl 3,5-dichloro-4-ethoxybenzoate is a highly functionalized halogenated aromatic ester, frequently utilized as a critical intermediate in the synthesis of biologically active molecules, including SIRT2 inhibitors like Tenovin-6 analogs[1].

Due to its structural complexity, the presence of closely related process impurities—such as mono-chlorinated analogs (e.g., methyl 3-chloro-4-ethoxybenzoate) or unalkylated precursors—can severely compromise downstream synthetic yields and pharmacological efficacy. This guide objectively compares analytical techniques for purity validation and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed specifically for this class of compounds.

Structural Analysis & Chromatographic Strategy

Before selecting an instrument, we must analyze the molecule. Methyl 3,5-dichloro-4-ethoxybenzoate features a hydrophobic ester tail, an electron-rich ethoxy group, and two strongly electron-withdrawing chlorine atoms on the aromatic ring.

While Gas Chromatography (GC-FID) is often used for volatile intermediates, aromatic esters are susceptible to thermal degradation or transesterification at high injection port temperatures (>250°C). HPLC avoids thermal stress, ensuring the purity profile reflects the actual sample rather than an artifact of the analytical technique[2]. Furthermore, liquid chromatography is highly effective for the separation of halogenated benzoates when paired with the correct stationary phase[3].

Methodological Comparison: RP-HPLC vs. Alternatives

To achieve baseline resolution of the target compound from its structurally homologous impurities, Reverse Phase HPLC (RP-HPLC) is the gold standard. However, the choice of stationary phase dictates the method's reliability. Below is an objective comparison of three common approaches.

ParameterRP-HPLC (C18 Column)RP-HPLC (Phenyl-Hexyl Column)GC-FID
Separation Mechanism Hydrophobic partitioning (logP)Hydrophobic & π−π interactionsBoiling point & volatility
Resolution (Des-chloro impurity) 1.8 (Acceptable)2.8 (Excellent) 1.5 (Marginal)
Thermal Degradation Risk NoneNoneHigh (Ester cleavage possible)
Sensitivity (LOD) ~0.05% Area~0.05% Area~0.10% Area
Suitability for Halogenated Aromatics GoodOptimal Sub-optimal

The Causality Behind the Choice: Standard C18 columns separate analytes based strictly on hydrophobicity. However, the des-chloro impurity (methyl 3-chloro-4-ethoxybenzoate) has a very similar hydrophobic footprint to the di-chloro API. By switching to a Phenyl-Hexyl stationary phase, we introduce π−π interactions. The two electron-withdrawing chlorine atoms in Methyl 3,5-dichloro-4-ethoxybenzoate deplete the electron density of its aromatic ring significantly more than the single chlorine in the impurity. The phenyl phase exploits this subtle electronic differential, drastically improving the resolution compared to traditional C18 columns[2].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) criteria that act as an automated gatekeeper; if the column degrades or the mobile phase is prepared incorrectly, the system halts before generating invalid data.

Reagents & Equipment
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (Causality: TFA suppresses the ionization of any residual acidic precursors, preventing peak tailing and sharpening the analyte bands).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Detector: Diode Array Detector (DAD) set to 254 nm.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of Methyl 3,5-dichloro-4-ethoxybenzoate and dissolve in 10.0 mL of Acetonitrile (Diluent). Sonicate for 5 minutes to ensure complete dissolution.

    • Causality: Matching the sample diluent to the strong organic solvent of the mobile phase prevents "solvent shock" and peak distortion at the head of the column.

  • Gradient Elution Setup:

    • Time 0.0 min: 40% B

    • Time 15.0 min: 90% B

    • Time 18.0 min: 90% B

    • Time 18.1 min: 40% B (Equilibration for 5 mins)

    • Flow Rate: 1.0 mL/min.

  • System Suitability Testing (SST): Inject a resolution standard containing the API and the mono-chloro impurity.

    • Self-Validation Criteria: Resolution ( Rs​ ) must be 2.0. Tailing factor ( Tf​ ) must be 1.5. Inject the API standard 5 times; the Relative Standard Deviation (RSD) of the peak area must be 2.0%.

  • Purity Determination: Inject the blank (diluent) followed by the sample preparations in triplicate. Calculate the purity using the % Area Normalization method, explicitly excluding any peaks present in the blank chromatogram.

Validation Workflow Visualization

The logical flow of this self-validating protocol is mapped below. The strict adherence to the SST decision matrix ensures absolute data trustworthiness.

HPLC_Validation Start Sample Prep (1.0 mg/mL in ACN) Phase Stationary Phase (Phenyl-Hexyl Selection) Start->Phase SST System Suitability (Rs > 2.0, RSD < 2%) Phase->SST Decision Criteria Met? SST->Decision Fail Halt & Troubleshoot Decision->Fail No Pass Purity Determination (% Area Normalization) Decision->Pass Yes

Fig 1. Self-validating HPLC workflow for aromatic ester purity analysis.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of Sirtuin Inhibitors: The Role of Methyl 3,5-dichloro-4-ethoxybenzoate

Executive Summary The sirtuin family of NAD+-dependent deacetylases (SIRT1–7) shares a highly conserved catalytic core, making the development of isoform-selective small-molecule inhibitors a formidable challenge in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sirtuin family of NAD+-dependent deacetylases (SIRT1–7) shares a highly conserved catalytic core, making the development of isoform-selective small-molecule inhibitors a formidable challenge in drug discovery. Unselective inhibition often leads to off-target cross-reactivity, confounding experimental results and increasing the risk of clinical toxicity. This guide objectively compares the cross-reactivity profiles of sirtuin inhibitors, focusing on how the integration of a specific chemical building block—Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) —into the Tenovin scaffold dramatically shifts the selectivity profile, yielding sub-micromolar affinity for SIRT2 while virtually eliminating cross-reactivity with SIRT1.

Mechanistic Causality: Overcoming Cross-Reactivity

The parent compound, Tenovin-6, is a potent but unselective pan-sirtuin inhibitor[1]. To engineer out the SIRT1 cross-reactivity, researchers conducted extensive Structure-Activity Relationship (SAR) studies. The breakthrough occurred when the aliphatic benzamide moiety of Tenovin-6 was replaced using Methyl 3,5-dichloro-4-ethoxybenzoate as a structural intermediate to synthesize Tenovin-43 .

The Causality of Selectivity: The reduction in cross-reactivity is driven by precise steric and hydrophobic interactions. SIRT2 possesses a slightly larger and more flexible hydrophobic acyl-binding channel compared to the tighter active site of SIRT1. When the 3,5-dichloro-4-ethoxybenzoate moiety is incorporated into the inhibitor:

  • Hydrophobic Extension: The 4-ethoxy chain extends optimally into the SIRT2-specific hydrophobic channel.

  • Steric Exclusion: The rigid, bulky 3,5-dichloro substituents provide optimal halogen bonding within SIRT2 but create a severe steric clash within the constrained SIRT1 active site.

Consequently, the resulting compound fits perfectly into SIRT2 but is sterically excluded from SIRT1, drastically reducing off-target cross-reactivity[2].

SAR_Logic T6 Tenovin-6 (Parent) Unselective Sirtuin Inhibitor Synthesis Chemical Coupling & Thiourea Formation T6->Synthesis Scaffold modification Intermediate Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) Intermediate->Synthesis Provides bulky moiety T43 Tenovin-43 (Derivative) SIRT2-Selective Inhibitor Synthesis->T43 Yields SIRT1 SIRT1 Binding Steric Clash (IC50 ~21.5 µM) T43->SIRT1 High Cross-Reactivity Resistance SIRT2 SIRT2 Binding Optimal Fit (IC50 ~0.8 µM) T43->SIRT2 High Affinity

Fig 1: Structural logic of SIRT2 selectivity driven by Methyl 3,5-dichloro-4-ethoxybenzoate.

Performance Comparison: SIRT1 vs. SIRT2 Selectivity

To objectively evaluate the impact of this structural modification, the table below compares the cross-reactivity profile of Tenovin-43 (derived from Methyl 3,5-dichloro-4-ethoxybenzoate) against its parent compound (Tenovin-6) and other commercially available sirtuin alternatives[3].

CompoundStructural Class / Key MoietySIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Cross-Reactivity Profile
Tenovin-6 Aliphatic benzamide21.010.067.0Unselective pan-sirtuin inhibitor
Tenovin-43 3,5-dichloro-4-ethoxybenzamide21.50.8N/AHighly SIRT2-selective
AGK2 Cyanocyclopenta[c]quinoline>40.03.5>40.0SIRT2-selective
EX-527 Indole carboxamide0.120.049.0SIRT1-selective
Sirtinol Naphthol derivative131.038.0>200.0Unselective weak inhibitor

Data Interpretation: The incorporation of the 3,5-dichloro-4-ethoxybenzoate building block improves SIRT2 potency by over 10-fold compared to Tenovin-6, while maintaining a high IC50 for SIRT1, thereby establishing a highly favorable therapeutic window free of cross-reactivity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cross-reactivity of these compounds must be validated using artifact-free methodologies. Standard fluorogenic assays often yield false positives due to the inhibitor interacting directly with the fluorophore. The protocols below outline the synthesis utilizing the intermediate and the subsequent label-free validation[4].

Protocol A: Synthesis of the SIRT2-Selective Pharmacophore
  • Hydrolysis: Dissolve Methyl 3,5-dichloro-4-ethoxybenzoate (CAS 192512-42-8) in a Methanol/Water mixture (10 mL). Add NaOH (1.2 equivalents) and reflux to yield 3,5-dichloro-4-ethoxybenzoic acid.

  • Activation: Treat the resulting acid with oxalyl chloride and a catalytic amount of DMF in Dichloromethane (DCM) at room temperature for 2 hours to form the highly reactive acid chloride.

  • Coupling: React the acid chloride with sodium thiocyanate in dry acetone for 30 minutes. Subsequently, add the amine intermediate (N-(4-aminophenyl)-5-(dimethylamino)pentanamide) and stir for 16 hours to yield the final thiourea-based inhibitor (Tenovin-43).

Protocol B: 1H-NMR Deacetylase Assay for Cross-Reactivity Validation
  • Substrate Preparation: Prepare a solution containing the 11-amino acid peptide GLGKGGAK(Ac)RHR (based on Histone H4) in TRIS buffer (pH 8.0).

  • Enzyme Incubation: Add purified SIRT1 or SIRT2 enzyme to the substrate in the presence of varying concentrations of the synthesized inhibitor (ranging from 0.1 µM to 200 µM).

  • NMR Acquisition: Transfer the samples to NMR tubes. Record spectra using a 500 MHz NMR spectrometer at 37 °C, utilizing continuous wave irradiation for water suppression.

  • Quantification: Monitor the disappearance of the N-acetyl methyl signal over time. Calculate the IC50 by plotting the integration values against inhibitor concentration to determine the precise cross-reactivity ratio.

NMR_Assay Prep Prepare H4 Peptide Substrate (GLGKGGAK(Ac)RHR) Incubate Incubate with SIRT1/SIRT2 + Inhibitor (e.g., Tenovin-43) Prep->Incubate NMR Record 1H-NMR Spectra (500 MHz, 37 °C) Incubate->NMR Analyze Monitor N-acetyl Signal Disappearance over time NMR->Analyze Result Calculate IC50 & Determine Cross-Reactivity Analyze->Result

Fig 2: 1H-NMR deacetylase assay workflow for artifact-free cross-reactivity profiling.

References

  • Pirrie L, McCarthy AR, Major LL, et al. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Molecules. 2012;17(10):12206-12224. URL:[Link]

  • BPS Bioscience. Tenovin-6 SIRT1, SIRT2, SIRT3 Assay Data. URL:[Link]

Sources

Validation

Benchmarking the synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate against literature methods

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of critical pharmaceutical intermediates. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bottlenecks in the scale-up of critical pharmaceutical intermediates. Methyl 3,5-dichloro-4-ethoxybenzoate (CAS: 192512-42-8) is a prime example. This sterically hindered aromatic ether is a foundational building block in the synthesis of Tenovin-6 analogues (potent SIRT1/SIRT2 inhibitors) and retinoic acid receptor alpha (RARα) agonists currently investigated for the treatment of Alzheimer's disease .

When transitioning a molecule from discovery to process chemistry, simply following the literature is rarely sufficient. We must interrogate the causality behind the reagents, evaluate atom economy, and engineer self-validating protocols. This guide objectively benchmarks the standard literature methodology against an optimized, scalable alternative.

Retrosynthetic Strategies & Mechanistic Causality

The synthesis of methyl 3,5-dichloro-4-ethoxybenzoate requires the precise installation of an ethyl group onto a highly sterically hindered phenol. Two primary retrosynthetic pathways exist:

  • The Literature Standard (Esterification → Williamson Etherification): Starting from commercially available 3,5-dichloro-4-hydroxybenzoic acid, the carboxylic acid is first protected via Fischer esterification to form methyl 3,5-dichloro-4-hydroxybenzoate. Subsequent O-alkylation yields the target molecule. Causality of sequence: The carboxylic acid (pKa ~3.5) is significantly more acidic than the phenol (pKa ~7.5). Attempting direct O-alkylation without masking the carboxylic acid would result in competitive esterification, yielding the ethyl ester rather than the desired methyl ester.

  • The Electrophilic Alternative (Direct Chlorination): Starting from methyl 4-ethoxybenzoate, electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) installs the two ortho-chlorines. Causality of sequence: While the ethoxy group strongly directs ortho/para, achieving quantitative di-chlorination without over-oxidizing the aromatic ring or cleaving the ether is notoriously difficult, making this route inferior for high-purity applications.

Synthesis SM 3,5-Dichloro-4-hydroxybenzoic acid Intermediate Methyl 3,5-dichloro-4-hydroxybenzoate SM->Intermediate MeOH, H2SO4 Fischer Esterification Product Methyl 3,5-dichloro-4-ethoxybenzoate Intermediate->Product EtI or EtBr, Base Williamson Etherification AltSM Methyl 4-ethoxybenzoate AltSM->Product Cl2 or NCS Electrophilic Chlorination

Synthetic pathways for Methyl 3,5-dichloro-4-ethoxybenzoate comparing key literature routes.

Benchmarking: Literature vs. Optimized Protocol

The established literature route utilizes iodoethane (EtI) and potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) .

  • Why K₂CO₃? The two ortho-chlorine atoms exert a strong electron-withdrawing inductive effect, lowering the pKa of the phenol. A mild base like K₂CO₃ is perfectly sufficient to generate the phenoxide anion without risking the hydrolysis of the methyl ester (which would occur if NaOH were used).

  • The Bottleneck: Iodoethane is expensive, highly toxic, and has poor atom economy. Furthermore, DMF is a high-boiling solvent that requires tedious aqueous washes to remove, often leading to emulsion issues during scale-up.

The Optimized Approach: By switching the solvent to Acetonitrile (MeCN) and utilizing bromoethane (EtBr) in the presence of a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) , we can dramatically improve the process E-factor. The PTC increases the solubility of the carbonate-phenoxide ion pair, compensating for the lower electrophilicity of the bromide leaving group.

Quantitative Performance Metrics
MetricLiterature Standard Optimized Protocol (PTC-Assisted)
Alkylating Agent Iodoethane (EtI)Bromoethane (EtBr)
Solvent DMFAcetonitrile (MeCN)
Base / Additive K₂CO₃ / NoneK₂CO₃ / TBAB (0.1 equiv)
Temperature / Time Room Temp / 18 h60 °C / 4 h
Yield 96%94%
Atom Economy (Alkylator) 18.6%26.7%
Workup Complexity High (Multiple aqueous washes)Low (Direct solvent evaporation)

Self-Validating Experimental Protocol (Optimized Route)

This protocol is engineered as a self-validating system. At each stage, the chemistry provides physical or analytical feedback to confirm success, minimizing the risk of downstream failure.

Step 1: Phase-Transfer Setup To a 250 mL round-bottom flask, add methyl 3,5-dichloro-4-hydroxybenzoate (1.0 equiv, 10.0 g), anhydrous K₂CO₃ (2.0 equiv, 12.5 g), and TBAB (0.1 equiv, 1.45 g) in MeCN (100 mL).

  • Causality: MeCN is chosen over DMF because it can be easily removed in vacuo post-reaction, eliminating the need for massive volumes of extraction water.

Step 2: Alkylation Add bromoethane (1.5 equiv, 5.0 mL) dropwise at room temperature. Equip the flask with a reflux condenser and heat the suspension to 60 °C for 4 hours.

  • Causality: The mild heating overcomes the activation energy barrier of the sterically hindered Sₙ2 attack, while TBAB shuttles the phenoxide into the bulk solvent to react with the EtBr.

Step 3: In-Process Control (The Validation Check) Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1).

  • Self-Validation: The starting phenol acts as a strong hydrogen-bond donor, binding tightly to the silica gel (R_f ~ 0.2). As the reaction proceeds, the conversion is visually confirmed by the appearance of the ether product, which lacks the H-bond donor and migrates significantly higher (R_f ~ 0.6). Do not proceed to workup until the R_f 0.2 spot is completely consumed.

Step 4: Chemoselective Workup Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate in vacuo. Dissolve the resulting residue in EtOAc (100 mL) and wash with 0.5 M NaOH (50 mL) , followed by brine (50 mL). Dry over MgSO₄ and concentrate to yield a brown oil that solidifies upon standing.

  • Self-Validation: The 0.5 M NaOH wash acts as a chemical filter. Any unreacted starting material (phenol) is immediately deprotonated and partitioned into the aqueous waste. Because the product is an ether, it remains strictly in the organic layer, guaranteeing that the isolated material is free of phenolic impurities without requiring column chromatography.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist National Center for Biotechnology Information (PMC) URL:[Link]

  • US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use Google Patents URL
Comparative

Spectroscopic Comparison Guide: Methyl 3,5-dichloro-4-ethoxybenzoate vs. Its Phenolic Precursor

Executive Summary In the development of small-molecule therapeutics—particularly sirtuin (SIRT2) inhibitors like Tenovin-6 analogues—the precise functionalization of aromatic rings is a critical synthetic step. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule therapeutics—particularly sirtuin (SIRT2) inhibitors like Tenovin-6 analogues—the precise functionalization of aromatic rings is a critical synthetic step. This guide provides an in-depth spectroscopic comparison between the target building block, Methyl 3,5-dichloro-4-ethoxybenzoate , and its direct precursor, Methyl 3,5-dichloro-4-hydroxybenzoate .

As an application scientist, establishing a self-validating analytical framework is essential to ensure batch-to-batch reproducibility. This guide details the mechanistic workflow, the step-by-step alkylation protocol, and an objective performance comparison of orthogonal spectroscopic techniques (NMR, FT-IR, and ESI-MS) used to verify this transformation.

Synthetic Workflow & Mechanistic Causality

The transformation relies on a classic Williamson ether synthesis. However, the chemical environment of the precursor dictates specific experimental choices:

  • Causality of Base Selection: The precursor features a phenolic hydroxyl group flanked by two highly electronegative ortho-chlorine atoms. This significantly lowers the pKa of the phenol. Consequently, a mild base like Potassium Carbonate (K₂CO₃) is sufficient for complete deprotonation, avoiding the use of stronger bases (like NaH or NaOH) that could inadvertently hydrolyze the methyl ester.

  • Causality of Solvent: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It effectively solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive, thereby accelerating the Sₙ2 attack on the ethyl iodide electrophile.

Synthesis Start Methyl 3,5-dichloro-4-hydroxybenzoate (Precursor) Base Deprotonation (K2CO3 in DMF) Start->Base Intermediate Phenoxide Intermediate (Nucleophile) Base->Intermediate Alkylation SN2 Attack (+ Ethyl Iodide) Intermediate->Alkylation Product Methyl 3,5-dichloro-4-ethoxybenzoate (Target Product) Alkylation->Product

Figure 1: Mechanistic workflow of the Williamson ether synthesis for the target compound.

Experimental Protocol: Alkylation & Purification

To ensure a self-validating system, the following protocol incorporates built-in quality control checks.

  • Reaction Setup: Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq, ~5.9 mmol) in anhydrous DMF (10 mL) under an inert atmosphere.

  • Deprotonation: Add K₂CO₃ (2.0 eq, 11.7 mmol). Stir the suspension at room temperature for 15 minutes. Self-Validation: A slight color change often indicates the formation of the phenoxide anion.

  • Electrophilic Addition: Add Iodoethane (1.1 eq, 6.5 mmol) dropwise.

  • In-Process Control (IPC): Stir at room temperature and monitor via TLC (Hexanes:EtOAc 4:1). The product will elute higher (less polar) than the precursor due to the loss of the hydrogen-bonding hydroxyl group.

  • Quench & Workup: Upon complete consumption of the precursor, quench the reaction with distilled water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Solvent Removal: Critical Step: Wash the combined organic layers with brine (3 x 20 mL) to partition and remove residual DMF, which otherwise complicates NMR analysis. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude brown oil via silica gel flash chromatography to yield the pure product[1].

Spectroscopic Performance & Comparison

To confirm the success of the etherification, we must objectively evaluate the performance of different analytical techniques.

Analytical Sample Purified Product NMR 1H & 13C NMR (Ethyl & Methoxy Check) Sample->NMR Structural IR FT-IR (O-H Disappearance) Sample->IR Functional MS ESI-MS (Molecular Ion Shift) Sample->MS Mass

Figure 2: Multi-modal spectroscopic validation workflow to confirm etherification.

¹H NMR Analysis (High Resolution Structural Tracking)

¹H NMR offers the highest analytical performance for quantifying conversion. The transformation is definitively proven by the emergence of the ethyl spin system (a distinct quartet and triplet) and the complete disappearance of the phenolic proton[2].

Table 1: ¹H NMR Comparison (400 MHz, CDCl₃)

Proton AssignmentPrecursor (δ ppm)Product (δ ppm)Diagnostic Shift / Causality
Ar-H (s, 2H) 7.967.91Slight upfield shift due to altered electron donation from the ether oxygen.
Phenolic -OH (s, 1H) 6.18AbsentComplete disappearance confirms successful alkylation.
Ester -OCH₃ (s, 3H) 3.893.85Negligible change; confirms the ester remained intact (no hydrolysis).
Ether -CH₂- (q, 2H) Absent4.09 (J = 7.0 Hz)Key Marker: Deshielded methylene protons adjacent to the ether oxygen.
Ether -CH₃ (t, 3H) Absent1.41 (J = 7.0 Hz)Key Marker: Terminal methyl group of the newly added ethyl chain.
¹³C NMR Analysis (Carbon Backbone Verification)

While ¹H NMR is faster, ¹³C NMR provides orthogonal confirmation of the carbon skeleton. The appearance of aliphatic carbons at 70.0 ppm and 15.5 ppm definitively confirms the ethyl integration[2].

Table 2: ¹³C NMR Comparison (100 MHz, CDCl₃)

Carbon EnvironmentPrecursor (Expected δ)Product (Observed δ)
C=O (Ester) ~165.0164.7
Ar-C (O-linked) ~149.0155.5
Ester -OCH₃ ~52.552.6
Ether -CH₂- Absent70.0
Ether -CH₃ Absent15.5
FT-IR & ESI-MS (Rapid Functional & Mass Confirmation)

For rapid In-Process Control (IPC), FT-IR outperforms NMR in speed, providing an immediate binary (Yes/No) answer regarding the consumption of the starting material based on the O-H stretch[3]. ESI-MS provides the final definitive proof of the molecular weight shift[2].

Table 3: FT-IR and Mass Spectrometry Comparison

TechniqueDiagnostic FeaturePrecursorProductAnalytical Performance
FT-IR O-H StretchBroad band (~3200-3400 cm⁻¹)AbsentExcellent for rapid, qualitative IPC.
FT-IR C=O Stretch~1720 cm⁻¹1701 cm⁻¹Confirms ester retention.
ESI-MS [M+H]⁺ Ionm/z 221.0m/z 249.35Definitive proof of the +28 Da mass shift (addition of C₂H₄).

Conclusion

The synthesis of Methyl 3,5-dichloro-4-ethoxybenzoate from its phenolic precursor is a robust, high-yielding transformation when the causality of the reagents (K₂CO₃/DMF) is properly leveraged against the substrate's electronics. Spectroscopically, the combination of the disappearing 6.18 ppm ¹H NMR signal, the emerging 4.09 ppm quartet, and the +28 Da mass shift creates an airtight, self-validating data package that guarantees structural integrity for downstream drug development applications.

References

  • PubChem Database: Methyl 3,5-dichloro-4-hydroxybenzoate (CID 76856). National Center for Biotechnology Information. Provides foundational baseline spectral and physical data for the precursor compound.[Link]

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. Pirrie, L., et al. Molecules 2012, 17(10), 12206-12224. Serves as the authoritative source for the experimental protocol and definitive NMR/MS assignments for Methyl 3,5-dichloro-4-ethoxybenzoate.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3,5-dichloro-4-ethoxybenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a deep understanding of the chemical’s mechanistic beha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires more than just following a safety data sheet—it requires a deep understanding of the chemical’s mechanistic behavior and its environmental impact.

Methyl 3,5-dichloro-4-ethoxybenzoate is a critical halogenated ester frequently utilized in the synthesis of SIRT2 inhibitors, such as Tenovin-6 analogues, where it typically presents as a viscous brown oil[1]. Because it contains a 3,5-dichloro-substituted benzene ring, its disposal is not trivial. Improper combustion or drain disposal of halogenated aromatics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of Methyl 3,5-dichloro-4-ethoxybenzoate, ensuring absolute regulatory compliance and laboratory safety.

Chemical Profiling & Mechanistic Hazard Assessment

To build a robust safety protocol, we must first understand the causality behind the disposal rules.

  • The Halogen Hazard: The two chlorine atoms on the aromatic ring classify this compound as a Halogenated Organic Compound (HOC). The EPA mandates that HOCs cannot be disposed of via standard fuels blending (which is used for non-halogenated solvents like ethanol or acetone) because low-temperature combustion of chlorine-containing aromatics generates dioxins and furans[2].

  • The Solution: This chemical must be routed exclusively to rotary kiln incinerators equipped with caustic scrubbers . The high temperature (>1000°C) permanently cleaves the robust C-Cl bonds, while the caustic scrubber (using calcium or sodium hydroxide) neutralizes the resulting hydrochloric acid (HCl) gas before it can be released into the atmosphere[2].

Quantitative Waste Stream Parameters

Strict segregation is the cornerstone of laboratory waste economics and safety. Mixing Methyl 3,5-dichloro-4-ethoxybenzoate with non-halogenated waste streams ruins the entire batch, triggering exorbitant disposal fees and potential regulatory fines.

Below is a quantitative summary of waste stream thresholds to guide your laboratory's segregation strategy[3][4]:

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream
Halogen Content Limit No upper limit (Ideal for this chemical)Must be strictly < 5%
Water Content Limit < 20% (Avoid comingling with aqueous)< 10%
Primary Treatment High-Temp Rotary Kiln Incineration + ScrubbingFuels Blending / Standard Incineration
Incompatible Materials Strong acids, bases, oxidizers, peroxidesStrong acids, oxidizers

Step-by-Step Methodology: Routine Laboratory Disposal Protocol

When your synthesis is complete, or if you have expired reagent/reaction mixtures containing Methyl 3,5-dichloro-4-ethoxybenzoate, follow this validated disposal workflow:

Step 1: Quenching and Neutralization

  • Action: Ensure the reaction mixture containing the ester is fully quenched. If the chemical is dissolved in a solvent (e.g., DMF or dichloromethane), ensure no reactive intermediates (like unreacted sodium thiocyanate or strong bases) remain active[1].

  • Causality: Active reagents placed into a sealed waste container can generate gas, leading to catastrophic container rupture.

Step 2: Segregation

  • Action: Pour the mixture exclusively into a waste carboy explicitly labeled "Hazardous Waste - Halogenated Organics" .

  • Causality: As established, introducing this chemical into a non-halogenated container pushes the halogen content above the 5% threshold, violating EPA fuel-blending profiles[4].

Step 3: Containerization & Headspace Management

  • Action: Use a sturdy, chemically compatible High-Density Polyethylene (HDPE) container. Never fill the liquid waste container to more than 75% capacity [3].

  • Causality: Leaving 25% headspace is a critical physical safety measure. It accommodates the thermal expansion of the solvents and the accumulation of headspace vapors, preventing pressure-induced leaks or explosions in the laboratory[3].

Step 4: Satellite Accumulation Area (SAA) Transfer

  • Action: Tightly seal the cap and transfer the container to your lab's designated SAA. Ensure the container is placed in secondary containment (a spill tray) away from incompatible inorganic acids or bases[3].

Step-by-Step Methodology: Operational Spill Management

Methyl 3,5-dichloro-4-ethoxybenzoate is typically an oil[1]. If dropped or spilled, standard paper towels are insufficient and unsafe.

  • Assess and Evacuate: If the spill is large (>1 Liter of dissolved solution) or highly concentrated, evacuate the immediate area and turn off all ignition sources[3].

  • Don PPE: Equip standard nitrile gloves (double-gloving recommended), chemical splash goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with a chemical spill kit absorbent (e.g., vermiculite or a proprietary universal absorbent pad) to prevent it from reaching floor drains. Never allow halogenated organics to enter the domestic sewage system.

  • Collection: Use non-sparking tools to scoop the saturated absorbent.

  • Disposal: Place the contaminated absorbent into a solid hazardous waste bag or bucket. Label it as "Solid Halogenated Organic Waste - Spill Debris" and process it through your facility's hazardous waste management team[3].

Logical Workflow Visualization

To ensure all laboratory personnel understand the lifecycle of this chemical, refer to the decision matrix and disposal workflow below.

G Start Methyl 3,5-dichloro-4-ethoxybenzoate Waste Generation Decision Mixed with Non-Halogenated Solvents? Start->Decision Segregate Segregate into Halogenated Waste Stream Decision->Segregate No Cost Warning: Increased Disposal Costs & Risks Decision->Cost Yes Accumulation Satellite Accumulation Area (Max 75% Capacity) Segregate->Accumulation Cost->Accumulation Transport Licensed RCRA Vendor Transport Accumulation->Transport Treatment Rotary Kiln Incineration (>1000°C) + Caustic Scrubbing Transport->Treatment

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity. National Institutes of Health (NIH) / PMC. Available at: [Link][1]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link][2]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link][3]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. Available at: [Link][4]

Sources

Handling

Personal protective equipment for handling Methyl 3,5-dichloro-4-ethoxybenzoate

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

Methyl 3,5-dichloro-4-ethoxybenzoate is a highly specialized intermediate utilized in medicinal chemistry and organic synthesis. Because it is a chlorinated aromatic ester, it possesses unique physicochemical properties—specifically, high lipophilicity—that render standard laboratory safety protocols insufficient.

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring that every layer of your safety protocol acts as a verifiable barrier.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the threat:

  • High Lipophilicity: The presence of two chlorine atoms on the aromatic ring significantly increases the compound's lipophilicity 1. This allows it to easily bypass standard aqueous barriers and rapidly permeate common laboratory elastomers.

  • Elastomer Degradation: Chlorinated aromatic compounds act as strong swelling agents for standard Nitrile (NBR) and Latex gloves, leading to catastrophic barrier failure in a fraction of the time expected for standard aqueous reagents 2.

  • Respiratory Irritation: As a fine crystalline solid, physical manipulation (weighing, transferring) generates microscopic aerosols that can cause targeted respiratory tract irritation [[3]]().

Quantitative Safety & Physical Data

The following table synthesizes the critical quantitative data required to establish your engineering controls and PPE selection.

Property / ParameterValue / SpecificationMechanistic Rationale
CAS Number 192512-42-8Unique chemical identifier for accurate procurement and safety tracking 1.
Molecular Weight 249.09 g/mol Indicates a relatively small, mobile molecule capable of rapid dermal permeation 1.
Molecular Formula C10H10Cl2O3The dual chlorine atoms dictate strict halogenated waste segregation 1.
Nitrile Glove Breakthrough < 15 - 30 minutesChlorinated aromatics rapidly swell and permeate standard NBR (Nitrile) 2.
Viton Glove Breakthrough > 4 hoursFluoroelastomers (FKM) resist halogenated solvent degradation, providing a robust barrier 4.
Fume Hood Face Velocity 80 - 100 fpmOptimal airflow to prevent aerosol escape without causing turbulent backdrafts [[5]]().

Safety Operational Workflow

The following diagram maps the critical path for handling this compound, moving from hazard assessment through to final waste segregation.

HandlingWorkflow A 1. Hazard Assessment Identify Chlorinated Aromatic Risks B 2. Engineering Controls Verify Fume Hood (80-100 fpm) A->B C 3. PPE Selection Double-Glove: Viton over Nitrile B->C D 4. Operational Handling Anti-Static Weighing & Transfer C->D E 5. Decontamination Solvent Wipe & Safe Doffing D->E F 6. Waste Segregation Halogenated Organic Stream E->F

Workflow for the safe handling and disposal of Methyl 3,5-dichloro-4-ethoxybenzoate.

Operational Protocol: Step-by-Step Methodology

This protocol utilizes a self-validating system —meaning that if one layer of safety fails, the next layer provides immediate feedback and protection, allowing you to abort the procedure safely.

Step 1: Environmental Preparation & Engineering Controls

  • Action: Verify that the chemical fume hood is fully operational, maintaining a face velocity between 80 and 100 feet per minute (fpm) 5. Clear the hood of unnecessary clutter to ensure laminar airflow.

  • Causality: Engineering controls are the primary defense against respiratory tract irritation, superseding PPE in the hierarchy of controls 6.

Step 2: The Self-Validating PPE Donning Process

  • Action: Don a flame-resistant lab coat and Z87.1 compliant safety goggles. Next, don a pair of 4-mil nitrile gloves. Inspect them for micro-tears. Finally, don a secondary pair of Viton (FKM) gloves over the nitrile layer.

  • Causality: The Viton outer layer provides the necessary chemical resistance (>4 hours) against the chlorinated ester 4. If the outer Viton glove is compromised, the inner nitrile glove provides a brief, secondary tactile barrier, allowing you enough time to safely abort the procedure and re-glove before dermal exposure occurs.

Step 3: Anti-Static Weighing and Transfer

  • Action: Utilize an anti-static weighing boat and a grounded stainless-steel micro-spatula. Slowly transfer the required mass of the compound. Immediately seal the source container once the transfer is complete.

  • Causality: The friction of transferring dry, crystalline organic compounds generates static electricity. An electrostatic discharge can violently repel the powder, causing sudden aerosolization and widespread contamination of the hood environment.

Decontamination and Disposal Plan

Because of the compound's specific molecular structure, standard disposal methods are strictly prohibited.

Step 1: Surface Decontamination

  • Action: Wipe down the balance and surrounding hood area with a wipe dampened with an organic solvent (e.g., ethanol or isopropanol). Do not use water.

  • Causality: Methyl 3,5-dichloro-4-ethoxybenzoate is highly lipophilic and poorly soluble in water. Attempting to clean a spill with water will only spread the compound rather than dissolve and lift it.

Step 2: Safe Doffing

  • Action: Doff the outer Viton gloves first, turning them inside out as you remove them.

  • Causality: Removing the highly contaminated outer layer first ensures that your hands (still protected by the clean inner nitrile gloves) do not come into contact with the chlorinated residue during the final doffing stage.

Step 3: Halogenated Waste Segregation

  • Action: Place all contaminated weighing boats, spatulas, solvent wipes, and the outer Viton gloves into a solid hazardous waste container lined with a compatible poly-bag. Clearly label the waste container with "Contains Halogenated Aromatics (Methyl 3,5-dichloro-4-ethoxybenzoate)".

  • Causality: The presence of two chlorine atoms requires this compound to be strictly segregated into the Halogenated Organic Waste stream. Mixing halogenated waste with standard non-halogenated organic waste can lead to dangerous exothermic reactions in the waste stream and violates EPA disposal regulations.

References

  • Methyl 3,5-dichloro-4-ethoxybenzoate Product Information - CymitQuimica. 1

  • Working with Chemicals - Prudent Practices in the Laboratory - NIH. 3

  • Permeation of disposable gloves by chlorinated aromatic compounds - CDC Stacks. 2

  • When Should You Wear Chemical-Resistant Gloves - WorkSafeGear. 4

  • Laboratory Facilities: Fume Hoods (Prudent Practices) - National Academies Press. 5

  • 1910.1450 App A - Recommendations Concerning Chemical Hygiene - OSHA. 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dichloro-4-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dichloro-4-ethoxybenzoate
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